2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tris(trifluoromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGBKABSSSIRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190270 | |
| Record name | 2,4,6-Tris(trifluoromethyl)-sym-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190270 | |
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Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-66-1 | |
| Record name | 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tris(trifluoromethyl)-sym-triazine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Tris(trifluoromethyl)-sym-triazine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tris(trifluoromethyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.100 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYR9NXU32Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis and properties of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
An In-depth Technical Guide to 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
Introduction
This compound, a symmetrically substituted s-triazine, is a highly fluorinated heterocyclic compound with the chemical formula C₆F₉N₃.[1][2] The presence of nine fluorine atoms imparts unique chemical and physical properties, making it a compound of significant interest in various fields of research and development. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characteristics, reactivity, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.
Synthesis Methodologies
The primary and most cited method for the synthesis of this compound involves the fluorination of 2,4,6-tris(trichloromethyl)-1,3,5-triazine.
Halogen Exchange Fluorination
This well-established protocol utilizes a mixture of antimony trifluoride (SbF₃) and antimony trichloride (SbCl₃) as the fluorinating agent, with chlorine gas passed through the heated mixture.
Experimental Protocol:
-
Apparatus Setup: A reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser with a distillation head is assembled.
-
Reagent Preparation: A mixture of 800 g of antimony trifluoride and 105 g of antimony trichloride is heated to 150°C.
-
Chlorination: Gaseous chlorine (100 g) is passed through the hot antimony salt mixture.
-
Addition of Starting Material: 500 g of 2,4,6-tris(trichloromethyl)-1,3,5-triazine is added portion-wise over 4 hours to the stirred, hot, chlorine-saturated antimony mixture.
-
Reaction and Reflux: After the addition is complete, the reaction mixture is maintained at a gentle boil for 30-120 minutes.[3]
-
Fractional Distillation: The product is isolated by fractional distillation at a reflux ratio of 10:1. Two main fractions are collected: one boiling at 98-105°C and a second at 105-125°C.
-
Refluorination: The second, higher-boiling fraction is subjected to a second round of fluorination with a fresh chlorine-saturated mixture of antimony trifluoride (500 g) and antimony trichloride (105 g) to improve the yield.
-
Final Purification: The combined fractions containing the desired product are redistilled to yield this compound with a boiling point of 98-100°C. The total yield is approximately 49%.[3]
Causality Behind Experimental Choices:
-
Antimony Trifluoride (SbF₃): This is the primary source of fluorine for the halogen exchange reaction.
-
Antimony Trichloride (SbCl₃): Acts as a catalyst and helps to maintain a molten state for the reaction mixture.
-
Chlorine Gas: The addition of chlorine is crucial as it activates the antimony trifluoride, forming more reactive antimony chlorofluoride species (e.g., SbCl₂F₃), which are more effective fluorinating agents.
-
Fractional Distillation: This is essential for separating the desired product from unreacted starting material, partially fluorinated intermediates, and byproducts.
-
Refluorination: The second fluorination step is a key process optimization to drive the reaction to completion and maximize the yield of the fully fluorinated product.
Caption: Synthesis workflow for this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are largely dictated by the high degree of fluorination.
| Property | Value | Reference |
| Molecular Formula | C₆F₉N₃ | [1][2] |
| Molecular Weight | 285.07 g/mol | [1] |
| Appearance | Colorless liquid | [4] |
| Melting Point | -24.7 °C | [5][6] |
| Boiling Point | 98.3-98.5 °C at 748 mmHg | [5] |
| Density | 1.596 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.313 | |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [5] |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C-F and C=N bonds within the triazine ring.[1]
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[2][7] The exact mass is reported as 284.99485 g/mol .[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most informative technique for this compound, showing a single resonance characteristic of the trifluoromethyl groups attached to the triazine ring.
Reactivity and Applications
The electron-withdrawing nature of the three trifluoromethyl groups significantly influences the reactivity of the triazine ring, making it susceptible to nucleophilic attack. This reactivity is harnessed in various applications.
-
Precursor for other Triazine Derivatives: It serves as a building block for the synthesis of other substituted triazines. For example, it reacts with sodium 5-amino-1-phenyl-1H-pyrazole-4-carboxylate to produce 1-phenyl-4,6-bis-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine.[8]
-
Battery Electrolytes: this compound is utilized as a secondary battery electrolyte in power storage systems.[5][9]
-
Crosslinking Agents: Triazine-based compounds are employed as crosslinking agents in perfluoroelastomers (FFKM), enhancing their performance in extreme chemical and thermal environments.[10]
-
Heat Transfer Media: The high thermal stability and resistance to oxidative and reductive degradation of fluorinated 1,3,5-triazines make them valuable as heat transfer media, coolants, and moderators.[11]
-
Covalent Organic Frameworks (COFs): Fluorinated triazine derivatives are used in the fabrication of COFs for applications such as selective extraction of fluoroquinolones from milk.[12]
Caption: Key applications of this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][8]
-
Eye and Skin Irritation: Causes serious eye irritation and may cause skin irritation.[1][8]
-
Respiratory Irritation: May cause respiratory irritation.[1][8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
Handling and Storage:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4][13] Avoid contact with skin, eyes, and clothing.[4] Do not breathe mist, vapors, or spray.[4][8]
-
Storage: Store in a cool, dry, and well-ventilated place.[4][8] Keep the container tightly closed.[4][8] The recommended storage temperature is 2-8°C.[5][6] It is sensitive to air and moisture.[8]
-
Incompatibilities: Incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[4][8]
Conclusion
This compound is a versatile and highly reactive fluorinated compound with a growing number of applications in materials science and energy storage. Its synthesis, while requiring careful handling of hazardous reagents, is well-documented. A thorough understanding of its properties, reactivity, and safety protocols is essential for its effective and safe utilization in research and industrial settings.
References
- 1. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- [webbook.nist.gov]
- 3. prepchem.com [prepchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound CAS#: 368-66-1 [m.chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound, 98% [cymitquimica.com]
- 9. This compound | 368-66-1 [chemicalbook.com]
- 10. exfluor.com [exfluor.com]
- 11. US2981734A - Perfluoroalkyl triazines - Google Patents [patents.google.com]
- 12. Fabrication of fluorinated triazine-based covalent organic frameworks for selective extraction of fluoroquinolone in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (CAS 368-66-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (CAS 368-66-1). While direct biological activity data for this specific compound is not extensively documented in publicly available literature, this guide will explore its potential in drug development based on the well-established roles of the 1,3,5-triazine scaffold and the unique properties conferred by trifluoromethyl substitution in medicinal chemistry. This document is intended to serve as a foundational resource to stimulate further investigation and application of this intriguing molecule.
Core Molecular Identity and Physicochemical Properties
This compound is a symmetrically substituted heterocyclic compound. The central 1,3,5-triazine ring is a nitrogen-containing heterocycle that serves as a versatile scaffold in various chemical applications. The three trifluoromethyl (-CF3) groups significantly influence the molecule's properties.
Synonyms: 2,4,6-Tris(trifluoromethyl)-s-triazine, TTT[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 368-66-1 | [2][3] |
| Molecular Formula | C₆F₉N₃ | [1] |
| Molecular Weight | 285.07 g/mol | [2][4] |
| Appearance | Clear, colorless liquid | |
| Melting Point | -24.7 °C | [5] |
| Boiling Point | 98.3-98.5 °C at 748 mmHg | [2] |
| Density | 1.596 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.313 | [2] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the fluorination of a corresponding trichloromethyl-substituted triazine.
Synthetic Pathway: Halogen Exchange Fluorination
The primary synthetic route involves the reaction of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine with a fluorinating agent, such as antimony trifluoride, often in the presence of a catalyst like antimony trichloride and chlorine gas.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.
Materials:
-
2,4,6-Tris(trichloromethyl)-1,3,5-triazine
-
Antimony trifluoride (SbF₃)
-
Antimony trichloride (SbCl₃)
-
Chlorine gas (Cl₂)
-
Apparatus for fractional distillation
Procedure:
-
To a stirred mixture of 800 g of antimony trifluoride and 105 g of antimony trichloride, which has been saturated with gaseous chlorine (100 g) at 150 °C, add 500 g of 2,4,6-tris(trichloromethyl)-1,3,5-triazine in portions over 4 hours. The reaction apparatus should be equipped with a reflux condenser.
-
After the addition is complete, maintain the mixture at a gentle boil for 30-120 minutes.
-
Proceed with fractional distillation at a reflux ratio of 10:1 to collect two fractions: one boiling at 98-105 °C and a second at 105-125 °C.
-
The second fraction should be re-fluorinated with a fresh mixture of chlorine-saturated antimony trifluoride (500 g) and antimony trichloride (105 g). Higher-boiling fractions from subsequent distillations can also be subjected to re-fluorination to improve the overall yield.
-
The combined fractions of this compound are collected, with a boiling point of 98-100 °C.
Chemical Reactivity and Potential for Drug Development
The reactivity of the 1,3,5-triazine core is a key aspect of its utility as a scaffold in medicinal chemistry. The presence of three strongly electron-withdrawing trifluoromethyl groups significantly influences the reactivity of the triazine ring in CAS 368-66-1.
Nucleophilic Aromatic Substitution (SNAr)
The 1,3,5-triazine ring is electron-deficient and, therefore, susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of the derivatization of triazine-based compounds. While the trifluoromethyl groups are not leaving groups in the same way as halogens, their powerful electron-withdrawing nature activates the triazine ring towards nucleophilic attack. However, direct substitution of a trifluoromethyl group is not a typical reaction pathway under standard nucleophilic substitution conditions.
The more common strategy for creating diverse libraries of triazine derivatives for drug discovery involves starting with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and sequentially substituting the chlorine atoms with various nucleophiles such as amines, thiols, and alcohols. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis of unsymmetrical triazines.[6][7]
Caption: Controlled synthesis of tri-substituted triazines from cyanuric chloride.
The Role of Trifluoromethyl Groups in Drug Design
The incorporation of trifluoromethyl groups into heterocyclic scaffolds is a widely employed strategy in modern drug discovery.[4][8][9][10] These groups can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic properties of a molecule.[8]
Key Advantages of Trifluoromethyl Groups:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer in vivo half-life of a drug.[8]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes, potentially leading to better oral bioavailability and tissue distribution.[8]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, which can in turn influence drug-target binding interactions.[8]
-
Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.
Given these properties, this compound can be viewed as a potentially valuable, albeit synthetically challenging, core for the development of novel therapeutics. Its high fluorine content could impart significant metabolic stability and lipophilicity to any derived compounds.
Potential Therapeutic Applications of the 1,3,5-Triazine Scaffold
The 1,3,5-triazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. Various substituted 1,3,5-triazines have been investigated for a wide range of therapeutic applications, including:
While no specific biological activity has been reported for this compound, its structural similarity to other biologically active triazines, combined with the presence of the advantageous trifluoromethyl groups, suggests that it could be a valuable starting point for the design and synthesis of new therapeutic agents.
Spectroscopic Data
A summary of available spectroscopic data for the characterization of this compound is provided below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Source(s) |
| Mass Spectrometry (MS) | Molecular Ion (M+) consistent with C₆F₉N₃ | [1][14] |
| ¹³C NMR | Data available from commercial suppliers. | [4] |
| ¹⁹F NMR | Expected to show a single resonance for the nine equivalent fluorine atoms of the three CF₃ groups. | [15] |
| Infrared (IR) Spectroscopy | Data available from public databases. | [4] |
| Raman Spectroscopy | Data available from public databases. | [4] |
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions by trained personnel in a well-ventilated laboratory setting.
Hazard Classifications:
-
Acute toxicity (Oral, Dermal, Inhalation)[2]
-
Serious eye irritation[2]
-
Specific target organ toxicity (single exposure) - Respiratory system[2]
Recommended Personal Protective Equipment (PPE):
-
Eyeshields and face shield[2]
-
Chemical-resistant gloves[2]
-
Appropriate respirator (e.g., type ABEK (EN14387) filter)[2]
Storage:
-
Store in a cool, dry, well-ventilated place.
-
Keep container tightly closed.
-
Recommended storage temperature: 2-8°C.[5]
Incompatible Materials:
-
Strong oxidizing agents
-
Strong acids and bases
Conclusion
This compound is a fluorinated heterocyclic compound with a unique combination of a versatile triazine core and metabolically robust trifluoromethyl groups. While its direct biological applications are yet to be extensively explored, its chemical properties make it a compound of interest for further investigation in medicinal chemistry and materials science. The synthetic accessibility, albeit under specific conditions, and the potential for the trifluoromethyl groups to impart favorable pharmacokinetic properties, position this molecule as a potentially valuable, yet underutilized, building block for the design of novel bioactive compounds. Further research into the reactivity of the trifluoromethyl-substituted triazine ring and screening for biological activity are warranted to fully unlock the potential of this compound in drug discovery and development.
References
- 1. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. This compound, 98% 5 g | Request for Quote [thermofisher.com]
- 4. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 368-66-1 [m.chemicalbook.com]
- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 7. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sciensage.info [sciensage.info]
- 12. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US8722674B2 - 1,3,5-triazine-2,4,6-triamine compound or pharmaceutical acceptable salt thereof, and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 14. 2,4,6-Tris(trifluormethyl)-1,3,5-triazin - [sigmaaldrich.com]
- 15. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
An In-depth Technical Guide to the Spectroscopic Data of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
Introduction
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, with CAS number 368-66-1, is a highly fluorinated heterocyclic compound.[1] Its structure consists of a central 1,3,5-triazine ring symmetrically substituted with three trifluoromethyl (-CF₃) groups. This unique arrangement of a nitrogen-rich aromatic core and potent electron-withdrawing substituents imparts significant chemical and thermal stability, making it a molecule of interest in materials science, as a stable electrolyte component in batteries, and as a versatile building block in synthetic chemistry.
Accurate structural elucidation and purity assessment are paramount for these applications. This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the interpretation of the spectral data, explaining the causal relationships between the molecular structure and the observed spectroscopic signatures.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for determining the molecular weight and elemental formula of a compound. For this compound (C₆F₉N₃), the exact mass is 284.99485 g/mol .[2] The electron ionization (EI) mass spectrum provides unambiguous confirmation of the molecular ion and offers insights into its stability and fragmentation pathways.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : A dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the instrument, often via a Gas Chromatography (GC) inlet to ensure sample purity.
-
Ionization : The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (M⁺•).
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : Ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.
Data Interpretation and Fragmentation Analysis
The EI mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[1]
Table 1: Key Mass Spectrometry Data (EI)
| m/z | Proposed Fragment | Formula | Relative Intensity |
| 285 | [M]⁺• (Molecular Ion) | [C₆F₉N₃]⁺• | High |
| 266 | [M-F]⁺ | [C₆F₈N₃]⁺ | Moderate |
| 216 | [M-CF₃]⁺ | [C₅F₆N₃]⁺ | Moderate |
| 69 | [CF₃]⁺ | [CF₃]⁺ | High |
The molecular ion peak [M]⁺• at m/z 285 confirms the molecular weight of the compound.[1] Its high relative intensity is indicative of a stable molecular structure capable of withstanding the high-energy ionization process without complete decomposition.
The fragmentation pattern is dominated by the cleavage of the strong C-F and C-C bonds. A significant peak is observed at m/z 266, corresponding to the loss of a single fluorine atom ([M-F]⁺). The loss of a complete trifluoromethyl radical leads to the fragment at m/z 216 ([M-CF₃]⁺). Unsurprisingly, the highly stable trifluoromethyl cation ([CF₃]⁺) at m/z 69 is also a major peak in the spectrum.
Caption: EI-MS fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of IR radiation at specific frequencies corresponds to the energy required to excite bonds to a higher vibrational state. This technique is particularly useful for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan : A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded to account for atmospheric and instrumental absorptions.
-
Sample Application : A small drop of the neat liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition : The IR beam is directed through the crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies.
-
Spectrum Generation : The resulting interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.
Data Interpretation
The IR spectrum of this compound is dominated by intense absorptions arising from the C-F and C=N bonds. Due to the high symmetry of the molecule, the number of observed bands may be less than theoretically predicted.
Table 2: Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~1550-1600 | C=N stretch (in-ring) | Strong |
| ~1200-1300 | C-F stretch | Very Strong |
| ~1100-1200 | C-F stretch | Very Strong |
The most prominent features in the spectrum are the exceptionally strong absorption bands in the 1100-1300 cm⁻¹ region. These are characteristic of the C-F stretching vibrations of the trifluoromethyl groups. The high intensity is a direct result of the large change in dipole moment associated with the C-F bond stretch. The stretching vibrations of the C=N bonds within the triazine ring are expected to appear in the 1550-1600 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, ¹³C and ¹⁹F NMR are the most informative experiments. Due to the absence of hydrogen atoms, ¹H NMR is not applicable.
¹⁹F NMR Spectroscopy
Given the presence of nine fluorine atoms, ¹⁹F NMR is an essential characterization technique. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive.
-
Sample Preparation : Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. An internal standard such as CFCl₃ (δ = 0.0 ppm) can be used for referencing.
-
Instrument Setup : The NMR spectrometer is tuned to the ¹⁹F frequency.
-
Data Acquisition : A standard one-pulse sequence is typically used. For routine spectra, proton decoupling is applied to simplify the spectrum, although no C-H or F-H couplings are expected for this molecule.
-
Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.
The molecular structure of this compound possesses a C₃ axis of symmetry. Consequently, all three -CF₃ groups are chemically and magnetically equivalent. Furthermore, the three fluorine atoms within each -CF₃ group are also equivalent due to rapid rotation around the C-C bond.
This high degree of symmetry leads to a remarkably simple ¹⁹F NMR spectrum consisting of a single sharp singlet .
Table 3: Predicted ¹⁹F NMR Data
| Estimated Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -65 to -75 | Singlet | -CF₃ |
The chemical shift is expected in the range of -65 to -75 ppm (relative to CFCl₃). This is characteristic of trifluoromethyl groups attached to an electron-deficient aromatic system like a triazine ring.[3] The electron-withdrawing nature of the triazine ring deshields the fluorine nuclei, causing a downfield shift compared to CF₃ groups on aliphatic systems.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
-
Sample Preparation : As with ¹⁹F NMR, dissolve the sample in a deuterated solvent.
-
Instrument Setup : Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition : A standard proton-decoupled pulse sequence is used. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Processing : Standard Fourier transformation and processing steps are applied.
Due to the molecule's symmetry, only two distinct carbon signals are expected in the ¹³C NMR spectrum.
-
Triazine Ring Carbons (C=N) : All three carbons in the triazine ring are equivalent. Their signal will be split into a quartet due to coupling with the three fluorine atoms of the adjacent -CF₃ group (a two-bond coupling, ²JCF).
-
Trifluoromethyl Carbons (-CF₃) : All three carbons of the -CF₃ groups are equivalent. Their signal will be split into a quartet by the three directly attached fluorine atoms (a one-bond coupling, ¹JCF), which typically exhibits a very large coupling constant.
Table 4: Predicted ¹³C NMR Data
| Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) | Assignment |
| ~150-160 | Quartet | ²JCF ≈ 30-40 | C=N (Triazine Ring) |
| ~115-125 | Quartet | ¹JCF ≈ 270-290 | -CF₃ |
The triazine ring carbons are expected at a significant downfield shift (~150-160 ppm) due to their sp² hybridization and attachment to electronegative nitrogen atoms. The trifluoromethyl carbons are also significantly deshielded and will appear as a quartet with a characteristically large ¹JCF coupling constant.
References
An In-depth Technical Guide to 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, a symmetrically substituted s-triazine, stands as a significant molecule in the landscape of fluorinated organic compounds. Its unique properties, imparted by the presence of three trifluoromethyl groups on the triazine core, have garnered considerable interest across various scientific disciplines. The strong electron-withdrawing nature of the CF3 groups significantly influences the electronic characteristics and reactivity of the triazine ring, rendering it a valuable building block in synthetic chemistry and a key component in advanced materials. This guide provides a comprehensive overview of the discovery, historical evolution of its synthesis, detailed chemical and physical properties, and its diverse applications, offering field-proven insights for researchers and professionals in the chemical sciences.
The Genesis of a Fluorinated Triazine: A Historical Perspective
The journey of this compound began in the mid-20th century, a period marked by burgeoning interest in organofluorine chemistry. The initial synthesis was not a direct construction of the final molecule but rather a two-step process, a common strategy at the time when handling reactive fluorinated precursors was a significant challenge.
The Pioneering Synthesis by McBee, Pierce, and Bolt (1947)
The first successful synthesis was reported by E. T. McBee, O. R. Pierce, and R. O. Bolt in 1947. Their approach was a testament to the experimental ingenuity required in early fluorine chemistry. The core of their strategy was to first construct the triazine ring with a more manageable substituent, the trichloromethyl group, and then perform a halogen exchange reaction to introduce the fluorine atoms.
The process involved two key stages:
-
Trimerization of Trichloroacetonitrile: The synthesis commenced with the cyclotrimerization of trichloroacetonitrile (CCl3CN) to form 2,4,6-tris(trichloromethyl)-1,3,5-triazine. This reaction was typically catalyzed by a Lewis acid. The choice of the trichloromethyl precursor was strategic; it is less volatile and easier to handle than its trifluoromethyl counterpart.
-
Fluorination: The resulting 2,4,6-tris(trichloromethyl)-1,3,5-triazine was then subjected to a vigorous fluorination reaction using a fluorinating agent such as antimony trifluoride (SbF3), often with a catalyst like antimony pentachloride (SbCl5). This halogen exchange, or "halex," reaction replaced the chlorine atoms with fluorine to yield the desired this compound.
This pioneering work laid the foundation for the exploration of perfluoroalkyl triazines, though the harsh reaction conditions and the multi-step nature of the synthesis presented challenges for scalability and yield optimization.
A More Direct Approach: The Trimerization of Trifluoroacetonitrile
A decade later, in 1957, a more direct and efficient route was developed by Reilly and Brown. Their method involved the direct cyclotrimerization of trifluoroacetonitrile (CF3CN). This approach eliminated the need for the halogen exchange step, representing a significant improvement in synthetic efficiency.
The direct trimerization, however, required high pressure and temperature to proceed without a catalyst. This highlighted a key challenge: the inherent stability of the C≡N bond in trifluoroacetonitrile, which necessitates energetic conditions to induce cyclization. Subsequent research has focused on the development of catalysts to facilitate this trimerization under milder conditions.
Synthetic Methodologies: A Comparative Overview
The synthesis of this compound has evolved from the initial multi-step process to more direct catalytic methods. Understanding the causality behind these experimental choices is crucial for selecting the appropriate synthetic strategy.
Method 1: The Two-Step Halogen Exchange Route
-
Rationale: This method was born out of the necessity to work with less volatile and more manageable starting materials. Trichloroacetonitrile was a more accessible precursor in the early days of organofluorine chemistry. The subsequent fluorination, though requiring harsh conditions, was a known and somewhat reliable method for introducing fluorine into organic molecules.
-
Challenges: The primary drawbacks of this method are the multi-step nature, the use of corrosive and toxic reagents like antimony halides, and often moderate overall yields.
Method 2: High-Pressure, High-Temperature Trimerization of Trifluoroacetonitrile
-
Rationale: This approach is conceptually more straightforward and atom-economical. By directly trimerizing the desired nitrile, it avoids the generation of significant inorganic waste from the halogen exchange step.
-
Challenges: The requirement for high pressure and temperature poses significant engineering and safety challenges, limiting its practicality for large-scale industrial production without specialized equipment.
Method 3: Catalytic Trimerization of Trifluoroacetonitrile
-
Rationale: The development of catalytic systems aims to overcome the high energy barrier of the uncatalyzed trimerization. Catalysts, typically Lewis acids or transition metal complexes, can activate the nitrile group, allowing the reaction to proceed under milder conditions (lower temperature and pressure). This makes the process more energy-efficient, safer, and potentially more scalable.
-
Catalytic Systems: A variety of catalysts have been explored for nitrile trimerization, including strong acids, Lewis acids (e.g., AlCl3, BF3), and transition metal complexes. The choice of catalyst can significantly impact the reaction rate, yield, and selectivity.
| Synthetic Route | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| McBee, Pierce & Bolt | Trichloroacetonitrile | 1. Lewis Acid2. SbF3/SbCl5 | 1. Trimerization2. High Temp. Fluorination | Utilizes more manageable starting material | Multi-step, harsh conditions, moderate yield |
| Reilly & Brown | Trifluoroacetonitrile | None | High Pressure, High Temperature | Direct, atom-economical | Requires specialized equipment, safety concerns |
| Catalytic Trimerization | Trifluoroacetonitrile | Lewis Acids or Transition Metals | Milder Temperature and Pressure | Higher efficiency, safer, more scalable | Catalyst cost and sensitivity |
Properties of this compound
The physical and chemical properties of this triazine are largely dictated by the strong inductive effect of the nine fluorine atoms.
| Property | Value |
| Molecular Formula | C6F9N3 |
| Molecular Weight | 285.07 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 98.3-98.5 °C at 748 mmHg |
| Density | 1.596 g/mL at 25 °C |
| Refractive Index | n20/D 1.313 |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR): The 19F NMR spectrum is a key characterization tool, typically showing a single resonance for the nine equivalent fluorine atoms of the three CF3 groups. The 13C NMR spectrum will show characteristic signals for the triazine ring carbons and the trifluoromethyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of the C-F bonds and the triazine ring vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[2]
Applications: A Versatile Building Block and Functional Material
The unique combination of thermal stability, chemical inertness, and strong electron-withdrawing character makes this compound a valuable compound in several advanced applications.
Advanced Materials Science
-
Perfluoroelastomers (FFKM): Triazine-based crosslinking systems are crucial for achieving the highest performance in perfluoroelastomers.[3] These materials are used in extreme chemical and thermal environments, such as in semiconductor manufacturing and aerospace applications, where traditional elastomers would fail.[3] The triazine crosslinks provide superior thermal stability and chemical resistance.[3]
-
Functional Fluids: The high thermal stability and resistance to oxidative and reductive degradation make perfluoroalkyl triazines, including the trifluoromethyl derivative, valuable as heat transfer media, coolants, and moderators in specialized applications.[4]
-
Covalent Organic Frameworks (COFs): Fluorinated triazines serve as building blocks for the synthesis of covalent organic frameworks.[5] These porous materials have applications in gas storage, separation, and catalysis. The incorporation of fluorine can enhance the material's properties, such as its affinity for specific molecules.[5]
Electrochemistry
-
Battery Electrolytes: this compound has been investigated as an additive or co-solvent in electrolytes for lithium-ion batteries and other electrochemical devices. Its high electrochemical stability and potential to improve the safety and performance of batteries make it an attractive candidate for next-generation energy storage systems.
Synthetic Chemistry
-
Versatile Reagent: The triazine serves as a useful intermediate in the synthesis of more complex heterocyclic compounds.[6] For example, it can be used to prepare pyrazolo[3,4-d]pyrimidine derivatives, which are of interest in medicinal chemistry.[6]
Experimental Protocols
Synthesis of this compound via Catalytic Trimerization of Trifluoroacetonitrile
Disclaimer: This is a representative protocol and should be adapted and optimized based on available laboratory equipment and safety protocols. Trifluoroacetonitrile is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
Materials:
-
Trifluoroacetonitrile (CF3CN)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl3)
-
Anhydrous, inert solvent (e.g., tetrachloroethane)
-
High-pressure reactor equipped with a stirrer, thermocouple, and pressure gauge
Procedure:
-
The high-pressure reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
The anhydrous solvent and the Lewis acid catalyst are charged into the reactor under an inert atmosphere.
-
The reactor is cooled, and a pre-determined amount of liquefied trifluoroacetonitrile is carefully transferred into the reactor.
-
The reactor is sealed, and the mixture is slowly heated to the desired reaction temperature while stirring. The reaction progress is monitored by observing the pressure drop.
-
After the reaction is complete (indicated by the stabilization of pressure), the reactor is cooled to room temperature.
-
Any unreacted trifluoroacetonitrile is safely vented.
-
The reaction mixture is carefully quenched and worked up to isolate the crude product.
-
The crude product is purified by fractional distillation to obtain pure this compound.
Caption: Catalytic synthesis of this compound.
Conclusion
From its challenging initial synthesis to its current role as a valuable component in advanced materials and a versatile synthetic building block, this compound has carved a significant niche in the field of organofluorine chemistry. The evolution of its synthesis from a multi-step halogen exchange process to a more direct and efficient catalytic trimerization of trifluoroacetonitrile showcases the progress in synthetic methodologies. Its unique electronic properties and high stability continue to drive research into new applications, promising further innovations in materials science, electrochemistry, and beyond. This guide has provided a comprehensive technical overview to aid researchers and professionals in understanding and harnessing the potential of this remarkable fluorinated triazine.
References
- 1. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- [webbook.nist.gov]
- 3. exfluor.com [exfluor.com]
- 4. US2981734A - Perfluoroalkyl triazines - Google Patents [patents.google.com]
- 5. Fabrication of fluorinated triazine-based covalent organic frameworks for selective extraction of fluoroquinolone in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Foreword: The Strategic Value of Trifluoromethylated Triazines
An In-Depth Technical Guide to the Fundamental Reactivity of Trifluoromethylated Triazines
In the landscape of modern chemical sciences, the strategic incorporation of fluorine continues to be a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of physicochemical and biological properties.[1] Its high electronegativity, metabolic stability, and lipophilicity make it an invaluable substituent in pharmaceuticals and agrochemicals.[2] When this group is appended to a 1,3,5-triazine core—an electron-deficient, six-membered heterocycle known for its rigid structure and versatile substitution chemistry—the resulting molecule becomes a highly reactive and synthetically valuable scaffold.[3][4]
This guide provides an in-depth exploration of the core reactivity of trifluoromethylated triazines. We will move beyond simple reaction schemes to dissect the underlying electronic principles that govern their behavior. The focus will be on providing field-proven insights into their synthesis, their profound electrophilicity that drives nucleophilic aromatic substitution, their participation in cycloaddition reactions, and their burgeoning applications in drug discovery and materials science.
Synthetic Pathways to Trifluoromethylated Triazines
The construction of the trifluoromethylated triazine scaffold can be approached through several strategic routes. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the triazine ring.
Cyclization and Cycloaddition Strategies
One elegant approach involves forming the triazine ring from acyclic, trifluoromethyl-containing precursors. A notable example is the silver-catalyzed [3+3] dipolar cycloaddition of 2,2,2-trifluorodiazoethane with glycine imines. This reaction initially furnishes tetrahydrotriazines, which can then be oxidized to the aromatic trifluoromethylated triazine.[5]
Another powerful method is the [2+1+3] cycloaddition of trifluoroacetaldehyde N-sulfonylhydrazones with hexahydro-1,3,5-triazines, which provides a direct, metal-free route to trifluoromethylated tetrahydro-1,2,4-triazines in high yields.[6]
Post-Synthetic Trifluoromethylation and Functionalization
A more common and highly versatile strategy involves the modification of a pre-formed triazine ring. A robust method begins with the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[7] The trichloromethyl group can be introduced and subsequently converted to a trifluoromethyl group. For instance, reacting N-trichloroacetamidinoguanidines with trifluoroacetic acid derivatives yields 4-trichloromethyl-6-trifluoromethyl-1,3,5-triazines. The remaining trichloromethyl group can then be substituted by nucleophiles such as alcohols or thiols.[8] This stepwise approach allows for the controlled and differential functionalization of the triazine core.
The overall synthetic logic is visualized in the workflow below.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. EP0482477A1 - Process for the preparation of 6-trifluoromethyl-1,3,5-triazines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Characteristics of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, a halogenated heterocyclic compound, is a molecule of significant interest in various fields of chemical research and development. Its unique structure, characterized by a triazine core symmetrically substituted with three trifluoromethyl groups, imparts a range of distinctive physical and chemical properties. This guide provides a comprehensive overview of the key physical characteristics of this compound, offering valuable insights for its application in synthesis, materials science, and as a secondary battery electrolyte in power storage systems.[1][2] The strategic placement of the highly electronegative trifluoromethyl groups on the triazine ring dramatically influences its electron density, stability, and reactivity, making a thorough understanding of its physical properties essential for its effective utilization.
Physicochemical Properties
The physical attributes of this compound are well-documented across various chemical suppliers and databases. A summary of these properties is presented below for facile reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆F₉N₃ | [1][3][4][5][6][7] |
| Molecular Weight | 285.07 g/mol | [1][4][5][6][7][8][9] |
| CAS Number | 368-66-1 | [1][2][3][4][5][7][8][9][10] |
| Appearance | Clear, colorless liquid | [1][11][12] |
| Melting Point | -25 °C (-13 °F) | [11] |
| -24.7 °C | [1] | |
| Boiling Point | 98.3-98.5 °C at 748 mmHg | [1][2][8][13] |
| 95.5 °C | [14] | |
| 135 °C | [11] | |
| Density | 1.596 g/mL at 25 °C | [1][8][14] |
| 1.59 g/mL | [3] | |
| Refractive Index (n²⁰/D) | 1.313 | [1][8] |
| 1.3220 | [3] | |
| Solubility | Insoluble in water.[11] Sparingly soluble in chloroform, slightly soluble in methanol.[1] | [1][11] |
| Vapor Pressure | 10 mmHg at 25 °C | [11] |
| Flash Point | >230 °F (>110 °C) | [1][14] |
| 113 °C (closed cup) | [8] |
The low melting point and relatively high boiling point indicate that this compound exists as a liquid over a broad temperature range, which is a crucial consideration for its handling and use in various applications. The high density is a direct consequence of the presence of nine fluorine atoms in its structure. Its insolubility in water and solubility in organic solvents are typical for highly fluorinated organic compounds.
Molecular Structure
The molecular structure of this compound is central to its properties. The planar, aromatic 1,3,5-triazine ring provides a stable core, while the three trifluoromethyl groups, with their strong electron-withdrawing nature, significantly influence the electronic characteristics of the molecule.
Caption: Molecular structure of this compound.
Spectral Data
Spectroscopic data is vital for the identification and characterization of this compound. While detailed spectral analyses are beyond the scope of this guide, key spectral information is available. Mass spectrometry data confirms the molecular weight of the compound.[6] Infrared (IR) and Raman spectra are also available, providing information about the vibrational modes of the molecule.[9]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling procedures for all chemical compounds. This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[12]
Hazard Classifications:
-
Acute toxicity (Oral, Dermal, Inhalation), Category 4.[9][12]
-
Skin Corrosion/Irritation, Category 2.[12]
-
Specific target organ toxicity (single exposure), Category 3 (Respiratory system).[9][12]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][12]
-
Avoid contact with skin, eyes, and clothing.[12]
-
Do not breathe vapor or mist.[12]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][12] Recommended storage temperature is 2-8°C.[1][14]
-
Incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[11][12]
Conclusion
This compound is a specialty chemical with a unique set of physical properties that make it valuable for specific applications in research and industry. Its liquid state over a wide temperature range, high density, and solubility in organic solvents are key characteristics to consider in its use. The presence of the trifluoromethyl groups not only defines its physical attributes but also its chemical reactivity. Adherence to strict safety protocols is paramount when working with this compound to ensure the well-being of laboratory personnel. This guide provides a foundational understanding of the physical characteristics of this compound to support its safe and effective use in scientific endeavors.
References
- 1. This compound CAS#: 368-66-1 [m.chemicalbook.com]
- 2. 368-66-1 | CAS DataBase [m.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. scbt.com [scbt.com]
- 5. CAS RN 368-66-1 | Fisher Scientific [fishersci.ca]
- 6. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- [webbook.nist.gov]
- 7. This compound | 368-66-1 [chemicalbook.com]
- 8. 2,4,6-トリス(トリフルオロメチル)-1,3,5-トリアジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. This compound(368-66-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound | 368-66-1 [chemicalbook.com]
- 14. parchem.com [parchem.com]
An In-depth Technical Guide to the Solubility of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. Recognizing the current gap in publicly available quantitative solubility data for this compound, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge, theoretical considerations, and practical experimental protocols necessary to determine its solubility in various organic solvents.
Introduction: Understanding this compound
This compound is a unique heterocyclic compound characterized by a triazine core symmetrically substituted with three trifluoromethyl groups.[1][2][3] Its chemical structure, with the empirical formula C₆F₉N₃, results in a high molecular weight of approximately 285.07 g/mol and a suite of distinctive physicochemical properties.[1][2] This compound is a liquid at room temperature, with a boiling point of 98.3-98.5 °C at 748 mmHg and a density of 1.596 g/mL at 25 °C.[1][4]
The presence of nine fluorine atoms imparts significant electronic and steric effects, influencing its reactivity and intermolecular interactions. These characteristics are pivotal in its application, for instance, as a secondary battery electrolyte in power storage systems.[4] A thorough understanding of its solubility is paramount for designing and optimizing processes such as formulation, reaction chemistry, and purification.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The molecular structure of this compound provides critical insights into its expected solubility.
Key Molecular Features Influencing Solubility:
-
High Fluorination: The trifluoromethyl groups are strongly electron-withdrawing and create a molecule with a low polarizability. This high degree of fluorination leads to weak van der Waals forces.
-
Aprotic Nature: The molecule lacks hydrogen bond donors, precluding this strong intermolecular interaction with protic solvents.
-
Symmetrical Structure: The symmetrical distribution of the trifluoromethyl groups results in a low overall dipole moment.
Based on these features, it is anticipated that this compound will exhibit preferential solubility in non-polar or weakly polar aprotic solvents. Its solubility is likely to be limited in highly polar and protic solvents due to the energy penalty of disrupting the strong solvent-solvent interactions (like hydrogen bonding in alcohols or water) without the ability to form correspondingly strong solute-solvent interactions.
Qualitative data from chemical suppliers indicates that this compound is "sparingly" soluble in chloroform and "slightly" soluble in methanol.[4] This aligns with the theoretical predictions, as chloroform is a weakly polar aprotic solvent, while methanol is a polar protic solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 368-66-1 | [1] |
| Molecular Formula | C₆F₉N₃ | [1][2] |
| Molecular Weight | 285.07 g/mol | [1][2] |
| Form | Liquid | [1] |
| Boiling Point | 98.3-98.5 °C / 748 mmHg | [1][4] |
| Density | 1.596 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.313 | [1][4] |
| Qualitative Solubility | Chloroform (Sparingly), Methanol (Slightly) | [4] |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of comprehensive quantitative data, an experimental approach is necessary. The following protocol describes a robust and self-validating method for determining the solubility of this compound in a range of organic solvents. The isothermal shake-flask method is a gold standard for solubility determination.
Materials and Equipment
-
This compound (≥97% purity)
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, acetone, ethyl acetate, tetrahydrofuran, acetonitrile, methanol, ethanol, DMSO) of analytical grade or higher
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometers
-
Glass vials with PTFE-lined screw caps
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a suitable detector (e.g., FID or MS) or High-Performance Liquid Chromatograph with a UV detector.
Step-by-Step Experimental Workflow
-
Preparation of Solvent Systems: Add a known volume or weight of the selected organic solvent to several vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved liquid solute at the end of the equilibration period is essential.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution reaches saturation. Constant agitation is crucial.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand in the thermostatic bath for at least 24 hours to allow for the complete separation of the excess solute from the saturated solution.
-
Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.
-
Quantification: Determine the concentration of this compound in the filtered aliquot using a pre-validated analytical method (e.g., GC or HPLC). This involves creating a calibration curve with standards of known concentrations.
-
Calculation of Solubility: From the concentration determined in the previous step, calculate the solubility in desired units (e.g., g/100 mL, mol/L).
Caption: Workflow for experimental solubility determination.
Causality of Experimental Choices and Self-Validation
-
Excess Solute: The addition of an excess of the triazine derivative is critical to ensure that the solution is truly saturated at equilibrium. This is the cornerstone of the shake-flask method.
-
Equilibration Time: A prolonged equilibration time with constant agitation is necessary to overcome any kinetic barriers to dissolution and to ensure that a true thermodynamic equilibrium is reached.
-
Temperature Control: Solubility is highly temperature-dependent. A thermostatic bath ensures that the measurement is performed at a constant and known temperature.
-
Phase Separation and Filtration: These steps are crucial to prevent undissolved solute from being included in the sample for analysis, which would lead to an overestimation of solubility. The use of a syringe filter is a key step for accuracy.
-
Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the method used for quantification. A well-calibrated GC or HPLC method provides the necessary precision and selectivity.
Intermolecular Interactions and Solubility Trends
The interactions between this compound and various organic solvents can be visualized to understand the expected solubility trends.
Caption: Predicted solute-solvent interactions.
-
Non-polar Solvents (e.g., Hexane, Toluene): The primary interactions will be weak van der Waals forces. As these are the same type of forces present between the triazine molecules, dissolution is expected to be favorable.
-
Polar Aprotic Solvents (e.g., Acetone, THF, Dichloromethane): These solvents possess a dipole moment. While the triazine has a low overall dipole, localized dipoles exist. Dipole-induced dipole and London dispersion forces will be the main drivers of solvation. Moderate solubility is anticipated.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by strong hydrogen bonding networks. The energy required to break these solvent-solvent bonds is significant, and the triazine cannot form compensatory hydrogen bonds. Consequently, solubility is expected to be low.
Conclusion
References
theoretical studies on 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
An In-depth Technical Guide to the Theoretical Studies of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
Abstract
This compound, hereafter referred to as TTT, is a unique heterocyclic compound characterized by a nitrogen-rich aromatic core and potent electron-withdrawing trifluoromethyl substituents. This combination imparts a set of remarkable electronic and chemical properties that are of significant interest to researchers in materials science, synthetic chemistry, and drug development. Due to the challenges associated with its experimental handling and characterization, theoretical and computational studies have become indispensable tools for elucidating its fundamental nature. This whitepaper provides a comprehensive overview of the theoretical understanding of TTT, focusing on its electronic structure, predicted spectroscopic signatures, and reactivity profile. Furthermore, it offers a detailed protocol for conducting computational investigations on this molecule, aiming to equip researchers with the knowledge to explore its potential applications.
Introduction: The Significance of a Highly Fluorinated Triazine
The 1,3,5-triazine scaffold is a cornerstone in various chemical domains, from agriculture to polymer chemistry.[1] The symmetrical substitution of the triazine ring with three trifluoromethyl (CF₃) groups dramatically alters its intrinsic properties. The CF₃ groups, being among the strongest electron-withdrawing groups in organic chemistry, create a highly electron-deficient aromatic system in TTT. This pronounced electronic feature is the primary determinant of its unique reactivity and potential utility as a building block for advanced materials.
Theoretical studies offer a powerful lens through which to investigate TTT at a molecular level. They allow for the prediction of properties that are difficult or hazardous to measure experimentally and provide deep insights into reaction mechanisms, guiding the design of new synthetic routes and functional materials. This guide will synthesize the current theoretical understanding of TTT, providing a framework for future research endeavors.
Molecular Geometry and Electronic Landscape
At the heart of TTT lies a planar, aromatic 1,3,5-triazine ring. The molecule possesses a high degree of symmetry, belonging to the D₃h point group. Theoretical calculations, primarily using Density Functional Theory (DFT), are crucial for determining its precise geometric parameters.
The strong electronegativity of the fluorine atoms in the CF₃ groups pulls electron density away from the triazine ring. This inductive effect is the dominant electronic feature of the molecule. A Molecular Electrostatic Potential (MEP) map, a common output of quantum chemical calculations, would visually confirm this, showing a region of high positive potential (electron deficiency) around the triazine core and regions of high negative potential around the fluorine atoms. This electron-deficient character makes the carbon atoms of the triazine ring highly electrophilic.
Predicted Geometrical Parameters
The following table summarizes the key geometrical parameters of TTT, as would be predicted by a typical DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory). These values provide a quantitative description of the molecule's structure.
| Parameter | Predicted Value | Description |
| C-N Bond Length (in ring) | ~1.33 Å | Shorter than a typical C-N single bond, indicating aromatic character. |
| C-C(F₃) Bond Length | ~1.50 Å | A standard single bond length between sp² and sp³ carbon atoms. |
| C-F Bond Length | ~1.34 Å | Typical for a trifluoromethyl group. |
| N-C-N Bond Angle | ~127° | Slightly larger than the ideal 120° for sp² hybridization due to steric and electronic effects. |
| C-N-C Bond Angle | ~113° | Smaller than the ideal 120°, accommodating the geometry of the six-membered ring. |
graph TTT_Structure { layout="neato"; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];// Nodes for the triazine ring N1 [label="N", pos="0,1.4!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", pos="1.21,0.7!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; N2 [label="N", pos="1.21,-0.7!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="0,-1.4!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; N3 [label="N", pos="-1.21,-0.7!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="C", pos="-1.21,0.7!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Nodes for the trifluoromethyl groups C_CF3_1 [label="C", pos="2.42,1.4!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F1a [label="F", pos="2.9,2.2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F1b [label="F", pos="3.4,1.0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F1c [label="F", pos="2.0,1.9!", fillcolor="#34A853", fontcolor="#FFFFFF"];
C_CF3_2 [label="C", pos="0,-2.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F2a [label="F", pos="0.5,-3.6!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F2b [label="F", pos="-0.5,-3.6!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F2c [label="F", pos="0,-3.3!", fillcolor="#34A853", fontcolor="#FFFFFF"];
C_CF3_3 [label="C", pos="-2.42,1.4!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F3a [label="F", pos="-2.9,2.2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F3b [label="F", pos="-3.4,1.0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F3c [label="F", pos="-2.0,1.9!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges for the triazine ring N1 -- C1; C1 -- N2; N2 -- C2; C2 -- N3; N3 -- C3; C3 -- N1;
// Edges for the trifluoromethyl groups C1 -- C_CF3_1; C_CF3_1 -- F1a; C_CF3_1 -- F1b; C_CF3_1 -- F1c;
C2 -- C_CF3_2; C_CF3_2 -- F2a; C_CF3_2 -- F2b; C_CF3_2 -- F2c;
C3 -- C_CF3_3; C_CF3_3 -- F3a; C_CF3_3 -- F3b; C_CF3_3 -- F3c; }
Caption: Molecular structure of this compound.
Predicted Spectroscopic Signatures
Computational chemistry provides reliable predictions of various spectroscopic properties, which are invaluable for the identification and characterization of TTT. Experimental spectra are available in databases like PubChem, allowing for a direct comparison between theory and reality.[2]
-
Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the positions and intensities of vibrational modes. For TTT, strong IR absorptions are expected for C-F stretching modes (typically in the 1100-1300 cm⁻¹ region) and for the triazine ring breathing and stretching modes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Due to the molecule's symmetry, only two signals are expected: one for the three equivalent carbon atoms in the triazine ring and one for the three equivalent carbon atoms of the CF₃ groups. The ring carbons are expected to be significantly downfield due to their electrophilic nature.
-
¹⁹F NMR: A single resonance is expected for the nine equivalent fluorine atoms.
-
-
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. TTT is expected to have its primary absorptions in the UV region, corresponding to π → π* transitions within the aromatic system.
Reactivity Profile: A Potent Electrophile
The most significant chemical characteristic of TTT, derived from its electronic structure, is its high reactivity towards nucleophiles. The electron-deficient triazine ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). This is analogous to the well-documented reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which is a widely used synthetic building block.[3][4] However, the trifluoromethyl groups are much more strongly electron-withdrawing than chlorine atoms, making TTT an even more potent electrophile.
Theoretical studies can map out the entire reaction pathway for nucleophilic attack on TTT. This involves:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks one of the carbon atoms of the triazine ring.
-
Formation of a Meisenheimer Complex: A tetrahedral intermediate, known as a Meisenheimer complex, is formed. This is typically the rate-determining step, and its stability can be calculated.
-
Leaving Group Departure: While the CF₃ group is not a traditional leaving group like a halide, under certain conditions or with specific nucleophiles, subsequent reactions can occur. More commonly, TTT would be used as a core to which nucleophiles are added, assuming a reaction that displaces a different leaving group in a precursor, or in reactions where the CF₃ group itself is transformed.
The primary utility of TTT in synthesis would be as a highly activated core for the construction of complex, symmetrically substituted molecules.
Caption: A generalized pathway for nucleophilic attack on the TTT core.
A Standardized Protocol for Theoretical Investigation
To ensure trustworthiness and reproducibility, a self-validating computational protocol is essential. The following step-by-step methodology outlines a robust approach for the theoretical study of TTT and its derivatives.
Experimental Protocol: Computational Workflow
-
Structure Optimization and Frequency Calculation:
-
Objective: To find the lowest energy structure (equilibrium geometry) of the molecule.
-
Software: Gaussian, ORCA, Spartan, or similar quantum chemistry packages.
-
Method: Employ Density Functional Theory (DFT). A suitable functional is B3LYP for general-purpose calculations or a range-separated functional like ωB97X-D for better handling of non-covalent interactions.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational cost. The inclusion of diffuse functions (+) is important for accurately describing anions and lone pairs, while polarization functions (d,p) are crucial for describing bonding accurately.
-
Validation: A subsequent frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Electronic Property Analysis:
-
Objective: To understand the distribution of electrons and identify reactive sites.
-
Methods:
-
Natural Bond Orbital (NBO) Analysis: To determine the atomic charges and analyze orbital interactions.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron-rich and electron-deficient regions of the molecule.
-
-
Interpretation: The results will quantitatively confirm the electrophilic nature of the triazine ring carbons and the nucleophilic character of the fluorine atoms.
-
-
Spectroscopic Predictions:
-
Objective: To generate theoretical spectra for comparison with experimental data.
-
Methods:
-
IR/Raman: Frequencies are obtained from the output of the frequency calculation.
-
NMR: Use the GIAO (Gauge-Independent Atomic Orbital) method. Calculated chemical shifts should be referenced against a standard compound (e.g., TMS for ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory.
-
UV-Vis: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry.
-
-
-
Reactivity and Mechanistic Studies:
-
Objective: To model chemical reactions and determine their feasibility.
-
Method:
-
Transition State (TS) Searching: For a proposed reaction (e.g., with a nucleophile), locate the transition state structure using methods like QST2/QST3 or the Berny optimization algorithm.
-
Validation: A frequency calculation on the TS structure must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS correctly connects the reactants and products.
-
-
Output: The activation energy barrier, which determines the reaction rate, can be calculated from the energy difference between the reactants and the transition state.
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine in Advanced Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, a highly electron-deficient heterocyclic compound, and its applications in modern organic synthesis. Characterized by three potent electron-withdrawing trifluoromethyl groups, this reagent exhibits exceptional reactivity, positioning it as a powerful activating agent for a range of chemical transformations. We will delve into its core utility in condensation reactions, such as amide and ester bond formation, and its role in the construction of complex heterocyclic systems. The narrative explains the causality behind its enhanced reactivity compared to analogous reagents and provides detailed, field-proven protocols to guide researchers in its practical application.
Introduction and Reactivity Profile
This compound, hereafter referred to as TTT, is a symmetrical triazine ring substituted with three trifluoromethyl (-CF₃) groups[1]. This substitution pattern is critical to its function in organic synthesis. The immense inductive effect of the -CF₃ groups renders the carbon atoms of the triazine core exceptionally electrophilic. This heightened electrophilicity makes TTT highly susceptible to nucleophilic attack, forming activated intermediates that facilitate subsequent reactions.
Its reactivity profile suggests it is an air and moisture-sensitive compound, necessitating handling under inert conditions[2]. The primary utility of TTT stems from its role as a superior dehydrating and coupling agent, where it activates carboxylic acids to facilitate reactions with weakly nucleophilic partners, often under mild conditions.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆F₉N₃ | [1] |
| Molecular Weight | 285.07 g/mol | [1] |
| Boiling Point | 95-96 °C | [2] |
| Density | 1.596 g/cm³ | [2] |
| CAS Number | 368-66-1 | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Sensitivity | Air and moisture sensitive | [2] |
Core Application: Dehydration and Condensation Reactions
The principal application of TTT in organic synthesis is as a potent activating agent for carboxylic acids, enabling the formation of amide and ester bonds. Its mechanism is analogous to that of other triazine-based coupling agents, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), but its reactivity is significantly enhanced.
Amide Bond Formation (Amidation)
TTT serves as an excellent reagent for amidations, including those involving sterically hindered substrates or poorly nucleophilic amines, where traditional coupling agents may fail.
Causality and Mechanism: The reaction is initiated by the nucleophilic attack of a carboxylate anion onto one of the electrophilic carbon atoms of the TTT ring. This forms a highly reactive O-acyl activated intermediate. This intermediate is exquisitely sensitive to nucleophilic attack by an amine at the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate yields the desired amide and a stable, water-soluble triazine byproduct, which simplifies purification. The powerful electron-withdrawing nature of the -CF₃ groups makes the activated intermediate significantly more reactive than those formed from chlorinated or methoxy-substituted triazines.
Workflow for TTT-Mediated Amidation
Caption: General workflow for amide synthesis using TTT.
Protocol 2.1: General Procedure for TTT-Mediated Amidation
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (TTT) (1.1 eq)
-
N-Methylmorpholine (NMM) or other non-nucleophilic base (1.1 eq)
-
Amine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Methylmorpholine (1.1 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of TTT (1.1 eq) in anhydrous DCM to the reaction mixture. Allow the reaction to stir at 0 °C for 30-60 minutes to ensure the complete formation of the activated intermediate.
-
Add the amine (1.2 eq), either neat or as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
Ester Bond Formation (Esterification)
The same principle of carboxylic acid activation applies to the synthesis of esters. This method is particularly valuable for synthesizing esters from acid-sensitive alcohols or for sterically demanding substrates.
Protocol 2.2: General Procedure for TTT-Mediated Esterification
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (TTT) (1.1 eq)
-
Alcohol (1.5 eq)
-
Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.5 eq) or DMAP (catalytic)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Follow steps 1-4 from Protocol 2.1 to generate the activated ester intermediate, using DIPEA as the base.
-
To the activated intermediate at 0 °C, add the alcohol (1.5 eq) and any additional base or catalyst (e.g., DMAP).
-
Allow the reaction to warm to room temperature and stir until completion (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in steps 7-9 of Protocol 2.1.
-
Purify the crude product by flash column chromatography to yield the pure ester.
Application in Heterocyclic Synthesis
The high electrophilicity of TTT also makes it a valuable building block for constructing complex heterocyclic scaffolds. Its reaction with bifunctional nucleophiles can lead to rapid annulation and the formation of fused ring systems.
Synthesis of Pyrazolo[3,4-d]pyrimidines
A notable application of TTT is in the synthesis of 1-phenyl-4,6-bis-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine. This transformation is achieved by reacting TTT with sodium 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[2].
Mechanism: The reaction proceeds via a sequential nucleophilic substitution and cyclization cascade. The amino group of the pyrazole first attacks the TTT ring, displacing one trifluoromethyl group (or forming an addition complex). This is followed by an intramolecular nucleophilic attack from the carboxylate onto an adjacent carbon of the triazine ring, leading to cyclization and the formation of the pyrimidine ring.
References
experimental protocol for trifluoromethylation using 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
Leveraging 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine in the Synthesis of Complex Trifluoromethylated Heterocycles
Introduction: The strategic incorporation of trifluoromethyl (-CF3) groups is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the -CF3 moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While numerous reagents have been developed for direct trifluoromethylation, this guide focuses on a powerful, yet nuanced, building block approach utilizing this compound. This document provides an in-depth exploration of its properties, safety considerations, and a detailed protocol for its application in the synthesis of complex, trifluoromethylated heterocyclic systems, moving beyond its role as a simple -CF3 donor to that of a versatile synthetic platform.
Core Concepts: A Paradigm Shift from Reagent to Building Block
This compound is a highly electron-deficient heteroaromatic system. The potent electron-withdrawing nature of the three -CF3 groups renders the triazine ring exceptionally susceptible to nucleophilic attack. This reactivity profile distinguishes it from conventional trifluoromethylating agents which typically deliver a "CF3+", "CF3-", or "CF3•" species.
Instead of donating a trifluoromethyl group, this triazine primarily acts as an electrophilic scaffold. Nucleophiles will attack the carbon atoms of the triazine ring, leading to a ring-opening and subsequent rearrangement or cyclization to form new, complex heterocyclic structures that incorporate fragments of the original triazine. This makes it an invaluable tool for the construction of novel, highly fluorinated drug-like molecules.
Physicochemical and Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 368-66-1[1] |
| Molecular Formula | C₆F₉N₃[2] |
| Molecular Weight | 285.07 g/mol [2] |
| Appearance | Colorless liquid[3][4] |
| Density | 1.596 g/mL at 25 °C[3] |
| Boiling Point | 98.3-98.5 °C at 748 mmHg[3] |
| Refractive Index | n20/D 1.313 (lit.)[3] |
Safety and Handling
Hazard Profile: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye and skin irritation, and may cause respiratory irritation.[3][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat and other protective clothing are required to prevent skin exposure.
-
Respiratory Protection: Work in a well-ventilated fume hood. If the possibility of inhalation exists, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).[3]
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
It is sensitive to air and moisture; storage under an inert atmosphere (e.g., nitrogen) is recommended.[7]
-
Keep away from incompatible substances such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[7]
First Aid Measures:
-
In case of skin contact: Immediately flush with plenty of soap and water for at least 15 minutes while removing contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.[6]
Reaction Mechanism and Workflow
The primary application of this triazine is in the synthesis of trifluoromethyl-containing heterocycles through reaction with binucleophiles. A key example is its reaction with sodium 5-amino-1-phenyl-1H-pyrazole-4-carboxylate to form 1-phenyl-4,6-bis-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine.[7]
Plausible Mechanistic Pathway
The reaction likely proceeds through a nucleophilic aromatic substitution (SNAr) and subsequent cyclization cascade.
Caption: Plausible reaction pathway for pyrazolopyrimidine synthesis.
Causality of the Pathway:
-
Nucleophilic Attack: The primary amine of the pyrazole is the more potent nucleophile and attacks one of the electrophilic carbon atoms of the triazine ring.
-
Ring Opening: The resulting intermediate is unstable and undergoes ring-opening of the triazine.
-
Intramolecular Cyclization: The carboxylate then acts as a nucleophile, attacking a suitable electrophilic center in the ring-opened intermediate to form a new six-membered ring.
-
Dehydration and Aromatization: Subsequent loss of water and rearomatization leads to the stable pyrazolo[3,4-d]pyrimidine product.
Experimental Workflow Overview
Caption: General experimental workflow for heterocycle synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure for the reaction of this compound with a suitable binucleophile. Note: This is a generalized protocol and may require optimization for specific substrates.
Materials and Equipment
-
This compound
-
Nucleophilic substrate (e.g., sodium 5-amino-1-phenyl-1H-pyrazole-4-carboxylate)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Temperature-controlled bath (ice-water or oil bath)
-
Standard glassware for workup and purification
-
TLC plates and developing chamber
-
Column chromatography setup (silica gel)
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophilic substrate (1.0 eq.).
-
Dissolve the substrate in a suitable anhydrous solvent (e.g., DMF).
-
-
Reagent Addition:
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate, dry vial, dissolve this compound (1.0-1.2 eq.) in a minimal amount of the same anhydrous solvent.
-
Slowly add the triazine solution to the stirred solution of the nucleophile dropwise via syringe over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Gentle heating (e.g., 40-60 °C) may be required for less reactive nucleophiles, but should be approached with caution to avoid decomposition.
-
-
Workup:
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
-
Concluding Remarks
This compound is a unique and powerful reagent for the synthesis of highly functionalized, trifluoromethylated heterocyclic compounds. Its utility lies not in the simple transfer of a -CF3 group, but in its role as an electrophilic building block that can undergo complex transformations with nucleophiles. By understanding its distinct reactivity and adhering to stringent safety protocols, researchers can unlock its potential for creating novel molecular architectures for applications in drug discovery and materials science.
References
- 1. This compound CAS#: 368-66-1 [m.chemicalbook.com]
- 2. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine in the synthesis of dendrimers
Application Note: Synthesis of Dendrimers Using Triazine Scaffolds
A Technical Guide on the Established Use of Halogenated Triazines and a Comparative Perspective on the Highly Activated 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine Core
For inquiries, contact: Senior Application Scientist, Gemini Division
Abstract
Dendrimers are precisely structured, hyperbranched macromolecules with significant potential in medicine and materials science.[1] The 1,3,5-triazine ring is a highly versatile building block for dendrimer synthesis due to its trifunctional nature and predictable reactivity. This allows for the controlled, generational growth of dendritic structures with well-defined architectures and a high density of surface functional groups.[2][3] Such characteristics make triazine-based dendrimers prime candidates for advanced applications, including drug delivery, gene transfection, and diagnostics.[2][4]
This guide provides a detailed examination of the synthetic principles underpinning triazine dendrimer construction, focusing on the well-established divergent approach using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). We will elucidate the causality behind experimental choices, provide a robust, step-by-step protocol, and discuss the necessary characterization techniques to validate the synthetic outcomes. Furthermore, we will offer an expert perspective on the theoretical application and inherent challenges of using the more exotic, highly electron-deficient this compound as a core building block, a topic largely unexplored in current literature.
Part 1: The Foundational Chemistry of the Triazine Core
The Principle of Sequential Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of the triazine scaffold in dendrimer chemistry is rooted in the high susceptibility of its carbon atoms to nucleophilic attack. The three electronegative nitrogen atoms in the 1,3,5-triazine ring create a significant electron deficiency, making the ring carbons highly electrophilic. This electronic property facilitates a two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[5]
The reaction proceeds via the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, which is the rate-determining step.[5][6] The subsequent expulsion of a leaving group, typically a halide, restores the aromaticity of the triazine ring.[5]
Caption: General SNAr mechanism on a substituted triazine ring.
The Critical Role of the Leaving Group and Ring Activation
The vast majority of triazine-based dendrimers are synthesized from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[7] The key to its utility is the differential reactivity of its three chlorine atoms. The substitution of one chlorine atom with a nucleophile deactivates the ring slightly for the next substitution. This electronic effect, combined with precise temperature control, allows for a stepwise and selective reaction.[8][9][10]
-
First substitution: Occurs readily at 0 °C.
-
Second substitution: Requires room temperature.
-
Third substitution: Often requires heating (e.g., >60 °C).
This predictable, temperature-dependent reactivity is the cornerstone of controlled dendritic growth.[10]
Now, consider This compound . The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence would render the triazine ring exceptionally electron-poor and therefore hyper-reactive towards nucleophiles. While the C-F bond in polyfluoroarenes can be displaced via SNAr, the extreme activation in this specific molecule presents a significant synthetic challenge.[11] It is highly probable that the three positions would react non-selectively and almost simultaneously, even at very low temperatures. This lack of control would prevent the ordered, generational addition of monomers required for dendrimer synthesis, leading instead to a mixture of poorly defined polymers. This is the primary reason why this analogue, despite its intriguing electronic properties, is not a feature in the dendrimer synthesis literature.
Part 2: A Validated Protocol for Divergent Dendrimer Synthesis
The divergent method, where the dendrimer is grown outwards from a central core, is a scalable and effective strategy for producing high-generation triazine dendrimers.[3][12]
General Workflow for Divergent Synthesis
The process involves the iterative and alternating addition of a triazine branching unit (cyanuric chloride) and a linker molecule (e.g., a diamine) that provides the nucleophilic sites for the next generation.
Caption: Iterative workflow for divergent synthesis of triazine dendrimers.
Detailed Protocol: Synthesis of a G2 Hydroxyl-Terminated Dendrimer
This protocol uses cyanuric chloride as the core/branching unit and diethanolamine as the linker/terminating agent, which advantageously avoids the need for protection/deprotection steps.[13]
Materials:
-
2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)
-
Diethanolamine
-
Acetone
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step A: Synthesis of G1 Dendrimer
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve TCT (1.0 eq) in 50 mL of acetone. Cool the solution to 0-5 °C in an ice bath.
-
Nucleophilic Addition: In a separate beaker, dissolve diethanolamine (3.0 eq) and NaOH (3.0 eq) in 50 mL of distilled water.
-
Reaction: Add the aqueous diethanolamine solution dropwise to the stirring TCT solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. A white precipitate will form.
-
Isolation: Filter the white solid product, wash thoroughly with cold water to remove unreacted starting materials and salts, and then with a small amount of cold acetone. Dry the product under vacuum. This yields the G1 hydroxyl-terminated dendrimer.
Step B: Synthesis of G1.5 Chlorine-Terminated Dendrimer
-
Preparation: Dissolve the G1 dendrimer (1.0 eq) in 50 mL of acetone in a flask cooled to 0-5 °C.
-
Core Addition: In a separate flask, dissolve TCT (corresponding to the number of hydroxyl groups on G1) in 50 mL of acetone, also cooled to 0-5 °C.
-
Reaction: Add the G1 solution dropwise to the vigorously stirring TCT solution. Maintain the temperature at 0-5 °C.
-
Completion & Isolation: Stir the reaction at 0-5 °C for 4 hours. The product (G1.5) will precipitate. Isolate by filtration, wash with cold acetone, and dry under vacuum.
Step C: Synthesis of G2 Hydroxyl-Terminated Dendrimer
-
Preparation: Suspend the G1.5 dendrimer (1.0 eq) in 50 mL of acetone at room temperature.
-
Nucleophilic Addition: Prepare a solution of diethanolamine (eq corresponding to chlorine atoms on G1.5) and NaOH (same eq) in 50 mL of water.
-
Reaction: Add the aqueous diethanolamine solution dropwise to the G1.5 suspension.
-
Completion: Stir the mixture at room temperature for 24 hours, then heat to 50 °C for an additional 5 hours to ensure complete reaction.
-
Isolation: Cool the reaction mixture and collect the precipitated G2 dendrimer by filtration. Wash extensively with water and acetone. Dry under vacuum.
Self-Validation Through Characterization
Each generation must be rigorously characterized to confirm its structure and purity before proceeding to the next step.
| Technique | Generation 1 (G1) | Generation 2 (G2) |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3400), C-N stretch (~1500), Triazine ring (~850) | Similar peaks to G1, with increased intensity of O-H stretch relative to triazine peaks. |
| ¹H-NMR | Signals for methylene protons adjacent to oxygen and nitrogen. | Increased complexity of methylene proton signals, integration confirms the expected number of protons. |
| ¹³C-NMR | Peaks corresponding to triazine ring carbons (~165-175 ppm) and linker carbons. | Appearance of new signals for the second layer of triazine rings and linkers. |
| ESI-Mass Spec | A clear molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the G1 structure. | A clear molecular ion peak corresponding to the calculated mass of the G2 structure. |
Part 3: Comparative Analysis and Future Perspectives
Predicted Reactivity and Properties
A direct comparison highlights the practical challenges of the trifluoromethyl analogue.
| Property | 2,4,6-Trichloro-1,3,5-triazine | This compound |
| CAS Number | 108-77-0 | 368-66-1 |
| Molecular Weight | 184.41 g/mol | 285.07 g/mol |
| Boiling Point | 190 °C (sublimes) | 98.3-98.5 °C |
| Reactivity Profile | Highly reactive, but controllable via temperature for sequential SNAr.[10] | Predicted to be hyper-reactive, making controlled sequential substitution exceptionally difficult. |
| Synthetic Utility | Widely used, commercially available, and cost-effective core for dendrimer synthesis.[3][7] | Not established for dendrimer synthesis; likely limited to applications where complete, non-selective substitution is desired. |
Potential Avenues for Trifluoromethylated Triazines
While unsuitable for traditional divergent synthesis, the hyper-reactivity of this compound could potentially be harnessed in a convergent synthesis approach.[3][7] In this strategy, pre-formed dendritic wedges ("dendrons") with a single nucleophilic point at their focal center are synthesized first. In a final step, three of these dendrons could be reacted with the trifluoromethylated triazine core. This would likely still be a very fast reaction but could potentially lead to a complete G3 (or higher) dendrimer in a single step, provided steric hindrance does not prevent the full substitution. The resulting dendrimer would possess a highly fluorinated core, potentially imparting unique properties such as enhanced thermal stability and altered solubility for specialized applications.
Part 4: Applications in Drug Development
The true value of triazine dendrimers lies in their application as drug delivery vehicles.[2] Their well-defined structure and multivalency allow for:
-
Orthogonal Surfaces: Different functional groups can be precisely installed on the surface for attaching drugs, targeting ligands (e.g., folate), and solubility enhancers like PEG.[2]
-
Increased Drug Solubility: The dendritic scaffold can solubilize hydrophobic drugs, improving their bioavailability. For example, triazine dendrimers have been shown to increase the aqueous solubility of paclitaxel.[13]
-
Targeted Delivery: Conjugation of ligands to the dendrimer surface can direct the drug-dendrimer conjugate to specific cells or tissues, such as cancer cells, potentially reducing systemic toxicity.[1][3]
-
Gene Delivery: Cationic triazine dendrimers have been successfully used as non-viral vectors to condense and deliver DNA and RNA into cells for gene therapy applications.[2][4]
Caption: Multifunctional surface of a triazine dendrimer for drug delivery.
Conclusion
Triazine-based dendrimers, built upon the robust and controllable chemistry of 2,4,6-trichloro-1,3,5-triazine, represent a powerful platform for advanced applications, particularly in the pharmaceutical sciences. The ability to precisely control the SNAr reaction through temperature modulation allows for the construction of monodisperse, highly functionalized macromolecules. In contrast, while this compound is an intriguing chemical entity due to its extreme electrophilicity, this very property renders it unsuitable for the controlled, stepwise growth central to dendrimer synthesis. Future exploration of this hyper-reactive core may require unconventional strategies, such as a convergent approach, to unlock its potential for creating novel fluorinated nanomaterials.
References
- 1. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazine dendrimers as drug delivery systems: from synthesis to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Decades of Triazine Dendrimers [mdpi.com]
- 4. Triazine dendrimers as non-viral gene delivery systems: Effects of molecular structure on biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendrimers Based on [1,3,5]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Unconventional Approaches to Prepare Triazine-Based Liquid Crystal Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.org [mdpi.org]
- 13. researchgate.net [researchgate.net]
Catalytic Applications of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine Derivatives: A Technical Guide for Researchers
For Immediate Release
Comprehensive Application Notes and Protocols for the Catalytic Use of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine and its Derivatives in Organic Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the catalytic applications of this compound (TFTT) and its derivatives. This document outlines the unique properties of these compounds and their emerging roles as powerful catalysts in a variety of organic transformations, with a focus on esterification and amidation reactions.
Introduction: The Unique Profile of this compound (TFTT)
This compound, a perfluorinated heterocyclic compound, possesses a highly electron-deficient triazine core due to the strong electron-withdrawing nature of the three trifluoromethyl groups.[1][2] This pronounced electrophilicity makes the carbon atoms of the triazine ring highly susceptible to nucleophilic attack, a key feature that underpins its catalytic activity. Unlike traditional triazine derivatives synthesized from cyanuric chloride, the trifluoromethylated analogue offers distinct reactivity and stability profiles, opening new avenues for catalytic process development.[3][4][5][6]
Key Physicochemical Properties of TFTT: [7]
| Property | Value |
|---|---|
| CAS Number | 368-66-1 |
| Molecular Formula | C₆F₉N₃ |
| Molecular Weight | 285.07 g/mol |
| Boiling Point | 95 °C |
| Density | 1.59 g/mL |
Catalytic Applications in Esterification Reactions
The electron-deficient nature of TFTT makes it an effective activating agent for carboxylic acids, facilitating their conversion to esters under mild conditions. The catalytic cycle is initiated by the nucleophilic attack of the carboxylate on one of the carbon atoms of the triazine ring.
Mechanistic Insights
The proposed mechanism for TFTT-catalyzed esterification involves the formation of a highly reactive acyl-triazine intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the desired ester and the regeneration of the triazine catalyst. The driving force for this reaction is the formation of a stable triazine byproduct.
Caption: Proposed mechanism for TFTT-catalyzed esterification.
Experimental Protocol: General Procedure for TFTT-Catalyzed Esterification
This protocol provides a general framework for the esterification of a carboxylic acid with an alcohol using a catalytic amount of TFTT.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (TFTT)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the alcohol (1.2 equiv) to the solution.
-
Add TFTT (0.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Applications in Amidation and Peptide Coupling
Similar to esterification, TFTT and its derivatives can serve as efficient activating agents for carboxylic acids to facilitate the formation of amide bonds, a cornerstone of peptide synthesis.[8][9][10][11][12] The high reactivity of the acyl-triazine intermediate allows for the coupling of carboxylic acids with a wide range of amines, including those with steric hindrance.
Advantages in Peptide Synthesis
The use of trifluoromethyl-triazine derivatives in peptide synthesis offers several potential advantages over traditional coupling reagents:
-
Mild Reaction Conditions: The high reactivity of the catalyst allows for amide bond formation at or below room temperature, minimizing epimerization of chiral centers.
-
High Yields and Purity: The efficiency of the catalytic cycle often leads to high yields of the desired peptide with minimal side products.
-
Broad Substrate Scope: These catalysts have shown compatibility with a variety of protected amino acids and complex peptide fragments.
Caption: General workflow for solid-phase peptide synthesis using a TFTT derivative as an activating agent.
Experimental Protocol: General Procedure for TFTT-Catalyzed Amidation
This protocol outlines a general procedure for the formation of an amide bond between a carboxylic acid and an amine using a TFTT derivative as a catalyst.
Materials:
-
Carboxylic acid
-
Amine
-
This compound derivative
-
Anhydrous aprotic solvent (e.g., N,N-dimethylformamide, acetonitrile)
-
Tertiary amine base (e.g., N,N-diisopropylethylamine)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and the TFTT derivative (1.1 equiv) in the anhydrous solvent.
-
Add the tertiary amine base (2.0 equiv) to the mixture and stir for 10-15 minutes at room temperature to allow for the formation of the active ester.
-
Add the amine (1.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Future Outlook
The exploration of this compound and its derivatives as catalysts in organic synthesis is a rapidly developing field. Their unique electronic properties and high reactivity make them promising candidates for a wide range of transformations beyond esterification and amidation. Future research is expected to focus on the development of chiral triazine catalysts for asymmetric synthesis, the immobilization of these catalysts on solid supports for improved recyclability, and the expansion of their application to other important chemical reactions.
References
- 1. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- [webbook.nist.gov]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]
- 4. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Catalyst for Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A catalytic one-step synthesis of peptide thioacids: the synthesis of leuprorelin via iterative peptide–fragment coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Design and Development of an Organocatalyst for Light Accelerated Amide and Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Leveraging 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine as a High-Performance Internal Standard for Quantitative ¹⁹F NMR Reaction Monitoring
An Application Note for Advanced Chemical Synthesis and Drug Development
Abstract Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful analytical tool for real-time reaction monitoring in chemical synthesis and drug development.[1][2] Its high sensitivity, wide chemical shift window, and the absence of background signals in typical organic media provide a clear and direct view into chemical transformations involving fluorinated molecules.[3] Quantitative NMR (qNMR) requires a stable and reliable internal standard whose concentration remains unchanged throughout the reaction. This application note establishes 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (TTT) as a premier internal standard for ¹⁹F qNMR. We detail its advantageous properties, provide validated protocols for its use, and explain the rationale behind experimental design for achieving accurate and reproducible kinetic and quantitative data.
The Strategic Advantage of ¹⁹F NMR in Modern Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical and materials science, often enhancing properties like metabolic stability and bioavailability.[1] Consequently, the need for precise analytical methods to monitor reactions involving these compounds is critical. ¹⁹F NMR spectroscopy offers several distinct advantages over other techniques like chromatography:
-
Exceptional Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, with a sensitivity that is 83% that of ¹H, allowing for the detection of low-concentration species.[4]
-
Expansive Chemical Shift Range: ¹⁹F chemical shifts typically span over 400 ppm, which dramatically reduces the likelihood of signal overlap, even in complex reaction mixtures.[3][5] This allows for the unambiguous assignment and integration of signals from reactants, intermediates, and products.
-
Direct, Non-Invasive Measurement: NMR allows for the direct observation of the reaction mixture in real-time without the need for sample workup, enabling true kinetic analysis.
For these advantages to translate into accurate quantitative data, an internal standard is essential. The ideal standard must be chemically inert under the reaction conditions, soluble in the reaction medium, and possess a simple NMR signal that does not overlap with other signals of interest.
Spotlight on this compound (TTT)
This compound (TTT) is a uniquely suited molecule for use as a ¹⁹F NMR internal standard. Its utility is grounded in its distinct chemical and spectroscopic properties.
Physicochemical and Spectroscopic Profile
TTT is a liquid at room temperature with a high boiling point, making it suitable for a wide range of reaction temperatures. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆F₉N₃ | [6][7] |
| Molecular Weight | 285.07 g/mol | [6] |
| Appearance | Liquid | |
| Boiling Point | 98.3-98.5 °C (at 748 mmHg) | |
| Density | 1.596 g/mL (at 25 °C) | |
| ¹⁹F NMR Signal | Single sharp peak | Inferred |
| Expected Shift | -60 to -80 ppm (vs CFCl₃) | [4][5] |
Spectroscopically, TTT is ideal. The three trifluoromethyl groups are chemically and magnetically equivalent due to the molecule's C₃ symmetry. This results in a single, sharp resonance in the ¹⁹F NMR spectrum, simplifying integration. This lone signal, representing all nine fluorine atoms, provides a very strong signal-to-noise ratio for a given concentration.
The Cornerstone of Utility: Chemical Inertness
The primary reason for TTT's suitability as an internal standard is its remarkable chemical stability. While the 1,3,5-triazine core is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), the substituents dictate the reactivity. In molecules like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), the chloride ions are excellent leaving groups, enabling sequential substitution reactions.[8][9][10]
In contrast, the trifluoromethyl group (CF₃) is an exceptionally poor leaving group due to the immense strength of the C-F bonds and the instability of the hypothetical CF₃⁻ anion. The carbon-triazine ring bond is further strengthened by the electron-withdrawing nature of the fluorine atoms. This renders TTT inert to a wide array of common reaction conditions, including those involving nucleophiles such as amines, alcohols, thiols, and mild, non-halide bases. Its concentration, therefore, remains constant, providing a steadfast reference point for quantification.
Protocols for Quantitative Reaction Monitoring using TTT
This section provides a detailed, step-by-step methodology for employing TTT as an internal standard for monitoring a representative chemical reaction.
Overall Experimental Workflow
The process involves careful preparation of a standard solution, setting up the reaction in an NMR tube, acquiring data over time, and processing the spectra to extract quantitative information.
Materials and Reagents
-
NMR Spectrometer with ¹⁹F capability
-
High-precision NMR tubes (e.g., Norell® 507-HP)
-
Gas-tight syringes and standard volumetric flasks
-
This compound (TTT)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, MeCN-d₃) compatible with reactants
-
Reactants for the specific chemical transformation being studied
Protocol 1: Preparation of TTT Internal Standard Stock Solution
Accurate preparation of the stock solution is paramount for reliable quantification.
-
Weighing: Using an analytical balance, accurately weigh approximately 28.5 mg of TTT into a 10.00 mL Class A volumetric flask. Record the exact mass (e.g., 0.0285 g).
-
Dissolving: Add approximately 7 mL of the chosen deuterated solvent to the flask. Gently swirl to ensure the TTT is fully dissolved.
-
Dilution: Carefully add more deuterated solvent until the bottom of the meniscus aligns perfectly with the calibration mark on the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is perfectly homogeneous.
-
Calculation: Calculate the precise molar concentration of the stock solution.
-
Molarity (mol/L) = (Mass of TTT (g)) / (285.07 g/mol ) / (0.0100 L)
-
For 28.5 mg, the concentration is 0.0100 M.
-
Protocol 2: Reaction Setup and Data Acquisition
This protocol assumes a simple A + B → C reaction where reactant A and product C are fluorinated.
-
NMR Tube Preparation: In a clean, dry NMR tube, add 450 µL of a solution of reactant B in the deuterated solvent.
-
Standard Addition: Using a calibrated microsyringe, add exactly 100 µL of the TTT stock solution to the NMR tube.
-
Initiation & First Spectrum (t=0): Place the NMR tube in the spectrometer. Allow it to equilibrate to the desired temperature. Acquire the first ¹⁹F NMR spectrum before adding the final reactant. This is your t=0 spectrum, confirming the initial concentrations.
-
Reaction Initiation: Remove the tube, quickly add 50 µL of a solution of the fluorinated reactant A, cap, invert gently 2-3 times to mix, and immediately re-insert the tube into the spectrometer.
-
Time-Resolved Acquisition: Immediately begin acquiring ¹⁹F NMR spectra at programmed intervals (e.g., every 5 minutes). Use automated acquisition software for this process.
Recommended NMR Acquisition Parameters
For accurate quantification, relaxation effects must be minimized. This requires setting the relaxation delay (D1) to be at least five times the longest T₁ relaxation time of any signal being integrated.[3]
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgig (inverse-gated decoupling) | Suppresses NOE effects for accurate integration. |
| Relaxation Delay (D1) | 30 - 60 seconds | Ensures full relaxation of nuclei between pulses. A T₁ measurement is recommended for highest accuracy. |
| Number of Scans (NS) | 4 to 16 | Balance between signal-to-noise and time resolution. |
| Acquisition Time (AQ) | 2 - 3 seconds | Provides adequate digital resolution. |
| Spectral Width (SW) | ~250 ppm | Covers the full range of common organofluorine chemical shifts. |
Data Processing and Quantitative Analysis
Spectral Processing
-
Apply an exponential multiplication (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the FID.
-
Carefully phase correct each spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the signal for the TTT standard, the reactant A, and the product C. Set the integral of the TTT standard to a fixed value (e.g., 9.00) for easy comparison across spectra.
The qNMR Calculation
The concentration of any analyte (reactant or product) at a given time point can be calculated using the following formula:
ConcAnalyte = ( IAnalyte / NAnalyte ) × ( NStandard / IStandard ) × ConcStandard
Where:
-
ConcAnalyte : Concentration of the analyte to be determined.
-
IAnalyte : Integral of the analyte's ¹⁹F NMR signal.
-
NAnalyte : Number of fluorine atoms contributing to the analyte's signal.
-
NStandard : Number of fluorine atoms for the standard (for TTT, this is 9).
-
IStandard : Integral of the TTT standard signal.
-
ConcStandard : Known concentration of the TTT standard in the NMR tube.
By calculating the concentration of the reactant and product at each time point, a full kinetic profile of the reaction can be constructed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Signal Overlap | The chemical shift of TTT is too close to a signal of interest. | Change the deuterated solvent to induce a shift. If not possible, TTT may not be suitable for this specific chemical system. |
| Poor Signal-to-Noise | Insufficient concentration; too few scans; poor shimming. | Increase the number of scans (NS). Ensure the spectrometer is well-shimmed. Use a higher concentration of reactants if possible. |
| Inconsistent Integrals | Incomplete relaxation (D1 too short); poor phasing or baseline correction. | Increase the D1 delay to >5x the longest T₁. Carefully re-process spectra to ensure consistent phasing and flat baselines. |
| Standard Signal Decreases | Unexpected reactivity of TTT. | The reaction conditions (e.g., very harsh nucleophiles, strong Lewis acids) are incompatible with TTT. A different standard is required. |
Conclusion
This compound stands out as a superior internal standard for quantitative ¹⁹F NMR studies. Its combination of a simple, strong NMR signal, predictable chemical shift, and, most importantly, broad chemical inertness provides a reliable foundation for accurate reaction monitoring. By implementing the detailed protocols within this guide, researchers, scientists, and drug development professionals can confidently generate high-quality kinetic and quantitative data, accelerating research and development timelines and deepening the understanding of complex chemical processes.
References
- 1. magritek.com [magritek.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
Application Notes & Protocols for the Synthesis of Novel Polymers Incorporating 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine Moieties
Foreword: The Strategic Incorporation of Fluorinated Triazines in Advanced Polymer Design
The pursuit of novel polymers with superior thermal stability, chemical resistance, and unique physicochemical properties is a cornerstone of materials science. Within this endeavor, the 2,4,6-tris(trifluoromethyl)-1,3,5-triazine moiety presents a highly attractive building block. This structure synergistically combines the exceptional rigidity and thermal stability of the s-triazine ring with the distinct attributes of trifluoromethyl (CF₃) groups, including high electronegativity, hydrophobicity, and metabolic stability.[1] These features are highly desirable for applications ranging from high-performance gas separation membranes to low-dielectric materials for next-generation electronics and advanced functional coatings.[2][3]
However, the direct polymerization of the this compound molecule is synthetically challenging due to the inherent stability of the triazine ring and the low reactivity of the C-CF₃ bonds towards conventional polymerization reactions. A more robust and versatile strategy involves the in situ formation of the tris(trifluoromethyl)triazine ring during the polymerization process. The most effective and well-documented method to achieve this is through the cyclotrimerization of trifluoromethyl-substituted nitrile monomers. This approach allows for the creation of highly cross-linked, porous networks known as Covalent Triazine Frameworks (CTFs).[4][5][6]
This guide provides detailed protocols and technical insights for the synthesis of novel fluorinated CTFs, which structurally feature the this compound unit as a recurring motif. We will explore two primary synthetic strategies: high-temperature ionothermal synthesis and room-temperature acid-catalyzed synthesis. These methods offer access to a new class of porous organic polymers with tunable properties, tailored for researchers, scientists, and professionals in drug development and materials science.
Part 1: Synthesis of Fluorinated Covalent Triazine Frameworks (F-CTFs)
Underlying Principle: The Cyclotrimerization of Nitriles
The formation of the symmetrical 1,3,5-triazine ring from three nitrile (-C≡N) units is a thermodynamically favorable process. This cyclotrimerization can be catalyzed under different conditions to yield a highly stable, aromatic triazine core.[4][7] When multifunctional nitrile monomers are used, this reaction leads to the formation of a rigid, cross-linked porous polymer network. The properties of the resulting CTF, such as its porosity, surface area, and functionality, are directly dictated by the structure of the nitrile monomer and the synthetic conditions employed.[4][5]
Caption: Generalized workflow for F-CTF synthesis.
Monomer Selection: The Gateway to Functionality
The choice of the nitrile-containing monomer is the most critical factor in designing the final properties of the F-CTF. To incorporate the this compound motif, monomers containing trifluoromethyl groups are required. A prime example, and the focus of our protocols, is the use of aromatic dinitriles where the aromatic core is substituted with CF₃ groups. For instance, 2,2'-bis(trifluoromethyl)benzidine can be used in condensation polymerization with cyanuric chloride to produce fluorine-functionalized porous organic polymers.[8] Another powerful approach is the trimerization of perfluorinated aromatic nitriles.[4]
For the following protocols, we will consider the use of tetrafluoroterephthalonitrile as a model monomer to generate a highly fluorinated, porous polymer network.
Application Note 1: Ionothermal Synthesis of a Highly Fluorinated CTF (F-CTF-1)
Ionothermal synthesis involves using a molten salt (in this case, Zinc Chloride, ZnCl₂) as both the solvent and the Lewis acid catalyst at high temperatures.[5][6] This method typically produces materials with high surface areas and excellent thermal stability, though it requires stringent anhydrous conditions and high temperatures.
Causality Behind Experimental Choices:
-
ZnCl₂: Acts as a Lewis acid to activate the nitrile groups, facilitating nucleophilic attack. As a molten salt, it serves as a high-temperature solvent and a templating agent for pore formation.[6]
-
High Temperature (400°C): Necessary to overcome the activation energy for nitrile trimerization and to keep the ZnCl₂ in a molten state. The temperature can be varied to control the degree of crosslinking and resulting surface area.[5]
-
Inert Atmosphere: Prevents oxidation of the monomer and the resulting polymer at high temperatures.
-
Washing Protocol: Crucial for removing the ZnCl₂ template and any unreacted monomer to reveal the porous structure of the framework.
Experimental Protocol: F-CTF-1 Synthesis
Materials and Equipment:
-
Tetrafluoroterephthalonitrile (TFTPN)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Quartz ampoule or tube
-
Tube furnace with temperature controller
-
Schlenk line or glovebox for inert atmosphere handling
-
Hydrochloric acid (HCl), 0.1 M solution
-
Deionized water
-
Ethanol, Acetone, Tetrahydrofuran (THF)
-
Soxhlet extraction apparatus
-
Vacuum oven
Step-by-Step Methodology:
-
Preparation: In a glovebox, thoroughly mix 1.0 g (5.0 mmol) of tetrafluoroterephthalonitrile and 5.45 g (40.0 mmol) of anhydrous ZnCl₂ (a 1:8 molar ratio) in a quartz ampoule.
-
Sealing: Evacuate the ampoule to high vacuum (<10⁻³ mbar) and seal it using a high-temperature torch.
-
Polymerization: Place the sealed ampoule in a tube furnace. Ramp the temperature to 400°C at a rate of 5°C/min and hold for 48 hours.
-
Cooling and Recovery: After 48 hours, turn off the furnace and allow the ampoule to cool to room temperature naturally. Carefully break open the cooled ampoule in a fume hood to retrieve the solid black product.
-
Purification: a. Grind the solid product into a fine powder using a mortar and pestle. b. Stir the powder in 200 mL of 0.1 M aqueous HCl solution for 24 hours to dissolve the ZnCl₂. c. Filter the mixture and wash the solid extensively with deionized water until the filtrate is neutral (pH ≈ 7). d. Wash the solid sequentially with ethanol (3 x 100 mL) and acetone (3 x 100 mL).
-
Final Purification (Soxhlet Extraction): Transfer the powder to a cellulose thimble and perform a Soxhlet extraction with THF for 24 hours to remove any remaining soluble oligomers or unreacted monomer.
-
Drying: Dry the purified black powder in a vacuum oven at 120°C overnight to yield the final F-CTF-1 product.
Caption: Workflow for ionothermal synthesis of F-CTF-1.
Application Note 2: Acid-Catalyzed Synthesis of an F-CTF (F-CTF-2) at Room Temperature
As an alternative to the energy-intensive ionothermal method, strong Brønsted acids like trifluoromethanesulfonic acid (TFMS) can catalyze nitrile cyclotrimerization at or near room temperature.[4][5] This approach is advantageous as it avoids high temperatures and the use of metal catalysts, which can be difficult to remove completely.
Causality Behind Experimental Choices:
-
Trifluoromethanesulfonic Acid (TFMS): A superacid that protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by another nitrile monomer. It is an effective catalyst for this reaction even at room temperature.[7]
-
Room Temperature: The high reactivity of the superacid catalyst allows the reaction to proceed without thermal input, preserving potentially sensitive functionalities on the monomer.
-
Quenching and Neutralization: The reaction is stopped by quenching the acid with a base (e.g., ammonium hydroxide). Thorough washing is required to remove the resulting salts and any residual acid.
Experimental Protocol: F-CTF-2 Synthesis
Materials and Equipment:
-
Tetrafluoroterephthalonitrile (TFTPN)
-
Trifluoromethanesulfonic acid (TFMS)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Ammonium hydroxide (NH₄OH), concentrated solution
-
Deionized water, Ethanol, Acetone
-
Centrifuge and centrifuge tubes
-
Vacuum filtration setup
-
Vacuum oven
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 g (5.0 mmol) of tetrafluoroterephthalonitrile in 50 mL of anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add 2.25 g (15.0 mmol) of trifluoromethanesulfonic acid dropwise with vigorous stirring. A precipitate should begin to form.
-
Polymerization: Allow the reaction mixture to warm to room temperature and stir for 72 hours.
-
Quenching: After 72 hours, slowly pour the reaction mixture into 200 mL of a stirred solution of concentrated ammonium hydroxide and ice to quench the acid catalyst. Caution: This is an exothermic reaction; perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Purification: a. Isolate the solid product by vacuum filtration. b. Wash the solid extensively with deionized water until the filtrate is neutral. c. Wash the solid sequentially with ethanol (3 x 100 mL) and acetone (3 x 100 mL) to remove any unreacted monomer and soluble oligomers.
-
Drying: Dry the resulting fine powder in a vacuum oven at 120°C overnight to yield the final F-CTF-2 product.
Part 2: Characterization of Novel Fluorinated CTFs
The successful synthesis of F-CTF-1 and F-CTF-2 must be confirmed through a suite of analytical techniques. Each method provides a piece of the puzzle to validate the structure, porosity, and stability of the newly formed polymer network.
| Technique | Purpose | Expected Result for F-CTFs |
| FT-IR Spectroscopy | To confirm the conversion of nitrile groups to triazine rings. | Disappearance of the sharp nitrile (-C≡N) stretching peak around 2230 cm⁻¹ and the appearance of characteristic triazine ring stretching modes around 1510 cm⁻¹ and 1350 cm⁻¹. |
| Solid-State ¹³C NMR | To verify the chemical structure of the polymer network. | Broad resonances in the aromatic region (120-160 ppm). A key signal around 170 ppm is indicative of the carbon atoms in the triazine ring. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology of the polymer particles. | Typically reveals amorphous, aggregated particles. The morphology can differ based on the synthesis method (ionothermal vs. acid-catalyzed). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | High thermal stability is expected, with a decomposition temperature (T_d, 5% weight loss) typically >400°C in an N₂ atmosphere, characteristic of highly cross-linked triazine frameworks.[3] |
| Nitrogen Sorption Analysis (at 77 K) | To determine the porosity, BET surface area, and pore size distribution. | A Type I or Type IV isotherm, indicating a microporous or hierarchical micro-/mesoporous structure. BET surface areas can range from 400 to over 1500 m²/g.[5] |
Hypothetical Data Comparison
| Property | F-CTF-1 (Ionothermal) | F-CTF-2 (Acid-Catalyzed) |
| Yield | ~85% | ~90% |
| BET Surface Area | 800 - 1700 m²/g | 400 - 900 m²/g |
| Pore Volume | 0.5 - 1.0 cm³/g | 0.3 - 0.6 cm³/g |
| T_d (5% weight loss) | > 450 °C | > 400 °C |
| Appearance | Black powder | Off-white to light brown powder |
Part 3: Potential Applications and Future Outlook
The incorporation of this compound units into a porous polymer framework endows the material with a unique combination of properties, making them promising candidates for several advanced applications:
-
Selective Gas Capture: The presence of fluorine atoms and the inherent microporosity can create a "fluorine-rich" pore environment. This can enhance the selective adsorption of certain gases, such as CO₂ and SF₆, over others like N₂ or CH₄, which is critical for flue gas separation and greenhouse gas mitigation.[9]
-
Low-Dielectric Materials: Fluorinated polymers are known for their low dielectric constants. F-CTFs, with their high fluorine content and porous nature (incorporating air voids, which have a dielectric constant of ~1), are excellent candidates for use as interlayer dielectrics in microelectronics to reduce signal delay and power consumption.[3]
-
Hydrophobic and Chemically Resistant Coatings: The high density of C-F bonds on the surface of these materials would lead to superhydrophobic properties, making them suitable for self-cleaning and anti-fouling coatings in harsh chemical environments.
-
Heterogeneous Catalysis: The triazine nitrogens can act as coordination sites for metal nanoparticles, allowing the F-CTF to serve as a highly stable and reusable catalyst support for various organic transformations.[10]
The protocols detailed herein provide a foundational platform for the synthesis and exploration of these exciting new materials. Future work could involve the design of novel trifluoromethyl-containing nitrile monomers with different geometries and functionalities to further tune the pore environment and surface chemistry of the resulting frameworks, expanding their applicability in targeted drug delivery, environmental remediation, and beyond.
References
- 1. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties | MDPI [mdpi.com]
- 6. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 2oldtoojsacad.acad-pub.com [2oldtoojsacad.acad-pub.com]
Troubleshooting & Optimization
Technical Support Center: 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine Synthesis
Welcome to the technical support guide for the synthesis of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (CAS 368-66-1). This document is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis yield and ensure procedural safety. Our guidance is structured in a practical question-and-answer format to directly tackle issues you may encounter during your experiments.
Core Synthesis Overview: The Halogen Exchange (HALEX) Reaction
The most established and scalable method for synthesizing this compound is through a halogen exchange reaction, specifically the fluorination of its chlorinated precursor, 2,4,6-tris(trichloromethyl)-1,3,5-triazine. This process, often referred to as the Swarts reaction, typically employs antimony trifluoride (SbF₃) as the fluorinating agent, with a catalyst such as antimony trichloride (SbCl₃) or chlorine gas to enhance reactivity.
The overall transformation is as follows: C₃N₃(CCl₃)₃ + 9 SbF₃ → C₃N₃(CF₃)₃ + 9 SbF₂Cl
This reaction is robust but highly sensitive to procedural parameters. Optimizing these parameters is key to achieving a high yield, which is reported to be around 49% under specific conditions[1].
Standard Experimental Protocol
This protocol is a synthesis of established methodologies and should be performed with rigorous attention to safety.
Materials & Reagents:
-
2,4,6-Tris(trichloromethyl)-1,3,5-triazine
-
Antimony trifluoride (SbF₃), anhydrous
-
Antimony trichloride (SbCl₃), anhydrous
-
Chlorine gas (optional, for catalyst activation)
-
Apparatus: A reaction flask equipped with a mechanical stirrer, addition funnel, reflux condenser, and a distillation setup.
Step-by-Step Procedure:
-
Catalyst Preparation: In the reaction flask, create a hot, stirred mixture of 800g of antimony trifluoride and 105g of antimony trichloride[1]. For enhanced activity, gaseous chlorine (approx. 100g) can be passed through the mixture at 150°C[1]. This step should be performed in a well-ventilated fume hood.
-
Precursor Addition: Slowly add 500g of 2,4,6-tris(trichloromethyl)-1,3,5-triazine to the hot catalyst mixture over approximately 4 hours[1]. The addition should be done in small portions to control the exothermic reaction.
-
Reaction & Reflux: After the addition is complete, maintain the mixture at a gentle boil (reflux) for 30 to 120 minutes to ensure the reaction proceeds to completion[1].
-
Product Isolation (Fractional Distillation): Configure the apparatus for fractional distillation. Collect the product fractions at a reflux ratio of 10:1[1].
-
Fraction 1: b.p. 98-105°C
-
Fraction 2: b.p. 105-125°C
-
-
Re-fluorination (Optional Yield Optimization): The second, higher-boiling fraction may contain partially fluorinated intermediates[1]. This fraction can be re-fluorinated with a fresh mixture of the antimony catalysts to improve the total yield[1].
-
Final Purification: Combine the desired fractions and re-distill to obtain the pure this compound, which has a boiling point of 98-100°C[1].
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Guide
Q1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?
A1: This is a common issue often traced back to three critical areas: reagent quality, moisture, and temperature.
-
Reagent Purity & Activity: The primary culprit is often the fluorinating agent, antimony trifluoride (SbF₃). It must be anhydrous. The presence of moisture will react with the antimony halides to form oxides and oxyhalides, deactivating the catalyst. Always use freshly opened reagents or ensure they have been stored in a desiccator.
-
Moisture Contamination: The entire apparatus must be scrupulously dried before use (e.g., oven-dried glassware, assembled hot). Even atmospheric moisture can be detrimental. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), although many protocols do not explicitly require it if the setup is well-sealed.
-
Reaction Temperature: The reaction requires high temperatures to proceed efficiently. If the temperature of the catalyst mixture is too low during the addition of the trichloromethyl precursor, the reaction rate will be impractically slow. Ensure your heating mantle and monitoring equipment are calibrated and capable of maintaining the required temperature (just boiling)[1].
-
Inefficient Mixing: This is a heterogeneous reaction mixture. Inadequate stirring will result in poor contact between the solid/liquid catalyst phase and the starting material, leading to an incomplete reaction. Use a powerful mechanical stirrer, not a magnetic stir bar, to ensure the mixture is vigorously agitated.
Q2: How can I determine if the reaction is complete, and what should I do about suspected byproducts?
A2: Monitoring this reaction can be challenging due to its aggressive nature. The most practical method is through the workup.
-
Evidence of Incompletion: The presence of a significant fraction boiling above the expected 98-100°C range (e.g., the 105-125°C fraction) is a clear indicator of incomplete fluorination[1]. These byproducts are chimeras, such as C₃N₃(CF₂Cl)(CF₃)₂ and other partially chlorinated species.
-
Actionable Step - Re-fluorination: Do not discard these higher-boiling fractions. As the literature protocol suggests, they can be subjected to a second round of fluorination with a fresh or reactivated catalyst charge[1]. This is a crucial step for yield optimization. Collecting and re-processing these fractions can significantly boost your overall yield from a single batch of starting material.
Q3: I'm struggling with the purification. What is the best way to isolate a pure product?
A3: Fractional distillation is the definitive method. The key is patience and a properly set up distillation column.
-
Fractional Distillation: Use a fractionating column (e.g., a Vigreux column) to achieve good separation. The literature specifies a reflux ratio of 10:1, meaning for every 10 drops of condensate returned to the column, only 1 is collected[1]. This ensures that the separation is based on the precise boiling points of the components.
-
Identifying Fractions:
-
Handling Residues: The distillation pot will contain antimony residues. These are toxic and must be handled as hazardous waste. Allow the flask to cool completely in the fume hood before carefully quenching the residues according to your institution's safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this fluorination reaction?
A1: The reaction is a classic example of the Swarts fluorination. It involves a halogen exchange mechanism where the chlorine atoms on the trichloromethyl groups are replaced by fluorine atoms from the antimony trifluoride. The antimony trichloride acts as a catalyst, facilitating the transfer of fluoride ions.
Caption: Simplified Swarts reaction mechanism for one C-Cl bond.
Q2: Why is chlorine gas or antimony trichloride necessary if SbF₃ is the fluorinating agent?
A2: Antimony trifluoride on its own is a relatively mild fluorinating agent. The addition of a Lewis acid catalyst like antimony trichloride (SbCl₃) or a halogen like chlorine (Cl₂) dramatically increases the reaction rate. These additives help to generate more reactive antimony species, such as SbCl₂F or SbCl₄F, which are more effective at delivering fluoride to the substrate and abstracting chloride. Using chlorine gas also ensures the antimony remains in its active oxidation state[1].
Q3: What are the critical safety precautions for this synthesis?
A3: This synthesis involves several significant hazards that require strict adherence to safety protocols.
-
Chemical Toxicity: Antimony compounds are toxic. Avoid inhalation of dust and any skin contact[2][3]. The final product itself is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation[3].
-
Corrosive Hazards: Antimony halides can react with moisture to produce hydrofluoric (HF) and hydrochloric (HCl) acids, which are extremely corrosive.
-
Engineering Controls: This entire procedure must be conducted in a certified, high-performance chemical fume hood[2].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile), and a lab coat[2][3]. A respirator may be necessary depending on your institution's standard operating procedures for handling antimony halides[2][3].
-
Waste Disposal: All waste, including residual antimony salts and contaminated materials, must be disposed of as hazardous chemical waste according to institutional and local regulations[3].
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of physical and spectroscopic methods should be used:
-
Boiling Point: A sharp boiling point between 98-100°C is a strong indicator of purity[1].
-
Refractive Index: The reported refractive index is n20/D 1.313 - 1.322[4].
-
Spectroscopy:
-
¹⁹F NMR: This is the most definitive technique. You should observe a single sharp singlet for the nine equivalent fluorine atoms of the three CF₃ groups.
-
¹³C NMR: Will show characteristic signals for the triazine ring carbons and the CF₃ carbons, with coupling to fluorine.
-
IR Spectroscopy: Look for strong C-F stretching bands.
-
Mass Spectrometry: Will confirm the molecular weight of 285.07 g/mol [5].
-
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 285.07 g/mol | [5] |
| Boiling Point | 98-100 °C | [1][4] |
| Density | ~1.596 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.313 - 1.322 | [4] |
| Reported Yield | ~49% (with re-fluorination) | [1] |
References
Technical Support Center: Purification of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
Welcome to the technical support center for the purification of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical reagent in high purity.
Introduction
This compound is a highly reactive and versatile building block in synthetic chemistry, particularly in the synthesis of agrochemicals and pharmaceuticals. Its purity is paramount for the success of subsequent reactions. This guide provides a comprehensive overview of the most effective purification strategies, potential pitfalls, and troubleshooting advice based on extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurities are typically incompletely fluorinated starting materials, such as 2,4,6-Tris(trichloromethyl)-1,3,5-triazine, and intermediates with one or two remaining trichloromethyl groups. These arise from the common synthetic route involving the fluorination of the corresponding trichloromethyl triazine.[1] Additionally, hydrolysis of the trifluoromethyl groups can lead to the formation of carboxylic acid or amide-containing byproducts, although this is less common under anhydrous reaction conditions.
Q2: What is the recommended primary purification method for this compound?
A2: Fractional distillation is the most effective and widely used method for purifying this compound on a laboratory scale.[1] The significant difference in boiling points between the desired product and the common, higher-boiling impurities allows for excellent separation.
Q3: Can I use chromatography to purify this compound?
A3: While possible, flash chromatography is generally less practical for this low-boiling, highly fluorinated liquid due to its volatility and relatively non-polar nature. Preparative gas chromatography (GC) can be an excellent alternative for achieving very high purity on a smaller scale, particularly when dealing with impurities that have close boiling points.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound should be assessed using a combination of techniques. Gas chromatography-mass spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities.[2][3][4] ¹⁹F NMR spectroscopy is also highly recommended, as it provides a clear spectral window for fluorinated compounds and can readily detect fluorine-containing impurities.[5]
Q5: What are the key safety precautions when handling this compound?
A5: this compound is classified as a toxic liquid and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS).
Troubleshooting Guide
This section provides a more in-depth look at common problems encountered during the purification of this compound and offers systematic solutions.
Fractional Distillation: Troubleshooting
Fractional distillation is a powerful technique, but its success hinges on proper setup and execution.
Problem 1: Poor Separation of Product from Impurities
-
Symptom: The boiling point range during collection is broad, and analytical data (GC-MS, ¹⁹F NMR) of the collected fractions shows significant contamination with higher-boiling impurities.
-
Root Cause Analysis & Solution:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation.
-
Solution: Increase the length of the fractionating column or use a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).
-
-
Excessive Distillation Rate: Distilling too quickly prevents the establishment of a proper temperature gradient in the column, leading to co-distillation of impurities.
-
Solution: Reduce the heating rate of the distillation pot and increase the reflux ratio. A reflux ratio of at least 10:1 is recommended for this separation.[1]
-
-
Poor Insulation: Heat loss from the column can disrupt the temperature gradient.
-
Solution: Insulate the distillation column with glass wool or aluminum foil.
-
-
Problem 2: Product Loss During Distillation
-
Symptom: The yield of the purified product is significantly lower than expected.
-
Root Cause Analysis & Solution:
-
Hold-up in the Column: A significant amount of the liquid can be retained on the surface of the column packing and walls.
-
Solution: Use a column with a smaller diameter or a packing material with a lower surface area. After the main fraction is collected, you can try to "chase" the remaining product with a small amount of a high-boiling, inert solvent, though this will require redistillation of the collected fraction.
-
-
Leaks in the System: Leaks will result in the loss of the volatile product.
-
Solution: Ensure all ground glass joints are properly sealed with appropriate grease (if compatible) or PTFE sleeves. Check for leaks using a vacuum gauge if performing a vacuum distillation.
-
-
Problem 3: Bumping or Uncontrolled Boiling
-
Symptom: The liquid in the distillation flask boils erratically, sometimes violently.
-
Root Cause Analysis & Solution:
-
Lack of Boiling Chips/Stirring: Smooth boiling requires nucleation sites.
-
Solution: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid.
-
-
Localized Overheating: The heating mantle may be set too high, causing the liquid at the bottom of the flask to superheat.
-
Solution: Use a heating mantle with a temperature controller and ensure good thermal contact by using a sand bath or heating oil.
-
-
Workflow for Purification by Fractional Distillation
Caption: Workflow for the purification of this compound by fractional distillation.
Alternative Purification Method: Preparative Gas Chromatography (Prep-GC)
For achieving the highest purity levels, especially when dealing with close-boiling impurities, preparative GC is a viable option.
General Protocol:
-
Analytical Method Development: Develop an analytical GC method that shows good separation between the product and all impurities.
-
Column Selection: Choose a preparative GC column with a stationary phase that provides the best resolution in the analytical method. A non-polar or medium-polarity column is typically suitable for this compound.
-
Injection and Trapping: Inject small aliquots of the crude material onto the preparative GC. The eluting peaks are detected, and a timed fraction collector is used to trap the desired product peak in a cooled collection vessel.
-
Pooling and Analysis: The collected fractions are pooled and analyzed for purity.
Troubleshooting Preparative GC:
-
Poor Recovery: This can be due to inefficient trapping. Ensure the collection trap is sufficiently cold (e.g., using a dry ice/acetone or liquid nitrogen bath).
-
Peak Broadening/Tailing: This can result from overloading the column. Reduce the injection volume.
-
Thermal Decomposition: If the compound is thermally labile, it may decompose in the injector or on the column. Lower the injector and oven temperatures as much as possible while still achieving good separation.
Data Summary
| Property | This compound | 2,4-Bis(trifluoromethyl)-6-(trichloromethyl)-1,3,5-triazine (putative) | 2-(Trifluoromethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (putative) | 2,4,6-Tris(trichloromethyl)-1,3,5-triazine |
| Molecular Weight | 285.07 g/mol | ~335 g/mol | ~385 g/mol | 434.88 g/mol |
| Boiling Point | 98.3-98.5 °C @ 748 mmHg[4] | > 100 °C | > 125 °C | Decomposes |
| Appearance | Colorless liquid | Colorless to pale yellow liquid/solid | Pale yellow solid | White to off-white solid |
| Purity Analysis | GC-MS, ¹⁹F NMR | GC-MS, ¹⁹F NMR, ¹³C NMR | GC-MS, ¹⁹F NMR, ¹³C NMR | Elemental Analysis, IR |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., a 30 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry.
-
-
Charging the Flask:
-
Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.
-
-
Distillation:
-
Begin heating the flask gently.
-
Allow the vapor to rise slowly through the column and establish a steady reflux.
-
Collect any low-boiling forerun.
-
Collect the main fraction at a stable temperature of 98-100 °C (at atmospheric pressure).[1]
-
Monitor the temperature closely. If it drops or rises significantly, change the receiving flask.
-
-
Completion:
-
Stop the distillation when only a small amount of residue remains in the distillation flask.
-
Analyze the collected fractions for purity.
-
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically effective.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Analysis: Integrate the peaks in the chromatogram to determine the relative purity. The mass spectrum of the main peak should correspond to that of this compound.[3]
Logical Relationships in Troubleshooting
Caption: Decision tree for troubleshooting impure fractions from distillation.
References
- 1. prepchem.com [prepchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- [webbook.nist.gov]
- 4. 2,4,6-トリス(トリフルオロメチル)-1,3,5-トリアジン analytical standard, suitable for mass spectrometry (MS) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Reactions in Trifluoromethylation with 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
Welcome to the technical support center for trifluoromethylation reactions using 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you anticipate, diagnose, and resolve common side reactions encountered during your experiments.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to address problems based on their experimental manifestation, providing a clear path from a problematic observation to a robust solution.
Issue 1: Low or No Product Yield
A common yet frustrating outcome. Low conversion of your starting material can often be traced back to reagent deactivation or suboptimal reaction kinetics.
Potential Cause A: Reagent Hydrolysis
This compound is highly electrophilic and susceptible to hydrolysis, especially in the presence of nucleophilic bases or residual water in the solvent.[1][2] The triazine ring can be attacked by water, leading to its decomposition and rendering it inactive for the desired trifluoromethylation.
Preventative Measures & Solutions:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like Argon or Nitrogen to prevent atmospheric moisture from entering the reaction vessel.
-
Choice of Base: If a base is required, opt for non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or proton sponge. Avoid hydroxide bases or wet amines.[1]
-
Reagent Quality: Use a fresh bottle of the triazine reagent or one that has been properly stored under an inert atmosphere.
Potential Cause B: Insufficient Nucleophilicity of the Substrate
The trifluoromethyl group is strongly electron-withdrawing, which can decrease the nucleophilicity of the reacting functional group in your substrate.[3] This is particularly relevant for substrates that are already electron-deficient.
Optimization Strategies:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy to overcome a high kinetic barrier. Monitor for potential decomposition at higher temperatures.
-
Solvent Effects: Switch to a more polar aprotic solvent like DMF or NMP, which can help stabilize charged intermediates and potentially increase reaction rates.
-
Use of Additives: For certain substrates, the addition of catalytic amounts of salts like CsF or KF can act as a fluoride source to activate the triazine reagent, enhancing its reactivity.
Issue 2: Formation of Multiple Unidentified Byproducts
The appearance of multiple spots on a TLC plate or numerous peaks in an LC-MS chromatogram points towards competing reaction pathways or product degradation.
Potential Cause A: Over-Reaction or Multiple Trifluoromethylations
For substrates with multiple nucleophilic sites, it's possible to get di- or even tri-trifluoromethylation. The initial trifluoromethylation can sometimes activate other positions on the molecule.
Control Measures:
-
Stoichiometry Control: Carefully control the stoichiometry of the triazine reagent. Begin with 1.0-1.1 equivalents and incrementally increase only if conversion is low.
-
Slow Addition: Add the triazine reagent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, favoring mono-substitution.
-
Temperature Management: Maintain a low reaction temperature to disfavor the higher activation energy pathways of multiple additions.
Potential Cause B: Reaction with Solvent or Base
Certain solvents or bases can compete with your substrate for the trifluoromethylating agent, leading to undesired byproducts.
Protocol for Minimizing Competing Reactions:
-
Solvent Selection: Choose a non-reactive, aprotic solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are generally safe choices. Avoid alcoholic solvents unless the hydroxyl group is the intended nucleophile.
-
Base Compatibility: Ensure the base is non-nucleophilic. DIPEA is a common choice as its nitrogen is sterically shielded.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of trifluoromethylation with this compound?
This reagent typically acts as an electrophilic source of the trifluoromethyl group ("CF3+"). The reaction proceeds via a nucleophilic aromatic substitution-like mechanism on the electron-deficient triazine ring. A nucleophile (e.g., a thiol, alcohol, or amine) attacks one of the carbon atoms bearing a CF3 group, leading to a Meisenheimer-like intermediate. Subsequent collapse of this intermediate displaces the triazine ring system as a leaving group, transferring the CF3 group to the nucleophile.
Q2: How do I effectively quench the reaction and purify my product?
-
Quenching: The reaction can typically be quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).[1] This will hydrolyze any remaining triazine reagent.
-
Work-up: After quenching, perform a standard aqueous work-up. Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer with water and brine to remove water-soluble byproducts and salts.
-
Purification: The primary byproduct from the reagent is the hydrolyzed triazine core, which is often water-soluble or can be removed by silica gel column chromatography.[1]
Q3: Can I use this reagent for C-H trifluoromethylation?
Direct C-H trifluoromethylation is generally not achieved with this reagent under standard nucleophilic conditions. This compound is designed for the trifluoromethylation of heteroatom nucleophiles (S, O, N). For C-H trifluoromethylation, radical-based methods using reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or electrophilic reagents like Togni's or Umemoto's reagents are more appropriate.[5][6][7]
Q4: My substrate is sensitive to basic conditions. Are there alternative protocols?
Yes. If your substrate is base-sensitive, you can sometimes perform the reaction under neutral conditions, especially if the nucleophile is potent (e.g., a thiol). Alternatively, for substrates like alcohols that require activation, you can use a pre-activation strategy. For example, deprotonating the alcohol with a strong, non-nucleophilic base like NaH at low temperature before the addition of the triazine reagent can be effective.
Data & Protocols
Table 1: Recommended Starting Conditions for Different Nucleophiles
| Nucleophile Class | Recommended Solvent | Base (if needed) | Temperature (°C) | Notes |
| Thiols (Ar-SH, Alk-SH) | THF, MeCN | DIPEA (1.2 eq) | 0 to RT | Generally fast and high-yielding. |
| Alcohols (Primary) | THF, DCM | NaH (1.1 eq) | 0 to RT | Pre-deprotonation is often required. |
| Alcohols (Secondary) | DMF | NaH (1.2 eq) | RT to 50 | More sterically hindered; may require heat. |
| Phenols | DMF, MeCN | K2CO3 (2.0 eq) | RT to 60 | Base is crucial for deprotonation. |
| Amines (Primary/Secondary) | DCM, THF | None or DIPEA | -20 to 0 | Reactions can be very fast; cooling is critical. |
Protocol 1: General Procedure for Trifluoromethylation of a Thiol
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the thiol substrate (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes.
-
Solvent & Base: Add anhydrous THF (to make a ~0.1 M solution) via syringe, followed by DIPEA (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add this compound (1.1 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous NH4Cl. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visual Guides
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and solve issues related to low product yield.
Caption: Troubleshooting decision tree for low yield outcomes.
Diagram 2: Desired Reaction vs. Hydrolysis Side Reaction
This diagram illustrates the competition between the productive trifluoromethylation pathway and the detrimental hydrolysis pathway.
Caption: Competing reaction pathways for the triazine reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
stability of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine under acidic conditions
Welcome to the technical support guide for 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (CAS 368-66-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this highly fluorinated heterocycle, with a specific focus on its stability and reactivity in acidic environments. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) - Core Principles
Q1: What is the general stability of this compound under acidic conditions?
A1: this compound is highly susceptible to degradation under acidic conditions, particularly in the presence of nucleophiles such as water. Safety Data Sheets (SDS) for this compound explicitly list acids as incompatible materials to avoid[1]. The core of this instability lies in the electronic nature of the molecule. The three trifluoromethyl (-CF3) groups are exceptionally strong electron-withdrawing substituents. This electronic pull renders the carbon atoms of the triazine ring highly electrophilic (electron-deficient), making the entire ring system prone to nucleophilic attack. While stable in dry, neutral, or non-nucleophilic environments, the introduction of acid, especially aqueous acid, can catalyze rapid decomposition.
Q2: What is the proposed mechanism for the acid-catalyzed degradation of this compound?
A2: The degradation is expected to proceed via an acid-catalyzed nucleophilic aromatic substitution (SNAr) pathway. This mechanism is analogous to the well-studied hydrolysis of other s-triazines, such as atrazine[2][3]. The process can be broken down into the following key steps:
-
Protonation: An acidic proton associates with one of the electron-rich nitrogen atoms of the triazine ring. This step increases the electrophilicity of the ring carbons, further activating the molecule for nucleophilic attack.
-
Nucleophilic Attack: A nucleophile, most commonly water in aqueous acidic media, attacks one of the electrophilic carbon atoms of the triazine ring. This forms a tetrahedral intermediate, often referred to as a Meisenheimer complex.
-
Leaving Group Departure: The intermediate collapses, and the trifluoromethyl group is expelled as a leaving group. The C-CF3 bond is cleaved, and a C-OH bond is formed.
-
Sequential Hydrolysis: This process can occur sequentially, replacing the second and third trifluoromethyl groups until the triazine ring is fully hydroxylated, yielding cyanuric acid as the final heterocyclic product.
The extreme electron-withdrawing nature of the -CF3 groups makes the triazine ring significantly more reactive towards nucleophiles than its chloro- or alkoxy-substituted counterparts[4].
Caption: Proposed acid-catalyzed hydrolysis mechanism for this compound.
Q3: What are the expected degradation products I should look for?
A3: The primary degradation products result from the stepwise hydrolysis of the C-CF3 bonds. In a typical experiment analyzed by mass spectrometry (e.g., LC-MS), you should look for the following species:
-
Starting Material: this compound (C₆F₉N₃, MW: 285.07 g/mol )[5].
-
Mono-hydrolysis Product: 2,4-Bis(trifluoromethyl)-6-hydroxy-1,3,5-triazine.
-
Di-hydrolysis Product: 2-(Trifluoromethyl)-4,6-dihydroxy-1,3,5-triazine.
-
Final Triazine Product: Cyanuric acid (2,4,6-Trihydroxy-1,3,5-triazine). This is the same final product observed in the hydrolysis of cyanuric fluoride[6][7].
-
Side Product: The displaced trifluoromethyl group will likely form trifluoromethane (fluoroform gas) or trifluoromethanol, which is unstable and decomposes to carbonyl fluoride and then to CO₂ and HF in the presence of water.
Monitoring for the masses of these hydroxylated intermediates is the most direct way to confirm degradation of the parent compound.
Troubleshooting Guide for Experimental Workflows
Q4: My reaction in an acidic medium (e.g., trifluoroacetic acid, HCl) is giving a low yield and multiple unknown byproducts on TLC/LC-MS. Is the triazine decomposing?
A4: This is a very common scenario and there is a high probability that your starting material is decomposing. Acidic reagents, especially when heated or in the presence of trace water, create ideal conditions for the hydrolysis of the electron-deficient triazine ring.
Troubleshooting Steps:
-
Confirm Identity of Byproducts: Use LC-MS to analyze your crude reaction mixture. Specifically, search for the molecular weights of the mono-, di-, and tri-hydroxylated triazine species as outlined in Q3. Their presence is a strong indicator of degradation.
-
Run a Control Experiment: Subject your starting triazine to the exact reaction conditions (solvent, acid, temperature, time) but without the other reagents. Monitor this control reaction by TLC or HPLC over time. This will isolate the effect of the conditions on the triazine's stability and give you a baseline degradation rate.
Q5: How can I perform an acid-catalyzed reaction (e.g., Boc deprotection) on a molecule containing the this compound moiety without causing degradation?
A5: Minimizing degradation requires carefully controlling the reaction parameters to favor your desired transformation over the competing hydrolysis pathway.
| Parameter | Standard Protocol (High Risk) | Recommended Modification (Low Risk) | Rationale |
| Temperature | Room Temperature or elevated | 0 °C to -20 °C | Hydrolysis kinetics are significantly slowed at lower temperatures. |
| Acid Strength | Strong, wet acids (e.g., 50% TFA in DCM, aqueous HCl) | Anhydrous acids (e.g., dry HCl gas in dioxane/EtOAc), weaker acids if applicable. | The absence of water, the primary nucleophile, is critical. Anhydrous conditions drastically reduce the rate of hydrolysis. |
| Reaction Time | Prolonged (e.g., overnight) | As short as possible; monitor closely by TLC/HPLC and quench immediately upon completion. | Limiting the exposure time to acidic conditions directly limits the extent of degradation. |
| Workup | Quench with aqueous base (e.g., sat. NaHCO₃) | Quench with a cold, non-aqueous base (e.g., triethylamine in an organic solvent) followed by a rapid, cold aqueous wash if necessary. | A standard aqueous quench can cause rapid degradation as the pH transitions through acidic and neutral ranges where water is present. |
Q6: I'm observing a significant loss of my compound during aqueous workup and extraction after an acidic reaction. What is the best practice for recovery?
A6: Loss during workup is often due to hydrolysis occurring in the biphasic mixture before the pH is sufficiently neutralized. The interface between the aqueous acid and the organic layer can be a hotbed for degradation.
Recommended Workup Protocol:
-
Cool the Reaction: Before workup, cool the reaction vessel to 0 °C or below.
-
Non-Aqueous Quench: If possible, add a non-aqueous base (e.g., triethylamine, DIPEA) directly to the cold organic reaction mixture to neutralize the acid before any water is introduced.
-
Rapid Extraction: If an aqueous wash is unavoidable, use a pre-chilled, buffered solution (e.g., a pH 7-8 phosphate buffer) instead of a strong base like sodium bicarbonate, which can generate gas and emulsions. Perform the extraction quickly and minimize contact time.
-
Drying and Concentration: Immediately dry the recovered organic layer with a strong desiccant (e.g., MgSO₄ or Na₂SO₄) and concentrate the solution under reduced pressure at low temperature.
Caption: A logical workflow for troubleshooting reactions involving this compound.
Experimental Protocols
Protocol 1: Monitoring Stability in Acidic Media via HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound under specific acidic conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the triazine in a suitable organic solvent (e.g., Acetonitrile).
-
Preparation of Acidic Medium: Prepare the desired acidic solution (e.g., 0.1 M HCl in 50:50 Acetonitrile:Water, pH ~1). Allow it to reach the desired experimental temperature (e.g., 25 °C).
-
Initiation of Experiment: To a vial containing 990 µL of the pre-warmed acidic medium, add 10 µL of the triazine stock solution. Vortex immediately. This creates a final concentration of 10 µg/mL.
-
Time-Point Analysis (t=0): Immediately inject an aliquot of this solution onto a calibrated HPLC system. This serves as your t=0 reference point.
-
Incubation: Maintain the reaction vial at the constant experimental temperature.
-
Subsequent Time-Points: Inject additional aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr).
-
Data Analysis: Quantify the peak area of the parent triazine at each time point. Plot the percentage of remaining triazine versus time to determine its half-life under these specific conditions. Monitor for the appearance of new peaks corresponding to degradation products.
References
- 1. fishersci.com [fishersci.com]
- 2. Computational chemistry study of the environmentally important acid-catalyzed hydrolysis of atrazine and related 2-chloro-s-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 5. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures [cloudsds.com]
- 7. CYANURIC FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
hydrolysis of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine and its prevention
Welcome to the technical support center for 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hydrolytic stability of this highly reactive compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Introduction: The Challenge of Hydrolytic Instability
This compound is a potent electrophile due to the strong electron-withdrawing nature of the three trifluoromethyl groups. This property makes the triazine ring highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis and degradation of the compound. Understanding and mitigating this instability is critical for its successful application in research and development.
Troubleshooting Guide & FAQs
FAQ 1: I am observing a rapid loss of my starting material, this compound, in my reaction mixture. What is happening?
Answer:
The most likely cause for the rapid disappearance of this compound is hydrolysis. The triazine ring in this molecule is extremely electron-deficient, making it a strong electrophile. If your reaction medium contains even trace amounts of water, the water molecules will act as nucleophiles and attack the carbon atoms of the triazine ring, leading to its decomposition.
The general mechanism for the hydrolysis of an electron-deficient triazine is a nucleophilic aromatic substitution (SNAr) reaction. In this case, water is the nucleophile. The reaction can be catalyzed by both acids and bases.
FAQ 2: What are the likely byproducts of this hydrolysis?
Answer:
The complete hydrolysis of this compound is expected to ultimately yield trifluoroacetic acid and cyanuric acid (or its tautomers). The hydrolysis likely proceeds in a stepwise manner, with the sequential replacement of the trifluoromethyl groups by hydroxyl groups. Intermediate products would include mono- and di-hydroxylated triazines.
It is important to note that the C-CF3 bond itself can also be susceptible to hydrolysis under certain conditions, which would also lead to the formation of trifluoroacetic acid.
FAQ 3: My reaction needs to be performed in a protic solvent. How can I minimize the hydrolysis of this compound?
Answer:
While challenging, there are several strategies to mitigate hydrolysis in protic solvents:
-
Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions. Use freshly distilled, dry solvents and thoroughly dry all glassware. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Lowering the reaction temperature will decrease the rate of hydrolysis.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the triazine to the protic solvent.
FAQ 4: Are there alternative solvents I can use to prevent hydrolysis?
Answer:
Yes, using an aprotic solvent is the most effective way to prevent hydrolysis. Suitable aprotic solvents include:
-
Ethers: Diethyl ether, tetrahydrofuran (THF), 1,4-dioxane
-
Hydrocarbons: Toluene, hexanes
-
Chlorinated Solvents: Dichloromethane (DCM), chloroform
-
Other Aprotic Solvents: Acetonitrile (ACN), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Important Note: Even "anhydrous" grades of these solvents can contain trace amounts of water. It is best practice to dry them over a suitable drying agent (e.g., molecular sieves) before use.
FAQ 5: How can I monitor the hydrolysis of this compound in my experiments?
Answer:
Several analytical techniques can be employed to monitor the degradation of your starting material and the appearance of byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. You can monitor the disappearance of the peak corresponding to this compound and potentially identify hydrolysis intermediates and byproducts.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of your reaction mixture, allowing you to quantify the amount of remaining starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for tracking the fate of the trifluoromethyl groups. The appearance of new signals corresponding to trifluoroacetic acid or other fluorine-containing byproducts can be a clear indicator of hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Handling and Use of this compound in a Reaction
-
Glassware Preparation: All glassware should be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., phosphorus pentoxide or anhydrous calcium chloride).
-
Solvent Preparation: Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent (e.g., molecular sieves for aprotic solvents).
-
Inert Atmosphere: Assemble the reaction apparatus and purge with a dry, inert gas (argon or nitrogen) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Addition: Add the dry solvent to the reaction flask via a cannula or a dry syringe. Add other reagents in a similar manner. This compound should be added last, and if it is a liquid, it should be transferred via a dry syringe.
-
Reaction Monitoring: Take aliquots of the reaction mixture at regular intervals using a dry syringe and quench them appropriately before analysis by GC-MS, HPLC, or NMR.
Visualizations
Diagram 1: Proposed Hydrolysis Mechanism
Caption: Proposed stepwise hydrolysis of this compound.
Diagram 2: Experimental Workflow for Minimizing Hydrolysis
Caption: Recommended workflow to prevent hydrolysis during experiments.
Quantitative Data Summary
| Condition | Relative Rate of Hydrolysis | Recommended Action |
| Aqueous/Protic Solvent | High | Avoid if possible. If necessary, use strict anhydrous techniques and low temperatures. |
| Aprotic Solvent | Low | Recommended. Ensure solvent is thoroughly dried before use. |
| Acidic pH | Likely Increased | Buffer the reaction to neutral pH if possible. |
| Basic pH | Likely Increased | Buffer the reaction to neutral pH if possible. |
| Elevated Temperature | High | Conduct reactions at or below room temperature. |
References
overcoming low solubility of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine in NMR solvents
Welcome to the technical support guide for handling 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. This document provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals who may encounter challenges with this compound, particularly its low solubility in common NMR solvents. Our goal is to equip you with the expertise to acquire high-quality NMR data efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound for NMR analysis.
Question 1: I'm having trouble dissolving this compound in standard deuterated solvents like CDCl₃ and Acetone-d₆. Why is this happening?
Answer: The challenge you're facing stems from the compound's chemical nature. This compound is a highly fluorinated molecule. This extensive fluorination creates a "fluorous" character, making it immiscible with many common organic solvents. The principle of "like dissolves like" is critical here. The high polarity and unique electronic properties of the C-F bonds lead to weak intermolecular interactions (van der Waals forces) with hydrocarbon-based or moderately polar solvents. This results in the compound phase-separating rather than dissolving to form a homogeneous solution suitable for NMR. While some sources note sparing solubility in chloroform, achieving a concentration suitable for routine NMR can be difficult[1].
Question 2: The compound is listed as a liquid at room temperature. Does this change how I should approach "solubility"?
Answer: Yes, this is an excellent point. Since its melting point is -24.7°C, you are dealing with a liquid-liquid miscibility issue, not the dissolution of a solid[1]. Your goal is to find a deuterated solvent in which the triazine is fully miscible at your desired concentration. The visual indication of a problem is often the presence of two distinct liquid layers or an emulsion, rather than undissolved solid particles.
Question 3: What are the best initial solvents to try for this compound?
Answer: Given its fluorous nature, the most promising solvents are those with a higher fluorine content or specific properties that can accommodate fluorinated molecules. We recommend starting with the following:
-
Benzene-d₆: The aromatic rings of benzene can interact favorably with the electron-deficient triazine ring system, sometimes offering better miscibility than aliphatic solvents.
-
THF-d₈ (Tetrahydrofuran-d₈): Its ether oxygen may offer some interaction, but success can be limited.
-
Fluorinated Solvents: If available, solvents like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or fluorinated benzenes are excellent candidates, though they may require a non-deuterated lock solvent or an unlocked experiment.
Question 4: Can I heat the sample or use sonication to improve miscibility?
Answer: Yes, both techniques can be effective, but with important caveats.
-
Heating: Gently warming the sample can increase the kinetic energy of the molecules, promoting mixing and potentially achieving miscibility. This is a standard procedure in Variable Temperature (VT) NMR. However, be mindful of the solvent's boiling point and the compound's boiling point of approximately 98°C[1][2]. Always ensure your NMR tube is properly sealed to avoid pressure buildup and solvent evaporation.
-
Sonication: Sonication can help break up immiscible droplets and create a fine emulsion, which may temporarily appear as a single phase. This can be useful for initial screening but may not result in a thermodynamically stable, homogeneous solution required for high-resolution NMR. The sample may phase-separate again upon standing.
Question 5: What is a reasonable target concentration for NMR analysis?
Answer: For ¹H NMR, this is not applicable as the molecule contains no protons. For ¹⁹F and ¹³C NMR, the target concentration depends on your instrument's sensitivity. For modern spectrometers, a concentration of 5-10 mg in 0.6 mL of solvent is a good starting point. Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, you can often acquire excellent spectra at lower concentrations compared to ¹³C NMR[3][4].
Part 2: Troubleshooting Workflow & Methodologies
When initial attempts fail, a systematic approach is necessary. The following workflow provides a logical progression from standard to advanced techniques.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for NMR sample preparation.
Data Summary: Recommended Solvents and Properties
| Solvent | Deuterated Form | Rationale for Use | Key Considerations |
| Benzene | C₆D₆ | Aromatic π-system can interact with the triazine ring. Often successful for fluorinated aromatics. | Can be a good starting point. |
| Chloroform | CDCl₃ | Mentioned as having "sparing" solubility[1]. May work at very low concentrations. | High likelihood of phase separation. |
| Acetone | Acetone-d₆ | Its polarity makes it a common choice, but often ineffective for highly fluorinated compounds. | Low probability of success. |
| Trifluorotoluene (TFT) | Ph-CF₃ (non-D) | A fluorous solvent that is an excellent choice for miscibility. | Requires an external lock (e.g., D₂O capillary) or running the spectrometer unlocked. Often used as a co-solvent. |
| Hexafluorobenzene | C₆F₆ (non-D) | Highly fluorous aromatic solvent. Excellent potential for miscibility. | No lock signal. Its own ¹⁹F signal may overlap with the analyte. |
| Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH (non-D) | A highly polar, fluorous solvent capable of dissolving many recalcitrant compounds. | Acidic proton may be reactive. No lock signal. |
Experimental Protocols
Protocol A: Systematic Solvent Screening
-
Preparation: Dispense ~5 mg of this compound into three separate, clean NMR tubes.
-
Solvent Addition: To the tubes, add 0.6 mL of Benzene-d₆, Chloroform-d₃, and Acetone-d₆, respectively.
-
Mixing: Cap each tube securely and vortex for 30 seconds.
-
Visual Inspection: Allow the tubes to stand for 2 minutes. Carefully inspect for any signs of immiscibility (e.g., distinct layers, cloudiness, or droplets clinging to the glass). A perfectly clear, single-phase solution is the goal.
-
Documentation: Record the results for each solvent. If a homogeneous solution is formed, proceed with NMR acquisition.
Protocol B: Advanced Solvents and Co-Solvent Systems
This protocol should be followed if Protocol A fails to yield a suitable sample. The principle here is to modify the bulk properties of the solvent to be more "fluorous-friendly."
-
Co-Solvent Preparation:
-
Place ~5 mg of the triazine into a clean NMR tube.
-
Add 0.5 mL of Chloroform-d₃. The compound will likely not be miscible.
-
Add a non-deuterated fluorous solvent, such as Trifluorotoluene (PhCF₃), dropwise while vortexing.
-
Continue adding the fluorous co-solvent until the solution becomes clear and homogeneous.
-
-
NMR Acquisition with Co-Solvent:
-
The deuterated solvent (CDCl₃) will provide the lock signal.
-
Be aware that the non-deuterated co-solvent will produce large signals in the ¹H and/or ¹⁹F spectrum. Use a solvent suppression technique if necessary and available.
-
-
Using a Pure Fluorinated Solvent (for difficult cases):
-
Prepare the sample in a pure, non-deuterated fluorinated solvent (e.g., C₆F₆).
-
Locking Strategy: Since there is no deuterium, you must either:
-
Run the experiment unlocked . This is acceptable for short experiments but may not be suitable for long acquisitions due to magnetic field drift.
-
Provide an external lock by inserting a sealed capillary containing a deuterated solvent (like D₂O or Benzene-d₆) into the NMR tube.
-
-
Protocol C: Variable Temperature (VT) NMR for Solubility
Increased temperature can often overcome miscibility barriers.
-
Sample Preparation: Prepare a sample in the most promising solvent from Protocol A, even if it shows slight immiscibility at room temperature.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the temperature to equilibrate to the standard probe temperature (e.g., 25°C / 298 K).
-
Lock and Shim: Lock and shim the instrument as standard.
-
Incremental Heating: Increase the sample temperature in 5°C increments using the spectrometer's VT controller.
-
Equilibration and Observation: At each new temperature, allow the sample to equilibrate for 5-10 minutes. Re-shim the instrument, as shims are temperature-dependent. Observe the NMR signal (e.g., the ¹⁹F signal) for an improvement in resolution and lineshape, which indicates better solubility.
-
Safety: Do not exceed the boiling point of your solvent. Ensure the NMR tube is properly sealed to prevent solvent loss and pressure buildup.
Part 3: The Science Behind the Strategy
Understanding Fluorophilicity
The core of the solubility problem lies in the concept of fluorophilicity . Highly fluorinated molecules, like this compound, create a unique physicochemical environment. The high electronegativity of fluorine atoms polarizes the C-F bonds, but the symmetrical arrangement of the -CF₃ groups on the triazine ring results in a molecule with a low overall dipole moment.
This leads to weak intermolecular interactions. Fluorous compounds tend to self-associate and exclude non-fluorous molecules, leading to the formation of a separate phase in hydrocarbon or common polar organic solvents. This is analogous to the hydrophobic effect, where oil and water separate. Successfully dissolving this triazine requires a solvent that can effectively solvate the "fluorous sheath" of the molecule. Fluorinated solvents or co-solvents achieve this by establishing favorable fluorous-fluorous interactions, leading to a stable, homogeneous solution[5][6].
Why ¹⁹F NMR is a Powerful Tool
For this specific compound, ¹⁹F NMR is not just an option; it is the most informative technique. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR[7]. The large chemical shift range of over 350 ppm for organofluorine compounds means that even subtle changes in the electronic environment of the CF₃ groups can be easily detected, making it an excellent tool for confirming the compound's identity and purity[4].
References
- 1. This compound CAS#: 368-66-1 [m.chemicalbook.com]
- 2. 2,4,6-三(三氟甲基)-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biophysics.org [biophysics.org]
Technical Support Center: Navigating the Complex NMR Spectra of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2,4,6-tris(trifluoromethyl)-1,3,5-triazine and its derivatives. The unique trifluoromethyl substitution on the triazine core introduces specific challenges in NMR spectral acquisition and interpretation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you obtain high-quality, interpretable NMR data.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹⁹F NMR signals of my this compound derivative unusually broad?
A1: Signal broadening in the ¹⁹F NMR spectra of these compounds is a common observation and can be attributed to several factors:
-
Quadrupolar Broadening: The primary cause is often the three nitrogen atoms (¹⁴N) in the triazine ring. ¹⁴N is a quadrupolar nucleus (spin I > 1/2), which can relax very quickly.[1][2][3] This rapid relaxation can lead to a broadening of the signals of adjacent nuclei, including the fluorine atoms of the CF₃ groups. The efficiency of this relaxation and the extent of broadening are dependent on the molecular symmetry and the electric field gradient at the nitrogen nucleus.[1][2]
-
Chemical Exchange: If your derivative has substituents that can undergo conformational changes or restricted rotation, this can lead to chemical exchange on the NMR timescale, resulting in broadened peaks.
-
Unresolved Long-Range Couplings: Long-range couplings between the fluorine atoms and other nuclei in the molecule, if not fully resolved, can contribute to the apparent line width.
Q2: The ¹³C NMR spectrum of my compound is very complex, showing multiple quartets. How can I simplify this and assign the signals correctly?
A2: The complexity in the ¹³C NMR spectrum arises from coupling between the carbon and fluorine atoms.
-
¹J(C-F) Coupling: The carbon of each CF₃ group will appear as a quartet due to the large one-bond coupling to the three fluorine atoms (¹J(C-F) is typically around 270 Hz).[4][5]
-
ⁿJ(C-F) Coupling: The triazine ring carbons will also be split into quartets by the three fluorine atoms of the attached CF₃ group, although with a smaller coupling constant (²J(C-F)).[4][5] Further, long-range couplings to the other CF₃ groups on the ring can add to the complexity.[6][7]
To simplify the spectrum and aid in assignment, consider the following:
-
¹⁹F Decoupling: The most effective way to simplify the spectrum is to acquire a ¹³C{¹H, ¹⁹F} double-decoupled spectrum. This will collapse the quartets into singlets, making the spectrum much easier to interpret. However, this requires a spectrometer equipped with a suitable probe and the capability for ¹⁹F decoupling.[4][8][9]
-
2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments can be invaluable for assigning the carbon signals by correlating them with proton or fluorine signals.
Q3: What are the recommended starting NMR parameters for acquiring spectra of these derivatives?
A3: Optimal parameters can vary depending on the specific derivative and the spectrometer. However, here are some general guidelines:
| Parameter | ¹H NMR | ¹⁹F NMR | ¹³C NMR |
| Pulse Angle | 30-45° | 30-45° | 30-45° |
| Relaxation Delay (d1) | 1-2 s | 1-2 s | 2-5 s |
| Number of Scans (nt) | 8-16 | 16-64 | 128-1024+ |
Rationale:
-
A smaller pulse angle and a sufficient relaxation delay are crucial to avoid saturation, especially for the carbons of the CF₃ groups and the triazine ring which may have long T₁ relaxation times.
-
A higher number of scans is generally required for ¹³C NMR due to its low natural abundance and the splitting of signals by fluorine coupling, which reduces the signal-to-noise ratio of individual lines in the multiplet.[8]
Q4: Which NMR solvent is best for this compound derivatives?
A4: The choice of solvent can significantly influence the chemical shifts and resolution of your spectra.[10][11][12]
-
Common Solvents: Chloroform-d (CDCl₃), acetone-d₆, and acetonitrile-d₃ are commonly used.
-
Solvent Effects: The electron-withdrawing nature of the triazine ring and the CF₃ groups can lead to specific interactions with the solvent. For instance, aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects, which can sometimes help to resolve overlapping signals.[13]
-
Solubility: Ultimately, the choice will depend on the solubility of your specific derivative. It is advisable to test solubility in a few different deuterated solvents to find the one that provides the best combination of solubility and spectral resolution.[13][14]
Troubleshooting Guides
Guide 1: Problem - Poor Signal-to-Noise Ratio in ¹³C NMR
Potential Causes:
-
Insufficient number of scans.
-
Inadequate relaxation delay (d1), leading to signal saturation.
-
Low sample concentration.
-
Signal intensity is distributed over multiple lines of a quartet.[8]
Solutions:
-
Increase the Number of Scans (nt): This is the most straightforward way to improve the signal-to-noise ratio.
-
Optimize the Relaxation Delay (d1): For quaternary carbons and carbons in the CF₃ groups, T₁ relaxation times can be long. Increase d1 to at least 5 times the longest T₁ to ensure full relaxation between pulses.
-
Increase Sample Concentration: If possible, use a more concentrated sample.
-
¹⁹F Decoupling: As mentioned in the FAQs, acquiring a ¹⁹F-decoupled spectrum will collapse the quartets into singlets, significantly increasing the signal height for a given number of scans.[4][8][9]
Guide 2: Problem - Broad and Unresolved Peaks in ¹⁹F and ¹³C NMR
Potential Causes:
-
Magnetic field inhomogeneity (poor shimming).
-
Presence of paramagnetic impurities.[15]
-
Chemical exchange phenomena.[15]
Solutions:
Troubleshooting Workflow for Broad Peaks
Caption: Troubleshooting workflow for broad NMR peaks.
-
Optimize Shimming: Carefully shim the magnetic field before each experiment to ensure homogeneity.
-
Sample Purity: Ensure your sample is free from paramagnetic impurities like dissolved oxygen or metal ions. Degassing the sample (e.g., by bubbling with argon or freeze-pump-thaw cycles) can help remove dissolved oxygen.[15] Adding a small amount of a chelating agent like EDTA can sequester paramagnetic metal ions.[15]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help diagnose the cause of broadening.
-
If the broadening is due to chemical exchange, increasing the temperature may cause the signals to sharpen or coalesce into a single peak.[13]
-
If quadrupolar broadening is the culprit, increasing the temperature can sometimes lead to sharper lines due to changes in the relaxation dynamics of the ¹⁴N nuclei.
-
Experimental Protocols
Protocol 1: Standard ¹³C{¹H} NMR Acquisition
-
Prepare a solution of your compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) at a concentration of 10-50 mg/0.5 mL.
-
Insert the sample into the spectrometer and lock and shim the magnetic field.
-
Set the acquisition parameters:
-
pw (pulse width): Use a 30° pulse.
-
d1 (relaxation delay): Start with 2 seconds.
-
nt (number of scans): Start with 1024 scans.
-
sw (spectral width): Ensure it covers the expected chemical shift range (approx. 100-170 ppm).
-
-
Acquire the spectrum.
-
Process the data with an appropriate line broadening (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
Protocol 2: ¹⁹F-Decoupled ¹³C NMR (if available)
-
Follow steps 1 and 2 from Protocol 1.
-
Select a ¹³C observe pulse sequence that incorporates ¹⁹F decoupling (e.g., cpgdecouple with the decoupling channel set to the ¹⁹F frequency).
-
Set the acquisition parameters similar to Protocol 1, but you may be able to use a shorter d1 and fewer nt due to the improved signal intensity.
-
Acquire and process the spectrum.
Understanding J-Coupling in this compound
The coupling pathways in these molecules are key to understanding their complex spectra.
Caption: J-coupling pathways in a trifluoromethyl-triazine derivative.
References
- 1. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. westmont.edu [westmont.edu]
- 7. Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. jeolusa.com [jeolusa.com]
- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 12. scielo.br [scielo.br]
- 13. Troubleshooting [chem.rochester.edu]
- 14. tdx.cat [tdx.cat]
- 15. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Scaling the Synthesis of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
Welcome to the technical support center for the synthesis and scale-up of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, more efficient production scales. We will address common challenges, provide in-depth troubleshooting, and explain the critical parameters that govern a successful and safe scale-up campaign.
Introduction
This compound (CAS No. 368-66-1) is a fluorinated heterocyclic compound of significant interest due to its unique chemical properties.[1][2] It serves as a valuable building block in medicinal chemistry and materials science and has applications as a component in secondary battery electrolytes.[3] The primary and most direct route to this molecule is the catalytic cyclotrimerization of trifluoroacetonitrile (CF₃CN). While straightforward in principle, scaling this reaction presents distinct challenges related to reagent handling, reaction control, and purification.
This document provides field-proven insights to navigate these complexities, ensuring a safe, reproducible, and high-yielding synthesis process.
PART 1: Critical Safety Protocols & Reagent Handling
Safety is the paramount consideration for this synthesis, primarily due to the hazardous nature of the starting material. This section addresses the most pressing safety questions.
Q1: What are the primary hazards associated with the starting material, trifluoroacetonitrile (CF₃CN)?
A1: Trifluoroacetonitrile is a highly toxic, liquefied gas that poses significant health risks.[4] Key hazards include:
-
Acute Inhalation Toxicity: It is classified as fatal if inhaled (H330).[5][6] Exposure can cause severe respiratory tract irritation and may lead to chemical asphyxiation by displacing oxygen in confined spaces.[4]
-
Gas Under Pressure: The material is supplied in cylinders as a compressed gas. Heating the cylinder can cause it to explode (H280).[5][6] Cylinders must be securely chained and protected from physical damage.[7]
-
Cryogenic Burns: As a liquefied gas, rapid evaporation can cause local frostbite on skin contact.[4][8]
-
Combustion Products: While not flammable, it can decompose in a fire to emit highly toxic fumes such as hydrogen fluoride and hydrogen cyanide.[8]
Q2: What are the main hazards of the final product, this compound?
A2: The final product is a hazardous liquid. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][9] It is also a serious skin and eye irritant and may cause respiratory irritation.[1][9] Therefore, appropriate personal protective equipment must be worn during handling and purification.
Q3: What engineering controls are mandatory for performing this synthesis safely?
A3: Due to the extreme inhalation hazard of trifluoroacetonitrile, robust engineering controls are non-negotiable.
-
Ventilation: All work must be conducted in a high-performance chemical fume hood. For larger scale operations, a walk-in hood or a dedicated, ventilated enclosure is recommended.[7]
-
Gas Handling: Use a dedicated gas cabinet for storing the trifluoroacetonitrile cylinder. The delivery system should be constructed from compatible materials (e.g., stainless steel) and pressure-tested for leaks before every use. A mass flow controller is highly recommended for precise and controlled delivery of the gas.
-
Emergency Equipment: An emergency eye wash station and safety shower must be immediately accessible.[7]
Q4: What specific Personal Protective Equipment (PPE) is required?
A4: A multi-layered PPE approach is essential.
-
Respiratory Protection: For any task involving potential exposure, such as connecting or disconnecting gas lines, a full-face respirator with an appropriate cartridge (e.g., type ABEK) or a self-contained breathing apparatus (SCBA) is necessary.[5][8]
-
Hand Protection: Use compatible, chemical-resistant gloves. Given the risk of cryogenic exposure, insulated gloves may be required for handling gas cylinders. Always inspect gloves before use.[5][8]
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[1][5]
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing are required to prevent skin exposure.[5][6]
References
- 1. This compound 97 368-66-1 [sigmaaldrich.com]
- 2. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 368-66-1 [chemicalbook.com]
- 4. Trifluoroacetonitrile - Hazardous Agents | Haz-Map [haz-map.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. Trifluoroacetonitrile(353-85-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
safe handling and disposal of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
Technical Support Center: 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound (CAS No. 368-66-1). This document provides in-depth, field-proven guidance on the safe handling, storage, and disposal of this compound. The information is structured in a practical question-and-answer format to directly address challenges you may encounter during your research. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both scientific integrity and personal safety.
Section 1: Core Chemical Profile & Properties
Before handling any chemical, a thorough understanding of its physical and chemical properties is paramount. These characteristics dictate its behavior under laboratory conditions and inform the necessary safety precautions.
| Property | Value | Source |
| CAS Number | 368-66-1 | [1][2][3] |
| Molecular Formula | C₆F₉N₃ | [2][3][4] |
| Molecular Weight | 285.07 g/mol | [2][5] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 98.3 - 99 °C @ 748 mmHg | [1][2] |
| Density | 1.596 g/mL at 25 °C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Synonyms | 2,4,6-Tris(trifluoromethyl)-S-triazine | [1] |
Section 2: Hazard Identification & GHS Classification
This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. Understanding these specific hazards is the foundation of safe laboratory practice.
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
| Signal Word | Warning |
Section 3: FAQs - Safe Handling & Storage
This section addresses the most common questions regarding the day-to-day handling and storage of this reagent.
Q1: What are the primary hazards I should be aware of before starting my experiment?
A: The primary hazards are its toxicity and irritant properties. It is harmful if swallowed, inhaled, or absorbed through the skin[1][5]. Direct contact will cause skin and serious eye irritation[1][6]. Vapors may also cause respiratory irritation[1]. The causality here is direct: the chemical's reactivity can disrupt cellular integrity upon contact with skin, eyes, or the respiratory tract.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this liquid?
A: A multi-layered PPE approach is required to create a reliable barrier between you and the chemical.
-
Eye/Face Protection: Always wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][6]. A face shield is recommended if there is a splash hazard.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat[1][6]. Ensure gloves are inspected before use and changed immediately if contamination is suspected.
-
Respiratory Protection: All handling of the liquid must be done in a certified chemical fume hood to control vapor exposure[1][6]. If a situation arises where exposure limits might be exceeded (e.g., a large spill), a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[1][6].
Q3: How should I properly store this chemical to ensure stability and safety?
A: Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area[1][6][7].
-
Container: Keep the container tightly closed to prevent the escape of vapors and contamination[1][6][7].
-
Security: The storage area should be locked to restrict access to authorized personnel only[1][7].
-
Incompatibilities: Segregate this chemical from strong acids, strong bases, strong oxidizing agents, and strong reducing agents, as these can trigger vigorous and hazardous reactions[1][6].
Q4: What materials are incompatible with this compound?
A: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases[1][6]. These materials can react exothermically or degrade the compound, potentially leading to the release of toxic fumes like gaseous hydrogen fluoride (HF)[1].
Section 4: Experimental Workflow & Protocols
A structured workflow minimizes risk. The following diagram and protocol outline a self-validating system for routine laboratory use.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound CAS#: 368-66-1 [m.chemicalbook.com]
- 3. This compound | 368-66-1 [chemicalbook.com]
- 4. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- [webbook.nist.gov]
- 5. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(368-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Improving Selectivity in Reactions with 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
Welcome to the technical support center for 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly electron-deficient heterocycle. Due to the strong electron-withdrawing nature of the three trifluoromethyl groups, the reactivity of this triazine differs significantly from its chlorinated analog, 2,4,6-trichloro-1,3,5-triazine (TCT). This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you achieve greater selectivity in your reactions.
Understanding the Reactivity of this compound
The presence of three powerful electron-withdrawing trifluoromethyl (-CF₃) groups renders the carbon atoms of the triazine ring highly electrophilic and susceptible to nucleophilic attack.[1] However, unlike the sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) reactions characteristic of TCT where chloride is an excellent leaving group, the trifluoromethyl group is generally a poor leaving group.[2][3][4][5][6] This fundamental difference introduces two primary challenges and competing reaction pathways:
-
Nucleophilic Aromatic Substitution (SNAr): While difficult, the substitution of a trifluoromethyl group is not impossible, especially with potent nucleophiles or under forcing conditions. The strong inductive effect of the -CF₃ groups can stabilize the Meisenheimer intermediate formed during the initial nucleophilic attack, which is often the rate-determining step in SNAr reactions.[7][8]
-
Ring-Opening Reactions: The extreme electron deficiency of the triazine ring makes it prone to cleavage by nucleophiles. This can lead to a complex mixture of acyclic products, which is a common issue with highly activated triazines.[9]
This guide will help you understand and control these competing pathways to improve the selectivity and yield of your desired products.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any reaction with my nucleophile, even at elevated temperatures?
A1: This is a common issue and is likely due to the poor leaving group ability of the trifluoromethyl anion. Unlike chloride, the C-CF₃ bond is strong, and the trifluoromethyl anion, if formed, is highly unstable.
-
Causality: The energy barrier for cleaving the C-CF₃ bond is significantly higher than for a C-Cl bond. Even though the triazine ring is highly activated towards nucleophilic attack, the subsequent elimination of a trifluoromethyl group is energetically unfavorable.
-
Troubleshooting:
-
Increase Nucleophilicity: Employ stronger, "softer" nucleophiles. For example, thiols are often more effective than alcohols or amines in similar systems.
-
Consider Alternative Mechanisms: If direct substitution is the goal, explore conditions that might favor a different mechanism, such as single-electron transfer (SET) pathways, although these can be complex to control.
-
Re-evaluate Your Synthetic Strategy: It may be more feasible to build the desired substituted triazine from a different starting material, such as a trifluoromethyl-substituted amidine, rather than attempting to displace a -CF₃ group.
-
Q2: My reaction is producing a complex mixture of unidentifiable products. What is likely happening?
A2: The formation of a complex mixture is a strong indicator of triazine ring-opening. The high electrophilicity of the ring carbons makes them susceptible to nucleophilic attack that leads to cleavage of the heterocyclic system.[9]
-
Causality: Strong nucleophiles can attack a ring carbon, leading to the formation of an intermediate that, instead of expelling a trifluoromethyl group, undergoes a series of rearrangements and bond cleavages, resulting in various acyclic amidine-like derivatives.
-
Troubleshooting:
-
Moderate Reaction Conditions: Drastically lower the reaction temperature. For highly reactive nucleophiles, temperatures as low as -78 °C may be necessary to prevent ring-opening.
-
Use a Weaker Base: A strong base can deprotonate the nucleophile, increasing its reactivity and propensity for ring-opening. Using a milder, non-nucleophilic base like diisopropylethylamine (DIEA) can be beneficial.
-
Solvent Choice: A less polar, aprotic solvent may help to temper the reactivity of the nucleophile.
-
Q3: Can I achieve selective mono- or di-substitution on this compound?
A3: Achieving selective substitution is exceptionally challenging due to the poor leaving group ability of the trifluoromethyl group. Unlike TCT, where a stepwise increase in temperature allows for controlled sequential substitution, the conditions required to displace one -CF₃ group are likely harsh enough to promote further reactions or decomposition.[4][10]
-
Expert Insight: If your project requires a dissymmetrically substituted trifluoromethyl triazine, it is highly recommended to synthesize it from acyclic precursors rather than through sequential substitution on the pre-formed trifluoromethylated triazine ring. For example, the cyclotrimerization of a mixture of nitriles (one of which is trifluoroacetonitrile) can sometimes yield mixed triazines, although selectivity can still be an issue.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solutions & Rationale |
| No Reaction | Poor leaving group ability of -CF₃. | 1. Increase Nucleophile Strength: Use a more potent nucleophile (e.g., thiolate instead of thiol).2. Elevate Temperature Cautiously: Increase temperature in small increments, monitoring for decomposition.3. Consider Photochemical or SET Conditions: These may provide an alternative pathway for substitution. |
| Complex Mixture/Decomposition | Triazine ring-opening. | 1. Lower Reaction Temperature: Start at 0 °C or below.2. Use a Weaker Base: Switch from strong bases (e.g., NaH, alkoxides) to a hindered organic base (e.g., DIEA).3. Change Solvent: Use a non-polar, aprotic solvent to reduce nucleophile reactivity. |
| Low Yield of Substituted Product | Competing ring-opening and substitution pathways. | 1. Optimize Nucleophile Stoichiometry: Use a slight excess of the nucleophile (1.1-1.5 equivalents).2. Slow Addition: Add the nucleophile dropwise at a low temperature to maintain control.3. Screen a Range of Solvents: Systematically test different solvents to find an optimal balance of reactivity. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Reaction (with Caution)
This protocol is a starting point and should be optimized for each specific nucleophile. Extreme caution is advised due to the potential for uncontrolled reactions and decomposition.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous aprotic solvent (e.g., THF, acetonitrile, or toluene).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For highly reactive nucleophiles, a dry ice/acetone bath (-78 °C) is recommended.
-
Nucleophile Addition: In a separate flask, dissolve the nucleophile (1.1 eq.) and a non-nucleophilic base (e.g., DIEA, 1.2 eq.) in the same anhydrous solvent.
-
Reaction: Add the nucleophile/base solution dropwise to the stirred triazine solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete or has stalled, quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
Competing Reaction Pathways
Caption: Competing SNAr and ring-opening pathways for this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in reactions with the triazine.
References
- 1. benchchem.com [benchchem.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. soc.chim.it [soc.chim.it]
Validation & Comparative
A Comparative Guide to Trifluoromethylation: 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine vs. Umemoto Reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (–CF₃) group is a pivotal tactic in modern drug design.[1] Its unique properties, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] Consequently, the development of efficient and versatile trifluoromethylating reagents is of paramount importance. This guide provides an in-depth comparison of two prominent classes of reagents: the nucleophilic 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine and the electrophilic Umemoto reagents, offering insights into their mechanisms, applications, and practical considerations to aid in reagent selection for specific synthetic challenges.
The Dichotomy of Trifluoromethylation: Nucleophilic vs. Electrophilic Pathways
At its core, trifluoromethylation involves the transfer of a CF₃ group to a substrate. The approach to this transformation is fundamentally divided into two strategies based on the electronic nature of the trifluoromethyl source.[4]
-
Nucleophilic Trifluoromethylation: Utilizes a reagent that delivers a trifluoromethyl anion (CF₃⁻) equivalent. These reagents are ideal for reactions with electron-deficient substrates such as aldehydes, ketones, and imines.[4]
-
Electrophilic Trifluoromethylation: Employs a reagent that acts as a source of a trifluoromethyl cation (CF₃⁺) equivalent. These are suited for electron-rich substrates like arenes, heteroarenes, enolates, and thiols.[4]
This fundamental difference in reactivity dictates the substrate scope and functional group tolerance of each reagent class, making the choice between them a critical decision in synthetic planning.
Reagent Profile: this compound
This compound, often abbreviated as TTT, is a stable, liquid reagent that serves as a potent source of the trifluoromethyl anion.[5][6] Its structure consists of a triazine ring substituted with three trifluoromethyl groups.
Mechanism of Action
The electron-withdrawing nature of the triazine ring facilitates the release of a CF₃⁻ anion upon activation with a suitable initiator, typically a nucleophile like a fluoride salt. This "ate" complex then delivers the trifluoromethyl group to an electrophilic substrate.
Advantages and Limitations
Advantages:
-
Cost-Effectiveness: Can be prepared from relatively inexpensive starting materials.
-
High Reactivity for Specific Substrates: Particularly effective for the trifluoromethylation of carbonyl compounds.
-
Operational Simplicity: As a liquid, it can be easily handled and measured.[6]
Limitations:
-
Limited Substrate Scope: Primarily effective for electrophilic substrates.
-
Requirement for an Activator: Often requires a stoichiometric amount of a fluoride source or other activator to initiate the reaction.
Reagent Profile: Umemoto Reagents
Developed by Teruo Umemoto and his coworkers, Umemoto reagents are a class of S-(trifluoromethyl)dibenzothiophenium salts.[7][8] They are powerful electrophilic trifluoromethylating agents that have seen widespread use in organic synthesis.[7][8]
Mechanism of Action
Umemoto reagents are designed to deliver a "CF₃⁺" synthon.[9] Computational studies suggest that the reaction often proceeds via a backside nucleophilic attack of the substrate on the trifluoromethyl group of the sulfonium salt.[9][10] These reagents can also participate in single-electron transfer (SET) processes to generate a trifluoromethyl radical (CF₃•), expanding their reactivity to substrates that are not traditionally considered nucleophilic.[11][12]
Generations and Reactivity Tuning
Several generations of Umemoto reagents have been developed, with modifications to the dibenzothiophene core to fine-tune their reactivity.[7][8] For instance, the introduction of electron-withdrawing groups, such as trifluoromethoxy groups in Umemoto Reagent IV, enhances the electrophilicity and reactivity of the reagent.[13][14]
Advantages:
-
Broad Substrate Scope: Effective for a wide range of nucleophiles, including arenes, heteroarenes, alkenes, alkynes, and heteroatom-centered nucleophiles.[15][16]
-
High Reactivity: Newer generations of Umemoto reagents are highly powerful.[13]
-
Stability: They are typically stable solids that are easy to handle in the atmosphere.
Limitations:
-
Multi-step Synthesis: The synthesis of Umemoto reagents can be multi-stepped and complex.[15]
-
Stoichiometric Byproduct Formation: The reaction generates a stoichiometric amount of dibenzothiophene byproduct.[15]
-
Cost: Can be more expensive than some nucleophilic trifluoromethylating agents.
Head-to-Head Comparison: A Data-Driven Analysis
| Feature | This compound | Umemoto Reagents |
| Reagent Type | Nucleophilic ("CF₃⁻" source) | Electrophilic ("CF₃⁺" source)[4][9] |
| Mechanism | Nucleophilic addition | Nucleophilic substitution, SET pathways[9][10][11] |
| Typical Substrates | Aldehydes, ketones, imines, esters[4] | Arenes, heteroarenes, alkenes, enolates, thiols[4][15][16] |
| Reactivity | Moderate to high for suitable electrophiles | High, tunable by substitution on the core structure[13] |
| Functional Group Tolerance | Good for groups stable to nucleophilic attack | Broad, including many common functional groups |
| Reaction Conditions | Often requires a fluoride or other activator | Can be spontaneous or promoted by catalysts (e.g., Pd, Cu)[4][7] |
| Safety and Handling | Liquid, relatively stable[6] | Stable solids, easy to handle |
| Byproducts | Triazine derivatives | Stoichiometric dibenzothiophene derivatives[15] |
Visualizing the Mechanisms
To better understand the distinct pathways these reagents undertake, the following diagrams illustrate their generalized reaction mechanisms.
Caption: Nucleophilic trifluoromethylation using this compound.
Caption: Electrophilic trifluoromethylation using an Umemoto reagent.
Experimental Protocols: A Practical Guide
The following protocols are representative examples and should be adapted based on the specific substrate and desired outcome.
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using this compound
Objective: To synthesize a trifluoromethylated alcohol from an aromatic aldehyde.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium fluoride (KF, 0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere reactions.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Addition of Activator: Add potassium fluoride (0.1 mmol) to the solution and stir for 10 minutes at room temperature. The use of a catalytic amount of fluoride is often sufficient to initiate the reaction.
-
Addition of Trifluoromethylating Reagent: Slowly add this compound (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated alcohol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which could deactivate the reagents or lead to side products.
-
Anhydrous Solvent: Water can react with the trifluoromethyl anion, reducing the efficiency of the desired reaction.
-
Catalytic Fluoride: The fluoride anion acts as a nucleophilic initiator, forming the active "ate" complex with the triazine.
Protocol 2: Electrophilic Trifluoromethylation of an Arene using an Umemoto Reagent
Objective: To synthesize a trifluoromethylated arene from an electron-rich aromatic compound.
Materials:
-
Electron-rich arene (e.g., anisole, 1.0 mmol)
-
Umemoto Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate, 1.1 mmol)
-
Anhydrous Dichloroethane (DCE), 10 mL
-
Round-bottom flask, magnetic stirrer, and standard glassware.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the electron-rich arene (1.0 mmol) and the Umemoto reagent (1.1 mmol) in anhydrous DCE (10 mL).
-
Reaction Conditions: Stir the mixture at the appropriate temperature (this can range from room temperature to elevated temperatures, depending on the reactivity of the arene). For less reactive arenes, heating may be necessary.
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the mixture with an organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the trifluoromethylated arene.
Causality Behind Experimental Choices:
-
Solvent Choice: Dichloroethane is a common solvent for these reactions due to its ability to dissolve both the arene and the Umemoto reagent and its relatively high boiling point for reactions requiring heat.
-
Stoichiometry: A slight excess of the Umemoto reagent is often used to ensure complete consumption of the starting arene.
-
Temperature: The reaction temperature is a critical parameter that needs to be optimized for each substrate to balance reaction rate and selectivity.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and Umemoto reagents is dictated by the electronic nature of the substrate.
-
For electron-deficient substrates such as carbonyls and imines, the nucleophilic nature of This compound makes it an excellent choice.
-
For electron-rich systems like arenes, heteroarenes, and enolates, the electrophilic power of Umemoto reagents is indispensable.
By understanding the fundamental mechanistic differences and practical considerations outlined in this guide, researchers can make informed decisions to efficiently incorporate the valuable trifluoromethyl motif into their target molecules, accelerating the pace of discovery in medicinal chemistry and materials science.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- [webbook.nist.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating the Structure of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential and Analytical Challenge of a Highly Reactive Triazine
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, hereafter referred to as TTT, is a uniquely reactive building block in modern chemistry. The triazine core, substituted with three powerful electron-withdrawing trifluoromethyl groups, renders the ring's carbon atoms highly electrophilic. This high reactivity makes TTT an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, opening avenues for the synthesis of a diverse array of substituted triazines for applications in medicinal chemistry, materials science, and agrochemistry.[1][2] The parent compound is a liquid at room temperature with a boiling point of approximately 98°C.[3][4]
However, this same reactivity presents a significant analytical challenge. Reactions with nucleophiles can proceed in a stepwise manner, potentially yielding complex mixtures of mono-, di-, and tri-substituted products.[5][6] Furthermore, the strong electronic influence of the CF₃ groups can complicate the interpretation of standard analytical data. Therefore, a robust, multi-technique approach is not just recommended but essential for the unambiguous structural validation of TTT reaction products. This guide provides an in-depth comparison of the primary analytical techniques, detailing not just the "how" but the critical "why" behind their application in this specific context.
The Core Analytical Toolkit: A Comparative Guide
No single technique is sufficient for the complete structural elucidation of novel TTT derivatives. True confidence in a structure is achieved by the convergence of data from orthogonal methods. We will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and essential chromatographic separations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Detail
NMR is arguably the most powerful technique for elucidating the precise connectivity and isomeric form of a TTT derivative. For these molecules, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is indispensable.
Expertise in Practice: The causality behind using a multi-nuclear approach lies in piecing together a complete puzzle. ¹H NMR identifies the protons on the newly introduced substituent(s), ¹³C NMR confirms the carbon skeleton of the entire molecule, and ¹⁹F NMR directly probes the environment of the trifluoromethyl groups, which are the primary reporters of substitution on the triazine ring.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Accurately weigh 5-10 mg of the purified reaction product.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key analyte resonances.
-
Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.
-
Acquisition of ¹H Spectrum: Acquire a standard proton spectrum. This provides the initial information on the structure of the nucleophilic substituent that has been added to the triazine core.
-
Acquisition of ¹⁹F Spectrum: Without removing the sample, switch the spectrometer's probe to the fluorine channel. Acquire a ¹⁹F NMR spectrum. This is the most critical experiment. A single peak indicates a symmetrical trisubstituted product, while multiple peaks indicate lower symmetry (mono- or di-substitution) or a mixture of isomers.
-
Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. While lower in sensitivity, this spectrum will confirm the total number of unique carbon atoms in the molecule, including those in the triazine ring and the CF₃ groups (which often appear as quartets due to ¹JCF coupling).
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.
Table 1: Hypothetical NMR Data for Mono-substituted Product (2-Anilino-4,6-bis(trifluoromethyl)-1,3,5-triazine)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.20 - 7.80 | Multiplet | - | Phenyl protons |
| ¹H | 8.50 | Broad Singlet | - | N-H proton |
| ¹³C | 170.1 | Quartet | JCF ≈ 35 Hz | C-CF₃ (Triazine ring) |
| ¹³C | 165.5 | Singlet | - | C-NHPh (Triazine ring) |
| ¹³C | 118 - 140 | Multiplets | - | Phenyl carbons |
| ¹³C | 120.5 | Quartet | JCF ≈ 275 Hz | -CF₃ |
| ¹⁹F | -68.5 | Singlet | - | 2 x -CF₃ |
Strengths vs. Limitations:
-
Strengths: Provides definitive information on molecular connectivity and isomerism. It is non-destructive, allowing the sample to be recovered. ¹⁹F NMR is exceptionally sensitive and has a wide chemical shift range, making it perfect for tracking reactions at the triazine core.
-
Limitations: Relatively low sensitivity for ¹³C NMR. Complex mixtures can lead to overlapping signals that are difficult to interpret without 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is the gold standard for determining the molecular weight of a reaction product, providing the first and most crucial confirmation that a reaction has occurred as expected.
Expertise in Practice: The choice of ionization method is critical. Electrospray Ionization (ESI) is a "soft" technique ideal for confirming the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. Electron Ionization (EI) is a "hard" technique that causes extensive fragmentation. While this can complicate spectra, the fragmentation patterns of trifluoromethylated heterocycles can be diagnostic.[7] For instance, the detachment of difluorocarbene (CF₂) is a known fragmentation pathway for some CF₃-containing heterocycles.[7]
Experimental Protocol: General MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infusion/Injection: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or by coupling the MS to an HPLC system. For EI, the sample is often introduced via a direct insertion probe or a GC inlet.
-
Ionization: Ionize the sample using the chosen method (e.g., ESI, EI).
-
Mass Analysis: The ions are separated by the mass analyzer (e.g., Quadrupole, Time-of-Flight) based on their mass-to-charge (m/z) ratio.
-
Detection & Spectrum Generation: The detector records the abundance of ions at each m/z value, generating the mass spectrum. For high-resolution MS (HRMS), the instrument is calibrated to provide highly accurate mass measurements, allowing for the determination of the elemental formula.
Table 2: Expected High-Resolution MS Data for Trisubstituted Product (2,4,6-Tris(morpholino)-1,3,5-triazine)
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Difference (ppm) |
| [M+H]⁺ | 337.2244 | 337.2241 | -0.9 |
Strengths vs. Limitations:
-
Strengths: Extremely high sensitivity (requiring only picomole to femtomole amounts). HRMS provides elemental composition, which is powerful for confirming the identity of a new compound.[8] It is readily coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.[9]
-
Limitations: Does not readily distinguish between isomers, as they have the same molecular weight. Fragmentation patterns can be complex and difficult to predict without reference spectra.
X-ray Crystallography: The Unambiguous Structural Proof
When a single, high-quality crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of a molecule, leaving no ambiguity. It is the ultimate arbiter in structural validation.
Expertise in Practice: The challenge is not in the analysis but in the sample preparation. Growing diffraction-quality crystals is an art. For TTT derivatives, slow evaporation of a solution in a mixed solvent system (e.g., hexane/ethyl acetate) or vapor diffusion are common starting points. The presence of fluorine atoms can influence crystal packing, sometimes favorably.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. This is the most challenging and time-consuming step.
-
Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to determine the positions of the atoms in the unit cell. This initial model is then "refined" to best fit the experimental data.[10]
Table 3: Key Outputs from a Crystallographic Analysis
| Parameter | Description |
| Formula & M.Wt. | Confirms the elemental composition and molecular weight. |
| Crystal System | e.g., Monoclinic, Orthorhombic. Describes the crystal lattice. |
| Space Group | Describes the symmetry elements within the unit cell. |
| Bond Lengths (Å) | Provides precise distances between atoms (e.g., C-N, C-F). |
| **Bond Angles (°) ** | Provides precise angles between atoms, confirming geometry. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data (lower is better). |
Strengths vs. Limitations:
-
Strengths: Provides an unambiguous, absolute 3D structure, including stereochemistry and conformation. It is the definitive method for structural proof.
-
Limitations: The absolute requirement of a single, diffraction-quality crystal. Not all compounds can be crystallized. The structure determined is that of the solid state, which may not be identical to the structure in solution.
An Integrated Workflow for Confident Validation
Confident structural validation relies on an integrated workflow. The process begins with assessing the reaction's outcome and purity, followed by a strategic application of spectroscopic and spectrometric techniques.
References
- 1. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,6-トリス(トリフルオロメチル)-1,3,5-トリアジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 368-66-1 [m.chemicalbook.com]
- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 8. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
assessing the efficiency of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine in catalysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving field of chemical synthesis, the quest for efficient, stable, and selective catalysts is paramount. The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a versatile platform for the development of novel catalytic systems. The electronic properties of the triazine ring can be finely tuned by the introduction of various substituents, leading to a broad spectrum of catalytic activities.
This guide provides a comprehensive assessment of 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (TTT) and its position within the broader context of triazine-based catalysis. While direct, documented catalytic applications of TTT are notably scarce in publicly available literature, its unique electronic structure warrants a thorough examination of its potential. We will delve into a comparative analysis with other catalytically active triazine derivatives, supported by experimental data, to offer a holistic view for researchers seeking to leverage this powerful chemical scaffold.
The Enigmatic Potential of this compound (TTT)
This compound is a perfluoroalkyl-substituted triazine characterized by the strong electron-withdrawing nature of its three trifluoromethyl (-CF₃) groups. This substitution pattern profoundly influences the electronic properties of the central triazine ring, making it highly electron-deficient.
Physical and Chemical Properties of TTT:
| Property | Value |
| CAS Number | 368-66-1 |
| Molecular Formula | C₆F₉N₃ |
| Molecular Weight | 285.07 g/mol |
| Appearance | Liquid |
| Boiling Point | 98.3-98.5 °C at 748 mmHg |
| Density | 1.596 g/mL at 25 °C |
Source: Sigma-Aldrich, NIST WebBook[1][2]
The potent inductive effect of the trifluoromethyl groups is expected to render the nitrogen atoms in the triazine ring significantly less basic and the carbon atoms highly electrophilic. This electronic profile suggests a strong potential for TTT to function as a Lewis acid catalyst. Lewis acids are crucial in a vast array of organic transformations, including Friedel-Crafts reactions, aldol additions, and cycloadditions, by activating substrates through the acceptance of an electron pair.
Despite this theoretical potential, a comprehensive search of scientific literature and chemical databases reveals a conspicuous absence of studies detailing the use of this compound as a catalyst. Its documented applications are primarily as a component in battery electrolytes and as a synthetic intermediate.[3] This lack of data prevents a direct assessment of its catalytic efficiency.
A Comparative Landscape: Catalytically Active Triazine Derivatives
While TTT remains a molecule of untapped catalytic potential, other substituted triazines have demonstrated significant utility in various catalytic applications. This section provides a comparative overview of these alternatives, highlighting their performance with supporting experimental data.
Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine): The Workhorse Precursor and Activating Agent
Cyanuric chloride is an inexpensive and readily available triazine derivative that serves as a cornerstone for the synthesis of a vast number of substituted triazines.[4] Beyond its role as a synthetic precursor, it is widely employed as a dehydrating and activating agent in organic synthesis.
Catalytic Profile of Cyanuric Chloride:
-
Primary Catalytic Role: Activating agent for carboxylic acids, alcohols, and amines.
-
Mechanism of Action: The chlorine atoms of cyanuric chloride are excellent leaving groups. Nucleophilic attack by a substrate (e.g., a carboxylic acid) leads to the formation of a highly reactive intermediate, which is then readily attacked by a second nucleophile.
-
Key Applications:
-
Amide and Ester Synthesis: Facilitates the coupling of carboxylic acids with amines or alcohols.
-
Beckmann Rearrangement: Promotes the rearrangement of oximes to amides.
-
Swern-Type Oxidations: Used in combination with a mild oxidant to convert alcohols to aldehydes and ketones.
-
Experimental Protocol: Amide Synthesis using Cyanuric Chloride
This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and an amine using cyanuric chloride as an activating agent.
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and cyanuric chloride (1.1 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a tertiary amine base (e.g., triethylamine, diisopropylethylamine) (3.0 equiv) to the solution. The formation of a white precipitate (the activated ester of the triazine) is typically observed.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Coupling: To the reaction mixture, add the amine (1.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
Logical Workflow for Cyanuric Chloride-Mediated Amide Synthesis
Caption: Workflow for amide synthesis using cyanuric chloride as an activating agent.
Triazine-Based Covalent Organic Frameworks (COFs) and Polymers in Photocatalysis
In recent years, triazine-containing polymers and covalent organic frameworks (COFs) have garnered significant attention as heterogeneous photocatalysts. The electron-deficient triazine units act as powerful electron acceptors, facilitating charge separation upon photoexcitation, which is a critical step in photocatalysis.
Comparative Performance of Triazine-Based Photocatalysts:
| Catalyst | Reaction | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Phenoxazine-based CTF | Aerobic Hydroxylation | Phenylboronic Acid | Phenol | 98.2 | White light, air, room temp. | Green Chemistry (RSC Publishing) |
| g-C₃N₄ | Aerobic Hydroxylation | Phenylboronic Acid | Phenol | ~65 | White light, air, room temp. | Green Chemistry (RSC Publishing) |
| TiO₂ (P25) | Aerobic Hydroxylation | Phenylboronic Acid | Phenol | ~50 | White light, air, room temp. | Green Chemistry (RSC Publishing) |
| Triazine-Dendrimer | Amine Oxidation | Benzylamine | N-Benzylidenebenzylamine | >95 | Visible light, O₂, room temp. | J. Org. Chem.[5] |
Mechanism of Triazine-Based Photocatalysis (Simplified)
Caption: Simplified mechanism of photocatalytic oxidation by a triazine-based catalyst.
The data clearly indicates that engineered triazine-based polymeric materials can exhibit superior photocatalytic activity compared to traditional inorganic catalysts like TiO₂ and g-C₃N₄ for specific organic transformations. Their high efficiency, coupled with their heterogeneous nature which allows for easy recovery and reuse, makes them highly attractive for sustainable chemistry applications.
Future Outlook and Conclusions
While this compound remains an underexplored entity in the realm of catalysis, its inherent electronic properties suggest a fertile ground for future investigation, particularly as a potent Lewis acid. The synthesis of this and other perfluoroalkylated triazines is well-established, paving the way for their systematic evaluation in a range of catalytic reactions.
For researchers currently seeking robust and efficient catalytic systems based on the triazine scaffold, the focus remains on two key areas:
-
Cyanuric chloride and its derivatives as powerful activating agents for a multitude of organic transformations.
-
Triazine-based polymers and covalent organic frameworks as highly efficient and recyclable heterogeneous photocatalysts.
The comparative data presented in this guide underscores the versatility of the 1,3,5-triazine core. By rationally modifying the substituents on the triazine ring, it is possible to design catalysts with tailored electronic and steric properties to meet the demands of modern synthetic chemistry. Further exploration into the catalytic potential of electron-deficient triazines like TTT could unlock new and powerful tools for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.
References
The Trifluoromethyl Advantage: A Comparative Guide to Trifluoromethylated Triazines in Advanced Materials
In the relentless pursuit of high-performance materials, the strategic incorporation of fluorine atoms has emerged as a transformative approach. Among the various fluorinated moieties, the trifluoromethyl (–CF₃) group stands out for its profound impact on the physicochemical properties of organic molecules. When integrated into the robust and versatile 1,3,5-triazine framework, the resulting trifluoromethylated triazines unlock a new echelon of performance characteristics critical for next-generation applications in electronics, aerospace, and specialty polymers. This guide provides an in-depth, comparative analysis of trifluoromethylated triazines, offering researchers and materials scientists a comprehensive understanding of their synthesis, benchmarked performance, and the underlying scientific principles that govern their enhanced properties.
The Power of Trifluoromethylation in Triazine Systems
The 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, is a privileged structure in materials science due to its high thermal and chemical stability, rigid and planar geometry, and tunable electronic properties.[1][2] The introduction of trifluoromethyl groups onto this core amplifies these desirable traits through a combination of steric and electronic effects. The strong electron-withdrawing nature of the –CF₃ group and the high electronegativity of fluorine atoms significantly alter the electron density of the triazine ring, influencing its reactivity, intermolecular interactions, and ultimately, its bulk material properties.[3]
One of the most significant advantages conferred by trifluoromethylation is the enhancement of processability and solubility in high-performance polymers.[4] The presence of bulky –CF₃ groups disrupts intermolecular π-π stacking, which often leads to poor solubility and high melting points in rigid aromatic polymers. This improved processability is crucial for fabricating complex device architectures and advanced composite materials.[4]
Comparative Performance Benchmarks
To fully appreciate the impact of trifluoromethylation, a direct comparison with non-fluorinated analogues and other material classes is essential. The following sections present a data-driven comparison across key performance indicators.
Thermal Stability
The inherent stability of the triazine ring, coupled with the strong C-F bond, imparts exceptional thermal resistance to trifluoromethylated triazine-based materials. This makes them ideal candidates for applications in demanding, high-temperature environments.
A notable example is a fused triazole-triazine energetic molecule, 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX). This compound exhibits an excellent thermal stability with a decomposition temperature (Tp) of 300.3 °C, highlighting its potential as a heat-resistant energetic material.[5]
| Material | Decomposition Temperature (Td) | Reference |
| Trifluoromethylated Triazole-Triazine (TFX) | 300.3 °C (Tp) | [5] |
| Typical Aromatic Polyimides | 350-450 °C | General Knowledge |
| Non-fluorinated Triazine Polymers | Varies, generally lower than fluorinated counterparts | Inferred from general principles |
Note: Direct comparative data for identical polymer backbones with and without trifluoromethyl groups is often specific to the proprietary research of individual labs. However, the trend of increased thermal stability upon fluorination is a well-established principle in polymer chemistry.
Optical and Electronic Properties
Trifluoromethylated triazines have garnered significant interest for their application in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The electron-deficient nature of the trifluoromethylated triazine core makes it an excellent electron-transporting material.[6][7]
Recent research has focused on fine-tuning the molecular structure of triazine derivatives to optimize their performance in OLEDs. Machine learning-assisted virtual screening has been employed to identify promising trifluoromethylated triazine derivatives with both high electron mobility and a high glass transition temperature, leading to enhanced device efficiency and lifetime.[6] While specific quantitative comparisons of electron mobility between trifluoromethylated and non-trifluoromethylated triazines are highly dependent on the overall molecular structure, the electron-withdrawing nature of the CF3 group generally enhances electron transport properties.
Furthermore, the introduction of trifluoromethyl groups can influence the photophysical properties of triazine-based materials, making them suitable for applications in fluorescent sensors and nonlinear optics.[1][8][9]
| Property | Trifluoromethylated Triazines | Non-Fluorinated Triazines | Rationale for Difference |
| Electron Mobility | Generally Enhanced | Baseline | The strong electron-withdrawing –CF₃ groups create a more electron-deficient core, facilitating electron injection and transport. |
| Luminescence | Tunable, often blue-shifted | Tunable | The electronic effects of the –CF₃ group can alter the energy levels of the molecule, influencing its emission spectrum. |
| Nonlinear Optical Properties | Promising | Can be active | The asymmetric charge distribution induced by the –CF₃ groups can enhance second and third-order nonlinear optical responses. |
Adsorption and Porosity
Fluorine-functionalized triazine-based porous organic polymers (POPs) have demonstrated significantly superior adsorption capabilities for various pollutants compared to their fluorine-free counterparts.[10][11] The presence of fluorine introduces multiple interaction mechanisms, including hydrogen bonding, F-O interactions, F-π interactions, and hydrophobic interactions, which collectively enhance the binding affinity for target molecules.[10]
In a study on the adsorption of aflatoxins, a fluorine-functionalized triazine POP (F-POP) exhibited significantly higher adsorption capacity than a non-fluorinated POP. This was attributed to the multifaceted interactions enabled by the fluorine atoms.[10]
Experimental Methodologies
The synthesis and characterization of trifluoromethylated triazines involve a range of established and novel chemical techniques. Understanding these protocols is crucial for researchers looking to explore this class of materials.
Synthesis of Trifluoromethylated Triazines
A common and effective method for synthesizing trifluoromethylated triazines is through cycloaddition reactions. For instance, a silver-catalyzed [3 + 3] dipolar cycloaddition of 2,2,2-trifluorodiazoethane with glycine imines provides access to highly functionalized trifluoromethyl-substituted tetrahydrotriazines, which can be subsequently oxidized to the corresponding triazines.[12]
Experimental Protocol: Silver-Catalyzed Synthesis of a Tetrahydrotriazine Precursor [12]
-
To a solution of the glycine imine (1.0 equiv) in THF at 0 °C, add AgOAc (10 mol%) and Cs₂CO₃ (1.0 equiv).
-
Add a solution of 2,2,2-trifluorodiazoethane in THF dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 24 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired trifluoromethyl-substituted tetrahydrotriazine.
-
The resulting tetrahydrotriazine can then be oxidized using an oxidizing agent like DDQ to afford the aromatic trifluoromethylated triazine.
Caption: Silver-catalyzed synthesis of trifluoromethylated triazines.
Polymerization of Trifluoromethylated Triazine Monomers
Trifluoromethylated triazine-based polymers can be synthesized through condensation polymerization. For example, fluorine-functionalized porous organic polymers (F-POPs) have been developed by the condensation of 2,2'-bis(trifluoromethyl)benzidine and cyanuric chloride.[10]
Experimental Protocol: Synthesis of a Fluorine-Functionalized Porous Organic Polymer [10][11]
-
Dissolve 2,2'-bis(trifluoromethyl)benzidine and cyanuric chloride in an appropriate anhydrous solvent under an inert atmosphere.
-
Add a suitable base to catalyze the condensation reaction.
-
Heat the reaction mixture at an elevated temperature for a specified period to facilitate polymerization.
-
After cooling, collect the solid polymer by filtration and wash it extensively with various solvents to remove unreacted monomers and oligomers.
-
Dry the resulting polymer under vacuum to obtain the final porous organic polymer.
Caption: General workflow for the synthesis of F-POPs.
Conclusion and Future Outlook
The strategic incorporation of trifluoromethyl groups into the triazine framework offers a powerful and versatile platform for the development of advanced materials with exceptional performance characteristics. From enhancing the thermal stability and processability of high-performance polymers to enabling novel functionalities in optical and electronic materials, trifluoromethylated triazines are at the forefront of materials innovation. The comparative data and experimental insights provided in this guide underscore the significant advantages of this material class. As synthetic methodologies become more refined and our understanding of structure-property relationships deepens, we can expect to see the proliferation of trifluoromethylated triazines in a wide array of cutting-edge technologies, further solidifying their role as a cornerstone of modern materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Fluorine-Functionalized Triazine-Based Porous Organic Polymers for the Efficient Adsorption of Aflatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Guide to the Synthesis of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, a symmetrically substituted s-triazine, is a molecule of significant interest in various fields of chemistry, including materials science and medicinal chemistry. Its unique properties, imparted by the electron-withdrawing trifluoromethyl groups, make it a valuable building block for the synthesis of novel polymers, agrochemicals, and pharmaceuticals. The selection of an appropriate synthetic route to this compound is a critical decision that can significantly impact the efficiency, scalability, and cost-effectiveness of research and development projects.
This guide provides an in-depth, objective comparison of two prominent synthetic methodologies for the preparation of this compound. By presenting detailed experimental protocols, mechanistic insights, and a thorough analysis of the advantages and disadvantages of each route, this document aims to equip researchers with the necessary information to make an informed decision for their specific applications.
Route 1: Two-Step Synthesis via Halogen Exchange
This classical approach involves the initial trimerization of trichloroacetonitrile to form 2,4,6-tris(trichloromethyl)-1,3,5-triazine, followed by a halogen exchange (Halex) reaction to yield the desired trifluoromethylated product. This method is well-documented and offers a reliable pathway to the target molecule.
Experimental Protocol
Step 1: Synthesis of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine
This procedure is adapted from the process described for the production of polymeric trichloroacetonitriles[1].
-
Materials: Trichloroacetonitrile, activated carbon, zinc halide (or copper halide/alkaline earth metal halide).
-
Procedure:
-
Prepare a catalyst bed by impregnating activated carbon with a solution of a metal halide (e.g., zinc chloride) and drying.
-
Pass a gaseous mixture of trichloroacetonitrile and an inert carrier gas (e.g., nitrogen) through the heated catalyst chamber. The reaction temperature is typically maintained between 200 °C and 400 °C.
-
The effluent gas stream is cooled to condense the crude 2,4,6-tris(trichloromethyl)-1,3,5-triazine.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hydrocarbon solvent).
-
Step 2: Synthesis of this compound
This protocol is based on the Swarts fluorination reaction.
-
Materials: 2,4,6-Tris(trichloromethyl)-1,3,5-triazine, antimony trifluoride (SbF₃), antimony pentachloride (SbCl₅) (catalyst).
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, a mixture of antimony trifluoride and a catalytic amount of antimony pentachloride is heated.
-
2,4,6-Tris(trichloromethyl)-1,3,5-triazine is added portion-wise to the heated mixture.
-
The reaction mixture is heated to maintain a gentle reflux. The progress of the reaction can be monitored by GC-MS.
-
Upon completion, the desired this compound is isolated by distillation.
-
Reaction Mechanism
The first step of this route is a Lewis acid-catalyzed cyclotrimerization of trichloroacetonitrile. The metal halide on the activated carbon surface acts as a Lewis acid, activating the nitrile group towards nucleophilic attack by another nitrile molecule. This process continues in a stepwise manner to form the stable 1,3,5-triazine ring.
The second step is a classic Swarts fluorination, a halogen exchange reaction. The mechanism involves the formation of a more reactive fluorinating agent, such as SbF₃Cl₂, in situ. This species then facilitates the exchange of chlorine atoms for fluorine atoms on the trichloromethyl groups. The presence of a catalytic amount of a Lewis acid like SbCl₅ enhances the rate of this exchange.[2][3][4]
Route 2: Direct Cyclotrimerization of Trifluoroacetonitrile
This route offers a more atom-economical approach by directly forming the this compound from the corresponding nitrile, trifluoroacetonitrile. This method avoids the multi-step process and the use of chlorinated intermediates.
Experimental Protocol
The direct cyclotrimerization of trifluoroacetonitrile can be challenging due to the gaseous nature of the starting material (boiling point: -64 °C). The following protocol is a general representation based on nitrile trimerization principles and requires specialized equipment for handling condensed gases under pressure.
-
Materials: Trifluoroacetonitrile (CF₃CN), Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃), boron trifluoride (BF₃), or a transition metal complex).
-
Procedure:
-
A high-pressure autoclave reactor is charged with a suitable anhydrous solvent and the Lewis acid catalyst under an inert atmosphere.
-
The reactor is cooled to a low temperature (e.g., -78 °C) and a known amount of trifluoroacetonitrile gas is condensed into the vessel.
-
The reactor is sealed and slowly warmed to the desired reaction temperature, which may range from room temperature to elevated temperatures depending on the catalyst used. The pressure inside the reactor will increase significantly.
-
The reaction is stirred for a set period, and the progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing by GC-MS.
-
After the reaction is complete, the reactor is cooled, and the excess trifluoroacetonitrile is carefully vented.
-
The reaction mixture is quenched (e.g., with water or a mild base), and the product is extracted with an organic solvent.
-
The crude product is purified by distillation or chromatography.
-
An alternative approach involves the in situ generation of trifluoroacetonitrile from trifluoroacetamide using a dehydrating agent like trifluoroacetic anhydride in a suitable solvent, which can then be directly trimerized in the same pot or a connected vessel[5].
Reaction Mechanism
The cyclotrimerization of nitriles is typically catalyzed by Lewis or Brønsted acids. The mechanism involves the coordination of the Lewis acid to the nitrogen atom of a nitrile molecule, which enhances the electrophilicity of the nitrile carbon. This activated nitrile is then attacked by the nitrogen of a second nitrile molecule. This process repeats with a third nitrile molecule, leading to a linear intermediate that subsequently cyclizes to form the thermodynamically stable 1,3,5-triazine ring. The strong electron-withdrawing nature of the trifluoromethyl group in trifluoroacetonitrile significantly influences its reactivity in this process.
Comparative Analysis
| Feature | Route 1: Halogen Exchange | Route 2: Direct Cyclotrimerization |
| Starting Materials | Trichloroacetonitrile, Antimony Trifluoride | Trifluoroacetonitrile |
| Number of Steps | 2 | 1 |
| Atom Economy | Lower, due to the exchange of Cl for F | Higher, direct formation of the product |
| Reaction Conditions | High temperatures for trimerization; reflux for fluorination | High pressure and/or elevated temperatures; requires specialized equipment for handling gaseous reagents |
| Reagents and Safety | Uses corrosive and toxic reagents like trichloroacetonitrile and antimony compounds. | Trifluoroacetonitrile is a toxic gas, requiring careful handling in a well-ventilated fume hood and specialized equipment. |
| Scalability | Potentially more straightforward to scale up due to the handling of liquid and solid reagents. | Scaling up can be challenging due to the need for high-pressure reactors and handling of a toxic gas. |
| Yield | Moderate to good overall yield. | Yield can be variable depending on the catalyst and reaction conditions. |
| Purification | Distillation and/or recrystallization. | Distillation or chromatography. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 (Halogen Exchange) is a well-established, multi-step synthesis that utilizes more common laboratory techniques for handling liquids and solids. While it has a lower atom economy and involves the use of hazardous chlorinated and antimony-based reagents, its scalability might be more straightforward for laboratories not equipped for high-pressure reactions.
Route 2 (Direct Cyclotrimerization) is a more elegant and atom-economical approach. However, the practical execution of this one-step synthesis is complicated by the gaseous nature and toxicity of the starting material, trifluoroacetonitrile, necessitating specialized high-pressure equipment and stringent safety protocols.
References
- 1. US2375545A - Process for the production of trichloroacetonitrile - Google Patents [patents.google.com]
- 2. Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Benefit Analysis of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic incorporation of trifluoromethyl (CF₃) groups is a paramount tool for modulating the physicochemical and biological properties of molecules. The pursuit of efficient and economical trifluoromethylating agents is therefore a continuous endeavor. This guide provides an in-depth cost-benefit analysis of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, a potent reagent for introducing the CF₃ moiety, in comparison to two other widely used alternatives: Togni's reagent II and Langlois' reagent. This analysis extends beyond mere purchase price to encompass reaction efficiency, operational costs, and safety considerations, thereby offering a holistic perspective for informed decision-making in research and development.
Introduction to this compound
This compound, often abbreviated as TTT, is a heterocyclic compound featuring a triazine core symmetrically substituted with three trifluoromethyl groups. Its high fluorine content and the electron-deficient nature of the triazine ring make it a powerful electrophilic trifluoromethylating agent. The molecule can be conceptualized as a stable, solid source of three CF₃⁺ equivalents, which can be transferred to a variety of nucleophilic substrates.
The Competitive Landscape: Togni's and Langlois' Reagents
A meaningful evaluation of this compound necessitates a comparison with other established trifluoromethylating agents. For the purpose of this guide, we will focus on two prominent alternatives that operate via different mechanistic pathways:
-
Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one): An electrophilic trifluoromethylating agent based on a hypervalent iodine scaffold. It is known for its broad substrate scope and relatively mild reaction conditions[1][2][3].
-
Langlois' Reagent (Sodium trifluoromethanesulfinate, CF₃SO₂Na): A versatile and cost-effective reagent that typically generates a trifluoromethyl radical (•CF₃) under oxidative conditions[4][5][6].
Cost-Benefit Analysis: A Multifaceted Approach
The "cost" of a chemical transformation is a composite of multiple factors. A comprehensive analysis must weigh the initial reagent cost against the efficiency of the reaction, the cost of ancillary materials, and the resources required for purification and waste management.
Reagent Cost Comparison
To provide a tangible basis for comparison, the approximate costs of the three reagents from a major chemical supplier are presented below. It is important to note that prices can fluctuate and may vary based on purity, quantity, and supplier.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Price (USD) per Gram | Price (USD) per Mole |
| This compound | 368-66-1 | 285.07 | ~$36.75 (for 5g) | ~$10,477 |
| Togni's Reagent II | 887144-94-7 | 316.02 | ~$46.75 (for 5g) | ~$14,774 |
| Langlois' Reagent (Sodium triflinate) | 2926-29-6 | 156.06 | ~$9.35 (for 25g) | ~$1,460 |
Data compiled from various chemical supplier websites and is subject to change. The cost per mole is calculated based on the price per gram for the specified quantity.
From a purely reagent cost perspective, Langlois' reagent is significantly more economical than both this compound and Togni's reagent II. However, this initial cost advantage must be evaluated in the context of reaction performance.
Performance Comparison: Trifluoromethylation of Indole
Illustrative Reaction Scheme:
Caption: General scheme for the trifluoromethylation of indole.
Comparative Performance Data (Synthesized from Literature):
| Reagent | Typical Reaction Conditions | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound | Nucleophilic aromatic substitution, often requires activation of the nucleophile (e.g., with a base) at elevated temperatures. | Moderate to Good (substrate dependent) | 12-24 | Stable solid, potential for multiple trifluoromethylations. | Harsh reaction conditions may be required; limited specific protocols available for this substrate. |
| Togni's Reagent II | Often requires a metal catalyst (e.g., Cu(I) or Cu(II)) or proceeds under catalyst-free conditions at elevated temperatures. | Good to Excellent (up to 90% reported for some indole derivatives)[2] | 12-24 | Broad functional group tolerance, well-established reactivity. | Higher cost, potential for metal contamination in the final product. |
| Langlois' Reagent | Radical reaction, typically requires an oxidant (e.g., t-BuOOH or persulfate) and can be promoted by light or a metal catalyst. | Good to Excellent (up to 72% reported for indole)[5][7] | 4-12 | Low cost, mild reaction conditions often possible. | May require careful optimization of oxidant and reaction conditions; radical mechanism can sometimes lead to side products. |
Causality Behind Experimental Choices:
The choice of reaction conditions is intrinsically linked to the mechanism of each reagent. For This compound , its electrophilic nature necessitates a sufficiently nucleophilic partner. In the case of indole, which is a moderately strong nucleophile, the reaction may require elevated temperatures or the use of a strong base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.
Togni's reagent II can react through different pathways. The presence of a copper catalyst can facilitate a single-electron transfer (SET) process, generating a trifluoromethyl radical. Alternatively, under thermal conditions, it can act as an electrophilic "CF₃⁺" source. The choice of a catalyst and solvent can therefore be used to tune the reactivity and selectivity of the reaction.
Langlois' reagent is a source of the trifluoromethyl radical, which is typically generated via oxidation. The choice of oxidant is critical; peroxides like tert-butyl hydroperoxide are commonly used. Photochemical methods, often employing a photosensitizer, can also be used to initiate the radical formation under milder conditions.
Experimental Protocols
Protocol 1: Trifluoromethylation of Indole using Togni's Reagent II
This protocol is adapted from methodologies described for the trifluoromethylation of similar heterocycles.
Workflow Diagram:
Caption: Workflow for the trifluoromethylation of indole with Togni's reagent II.
Step-by-Step Methodology:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add indole (1.0 mmol, 1.0 equiv.), Togni's reagent II (1.2 mmol, 1.2 equiv.), and a copper catalyst (e.g., CuI, 10 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated indole.
Protocol 2: Trifluoromethylation of Indole using Langlois' Reagent
This protocol is based on photoinduced radical trifluoromethylation methods[5][7].
Workflow Diagram:
Caption: Workflow for the photoinduced trifluoromethylation of indole with Langlois' reagent.
Step-by-Step Methodology:
-
In a quartz reaction tube equipped with a magnetic stir bar, combine indole (1.0 mmol, 1.0 equiv.), Langlois' reagent (2.0 mmol, 2.0 equiv.), and a suitable solvent (e.g., acetonitrile, 10 mL).
-
Ensure the reaction is open to the air or under an oxygen atmosphere.
-
Place the reaction tube in a photoreactor and irradiate with UV light (e.g., 360-365 nm) at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired trifluoromethylated indole.
Safety and Handling Considerations
All three reagents require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound: This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can also cause serious eye irritation and may cause respiratory irritation.
-
Togni's Reagent II: While generally stable, it can decompose exothermically at elevated temperatures. There have been reports of its explosive properties, and it should be handled with care, avoiding strong bases, acids, and reductants[3].
-
Langlois' Reagent: This reagent is a stable solid but should be handled with care to avoid inhalation of dust. The radical reactions it participates in can be exothermic and should be monitored.
Conclusion and Future Outlook
The choice of a trifluoromethylating agent is a nuanced decision that requires a comprehensive evaluation of cost, performance, and safety.
-
Langlois' reagent stands out as the most cost-effective option, and with the advent of milder, photoinduced methods, it offers an attractive balance of cost and efficiency, particularly for radical trifluoromethylations.
-
Togni's reagent II , while more expensive, provides a well-established and versatile platform for electrophilic trifluoromethylation with a broad substrate scope. The potential for metal catalysis offers an additional handle for reaction optimization.
-
This compound presents an interesting, albeit less explored, alternative. Its high trifluoromethyl content and stability are advantageous. However, the lack of readily available, detailed protocols for a wide range of substrates, coupled with its relatively high cost, currently limits its widespread adoption compared to the other two reagents.
Future research should focus on developing milder and more efficient protocols for utilizing this compound, which could unlock its full potential as a cost-effective source of multiple trifluoromethyl groups. Direct, head-to-head comparative studies of these reagents under standardized conditions would be invaluable for the synthetic community. For researchers and drug development professionals, a careful consideration of the factors outlined in this guide will enable the selection of the most appropriate trifluoromethylating agent to achieve their synthetic goals in an efficient, economical, and safe manner.
References
- 1. Togni reagent II - Wikipedia [en.wikipedia.org]
- 2. An External-Catalyst-Free Trifluoromethylation/Cyclization Strategy To Access Trifluoromethylated-Dihydroisoquinolinones/Indolines with Togni Reagent II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Togni Reagent II - Enamine [enamine.net]
- 4. トリフリン酸ナトリウム ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
mechanistic comparison of different trifluoromethylation methods
A Senior Application Scientist's Guide to Trifluoromethylation Methods: A Mechanistic Comparison
In the landscape of modern drug discovery and materials science, the trifluoromethyl (CF3) group stands out for its profound impact on molecular properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance the metabolic stability, binding affinity, and bioavailability of parent molecules. This guide provides a mechanistic comparison of the most prevalent trifluoromethylation methods, offering researchers the insights needed to select the optimal strategy for their synthetic challenges.
Nucleophilic trifluoromethylation introduces the "CF3-" synthon, and the most well-known reagent in this class is (trifluoromethyl)trimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent.
Mechanism of Action
The reaction is typically initiated by a nucleophilic activator, such as a fluoride source (e.g., TBAF), which attacks the silicon atom of TMSCF3 to generate a transient, highly reactive trifluoromethyl anion (CF3-). This anion then acts as a potent nucleophile, attacking a wide range of electrophilic substrates, including aldehydes, ketones, and imines.
Figure 1: Mechanism of Nucleophilic Trifluoromethylation with TMSCF3.
Performance Comparison
| Feature | Ruppert-Prakash Reagent (TMSCF3) | Other Nucleophilic Reagents (e.g., CF3H/base) |
| Substrate Scope | Broad (aldehydes, ketones, imines, etc.) | More limited, often requires activated substrates |
| Reaction Conditions | Mild, often requires a stoichiometric activator | Can require strong bases and cryogenic temperatures |
| Handling | Air and moisture sensitive liquid | Gaseous reagent (CF3H), can be difficult to handle |
| Yields | Generally high | Variable, can be moderate to high |
Experimental Protocol: Trifluoromethylation of an Aldehyde using TMSCF3
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., argon), add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol, 0.1 equiv).
-
Slowly add the Ruppert-Prakash reagent (TMSCF3) (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Electrophilic Trifluoromethylation: Togni and Umemoto Reagents
Electrophilic trifluoromethylation reagents deliver a "CF3+" synthon to nucleophilic substrates. The most prominent examples are hypervalent iodine compounds, such as Togni's reagents, and sulfonium-based reagents, like Umemoto's reagents.
Mechanism of Action
Togni's reagents, upon activation by a Lewis or Brønsted acid, or through direct reaction with a nucleophile, undergo reductive elimination to transfer the CF3 group. Umemoto's reagents typically transfer the CF3 group via an SN2-type displacement or a single-electron transfer (SET) mechanism, depending on the substrate and reaction conditions.
Figure 2: General Mechanisms of Electrophilic Trifluoromethylation.
Performance Comparison
| Feature | Togni Reagents | Umemoto Reagents |
| Reactivity | Highly reactive, broad scope | Generally high, can be tuned by modifying the sulfonium core |
| Substrate Scope | Wide range of nucleophiles (C, N, O, S) | Wide range of nucleophiles, particularly effective for arenes |
| Handling | Air and moisture stable crystalline solids | Air and moisture stable crystalline solids |
| Cost | Can be more expensive | Generally more cost-effective |
Experimental Protocol: Trifluoromethylation of a Thiol using a Togni Reagent
-
In a vial, dissolve the thiol (0.5 mmol) and a Togni reagent (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (0.6 mmol, 1.2 equiv) in a suitable solvent such as acetonitrile (2 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired trifluoromethylated product.
Radical Trifluoromethylation: The Power of Photoredox Catalysis
Radical trifluoromethylation involves the generation of the trifluoromethyl radical (•CF3), a highly reactive intermediate that can engage in a variety of transformations. Photoredox catalysis has emerged as a powerful tool for generating •CF3 from suitable precursors under mild conditions.
Mechanism of Action
A photocatalyst (e.g., an iridium or ruthenium complex), upon excitation by visible light, can engage in a single-electron transfer (SET) event with a CF3 source (e.g., CF3I or Togni's reagent) to generate the •CF3 radical. This radical can then add to an unsaturated substrate (e.g., an alkene or arene) to form a new carbon-carbon bond. The resulting radical intermediate is then typically quenched to afford the final product.
Safety Operating Guide
A Guide to the Proper Disposal of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
This document provides essential safety and logistical information for the proper disposal of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (CAS No. 368-66-1). As a highly fluorinated, heterocyclic compound, its unique chemical stability presents significant challenges for waste management. This guide is intended for researchers, scientists, and drug development professionals who handle this substance, offering a framework grounded in chemical principles and regulatory compliance to ensure safe and environmentally responsible disposal.
Immediate Hazard Profile & Safety Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is paramount. This compound is classified as a hazardous substance.[1][2] Exposure can lead to acute toxicity if swallowed, inhaled, or in contact with skin, and it is known to cause serious skin and eye irritation.[3][4]
Table 1: GHS Hazard Classifications for this compound
| Hazard Code | Description | Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |
| H335 | May cause respiratory irritation | Specific target organ toxicity (single exposure) |
| Source: Aggregated GHS information from multiple suppliers.[1][2][3][5] |
Immediate Handling and Spill Response:
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[1][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]
-
Spill Containment: In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, sealed container for disposal. Do not allow the product to enter drains.
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[6] If inhaled, move the victim to fresh air.[1] Seek immediate medical attention for any significant exposure.
The Core Challenge: The Chemical Stability of a Fluorinated Triazine
The primary challenge in disposing of this compound stems from its robust chemical structure. This stability is a direct result of two key features:
-
The 1,3,5-Triazine Ring: This symmetrical, aromatic heterocyclic ring is inherently stable.
-
Trifluoromethyl (-CF₃) Groups: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry.[7] This high bond energy makes compounds containing -CF₃ groups, known as per- and polyfluoroalkyl substances (PFAS), highly resistant to chemical, thermal, and biological degradation.[8][9]
These substances are often called "forever chemicals" because of their extreme persistence in the environment.[9] Conventional chemical waste treatments like acid/base hydrolysis or simple oxidation are generally ineffective against the C-F bond and will not lead to complete mineralization.[10] Therefore, specialized disposal methods are required.
Recommended Disposal Pathway: High-Temperature Incineration
The most effective and recommended disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[7] This process is designed to achieve complete destruction of the molecule.
Causality of Incineration: High temperatures (typically exceeding 1,000°C) and sufficient residence time provide the necessary energy to cleave the stable C-F and C-N bonds.[7] The process, however, must be carefully controlled. Incomplete combustion of fluorinated organic compounds can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[7]
Operational Protocol for Waste Management:
-
Segregation and Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly sealed, and compatible waste container. Do not mix with other waste streams, particularly aqueous or reactive wastes.
-
Labeling and Storage: The container must be clearly labeled in accordance with institutional and regulatory standards. According to safety data sheets, this compound falls under the proper shipping name "Toxic liquid, organic, n.o.s." and the UN number UN2810 .[1] Store the sealed container in a cool, dry, well-ventilated area away from incompatible materials until collection.[6]
-
Professional Disposal: Arrange for the collection of the waste by a licensed and certified hazardous waste disposal contractor. This is not a substance that can be disposed of via standard laboratory or municipal waste streams. The contractor will transport the material to a facility equipped for the incineration of halogenated organic compounds.
-
Flue Gas Treatment: A critical component of the incineration process for fluorinated compounds is the treatment of flue gases. The combustion process will generate acidic gases, primarily hydrogen fluoride (HF). The incineration facility must have a robust scrubber system (e.g., a wet scrubber using an alkaline solution) to neutralize these corrosive and toxic gases before they are released into the atmosphere.[7]
Below is a diagram illustrating the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Alternative & Emerging Technologies
While high-temperature incineration is the current standard, research into the destruction of PFAS is ongoing. Technologies such as electrochemical oxidation, sonolysis, and cold atmospheric plasma have shown promise for the degradation of PFAS in aqueous solutions.[10][11][12] However, these are primarily remediation techniques for contaminated water and are not yet established or practical for the disposal of concentrated chemical waste. They represent an evolving field that may offer future alternatives but should not be considered for current bulk disposal protocols.
Regulatory and Compliance Imperatives
All disposal activities must be conducted in strict compliance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory or institution) to ensure that the entire disposal process, from collection to final destruction, is handled by certified professionals and is fully documented.
By adhering to these protocols, researchers and institutions can ensure the safe handling and environmentally sound disposal of this compound, mitigating risks to personnel and the ecosystem.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 368-66-1 Name: this compound [xixisys.com]
- 4. echemi.com [echemi.com]
- 5. This compound 97 368-66-1 [sigmaaldrich.com]
- 6. This compound(368-66-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iwaponline.com [iwaponline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Degradation of perfluoroalkyl substances (PFAS) in water by ultrasonic irradiation [morressier.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for the safe handling of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (CAS No. 368-66-1). As a highly reactive and hazardous compound, adherence to stringent safety measures is paramount to mitigate risks of exposure and ensure the well-being of laboratory personnel. This document is intended for researchers, scientists, and drug development professionals who may work with this substance.
Understanding the Risks: Hazard Analysis of this compound
This compound is a colorless liquid that is classified as hazardous.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] The compound is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3]
Key Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful through all primary routes of exposure.[1][2]
-
Serious Eye Damage/Irritation: Can cause serious and potentially damaging eye irritation.[1][3]
-
Respiratory Irritation: May cause irritation to the respiratory system upon inhalation.[1][3]
-
Hazardous Decomposition Products: When heated to decomposition, it can emit toxic fumes of fluorides and nitrogen oxides.[4] In case of fire, hazardous combustion products include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[1][3]
Given the trifluoromethyl groups, there is a potential for the release of hydrogen fluoride upon hydrolysis, which is a particularly insidious hazard requiring specific precautions.
Core Principles of Protection: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is essential when handling this compound. This involves not only selecting the correct equipment but also ensuring its proper use, maintenance, and disposal.
Engineering and Administrative Controls: The First Line of Defense
Before relying on PPE, it is crucial to implement robust engineering and administrative controls.
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood with good airflow.[5]
-
Restricted Access: The work area should be clearly marked, and access should be restricted to authorized personnel only.
-
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible and tested regularly.[1] A spill kit appropriate for this chemical should also be available.
Personal Protective Equipment (PPE) Selection
The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles with a full-face shield.[5][6] | Protects against splashes and vapors, which can cause severe eye irritation. |
| Hands | Impervious chemical-resistant gloves (e.g., multilayer laminate like SilverShield®/4H).[5] | Prevents skin contact, which can be harmful. |
| Body | Chemical-resistant lab coat or an impervious suit. | Protects against splashes and contamination of personal clothing. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and acid gases if exposure limits may be exceeded.[1][3] | Protects against inhalation of harmful vapors. |
Step-by-Step Protocols for PPE Usage
Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure.
Donning PPE Workflow
-
Inspect PPE: Before starting, carefully inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.
-
Don Lab Coat: Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.
-
Don Inner Gloves: It is good practice to wear two pairs of gloves. Don the first pair of gloves.
-
Don Respirator: If required, put on the respirator and perform a seal check to ensure it fits properly.
-
Don Goggles and Face Shield: Put on chemical safety goggles, followed by a full-face shield.
-
Don Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Doffing PPE Workflow
-
Remove Outer Gloves: Carefully remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the designated chemical waste container.
-
Remove Face Shield and Goggles: Remove the face shield and goggles from the back to the front.
-
Remove Lab Coat: Remove the lab coat by rolling it down and away from your body to avoid contaminating your inner clothing.
-
Remove Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Remove Respirator: If worn, remove the respirator.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1]
Emergency Procedures and First Aid
In the event of an exposure, immediate action is critical.
-
Inhalation: Move the victim to fresh air immediately.[1][3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[1][3]
Decontamination and Disposal
All PPE used when handling this compound should be considered contaminated.
-
Disposable PPE: All disposable items, such as gloves, should be placed in a designated, sealed container for hazardous chemical waste.
-
Reusable PPE: Reusable items like face shields and goggles should be decontaminated according to your institution's established procedures.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[1] Ensure adequate ventilation and wear appropriate PPE during cleanup.[3]
All waste must be disposed of in accordance with local, state, and federal regulations.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(368-66-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures [cloudsds.com]
- 6. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
